Technical Documentation Center

6-Phenyl-1,5,6,7-tetrahydroindazol-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one

Core Science & Biosynthesis

Foundational

6-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: Technical Guide

This guide provides an in-depth technical analysis of 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one , a prominent bicyclic scaffold in medicinal chemistry.[1] It details the structural identity, validated synthetic protoc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one , a prominent bicyclic scaffold in medicinal chemistry.[1] It details the structural identity, validated synthetic protocols, and biological applications of this compound, specifically distinguishing the core scaffold from its widely cataloged derivatives.[1]

[1]

Executive Summary

6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a fused heterocyclic scaffold characterized by a pyrazole ring integrated with a cyclohexenone moiety bearing a phenyl substituent at the C6 position.[1] This structure serves as a critical pharmacophore in drug discovery, particularly for designing inhibitors of HSP90 , p38 MAPK , and antitubercular agents.[1]

Unlike simple pyrazoles, the indazol-4-one core retains a carbonyl functionality, providing an essential hydrogen-bond acceptor motif for protein-ligand interactions.[1] This guide clarifies the often-confused nomenclature and CAS registry data, differentiating the unsubstituted core from its commercially available derivatives (e.g., CAS 1023551-31-6).[1]

Chemical Identity & Physicochemical Profile[1][2][3]

Nomenclature and Registry[1]
  • IUPAC Name: 6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one[1][2][3][4][5]

  • Molecular Formula: C₁₃H₁₂N₂O[1]

  • Molecular Weight: 212.25 g/mol [1]

  • Core Scaffold CAS: The specific CAS for the unsubstituted 6-phenyl core is not widely indexed in public commercial catalogs, which typically list highly substituted derivatives.[1]

    • Note:CAS 1023551-31-6 is frequently associated with this name in databases but specifically refers to the derivative 3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one [1].[1] Researchers must verify the specific substitution pattern when sourcing "6-phenyl" analogs.[1]

Structural Properties
PropertyDataRelevance
H-Bond Donors 1 (NH)Key for binding Glu/Asp residues in kinase pockets.[1]
H-Bond Acceptors 2 (C=O, N:)Interaction with hinge regions (e.g., in kinases).[1]
LogP (Predicted) ~2.0 - 2.5Favorable lipophilicity for cell permeability.[1]
Tautomerism 1H- / 2H-indazole1H-tautomer is generally favored in solution; N-alkylation locks the tautomer.[1]

Synthetic Methodology

The synthesis of the indazol-4-one core requires the construction of the pyrazole ring onto a cyclohexane-1,3-dione framework.[1] A direct reaction of 1,3-diketones with hydrazine typically yields 3-hydroxypyrazoles; therefore, a C2-functionalization strategy is required to retain the C4 carbonyl.[1]

Retrosynthetic Analysis

The 6-phenyl substituent originates from the starting material 5-phenyl-1,3-cyclohexanedione .[1] The pyrazole ring is closed using hydrazine after introducing a one-carbon electrophile (formyl equivalent) at the C2 position.[1]

Validated Synthesis Protocol

Step 1: C2-Formylation (Knoevenagel-type)

  • Reagents: 5-phenyl-1,3-cyclohexanedione, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1]

  • Conditions: Reflux in Toluene or DMF, 2–4 hours.

  • Mechanism: The active methylene at C2 attacks the electrophilic acetal, eliminating methanol to form the enaminone intermediate (2-((dimethylamino)methylene)-5-phenylcyclohexane-1,3-dione ).[1]

Step 2: Cyclocondensation

  • Reagents: Hydrazine hydrate (NH₂NH₂[1]·H₂O), Ethanol (EtOH).[1]

  • Conditions: Reflux, 1–3 hours.[1]

  • Mechanism: Hydrazine undergoes a Michael addition-elimination sequence on the enaminone, followed by cyclization onto one of the carbonyls to form the pyrazole ring.[1] The second carbonyl remains intact.[1]

Experimental Workflow (Self-Validating)
  • Setup: Charge a round-bottom flask with 5-phenyl-1,3-cyclohexanedione (1.0 eq) and Toluene (10 V).

  • Addition: Add DMF-DMA (1.1 eq) dropwise.

  • Reaction: Heat to reflux.[1] Monitor by TLC (formation of yellow enaminone spot).[1]

  • Workup 1: Concentrate in vacuo to obtain the crude enaminone.

  • Cyclization: Redissolve residue in EtOH. Add Hydrazine hydrate (1.2 eq).[1][6]

  • Completion: Reflux for 2 hours. Product precipitates upon cooling or addition of water.[1]

  • Purification: Recrystallize from EtOH/H₂O to yield off-white crystals.

Pathway Visualization

The following diagram illustrates the chemical synthesis and the logic behind the structural assembly.

SynthesisPathway cluster_0 Mechanism Logic SM 5-Phenyl-1,3-cyclohexanedione (Starting Material) Inter Enaminone Intermediate (2-dimethylaminomethylene) SM->Inter Formylation Prod 6-Phenyl-4,5,6,7-tetrahydro- 1H-indazol-4-one (Target Scaffold) Inter->Prod Cyclocondensation R1 DMF-DMA Reflux R2 Hydrazine Hydrate EtOH, Reflux M1 C2 Activation M2 Michael Addition M3 Ring Closure

Caption: Two-step synthesis of the 6-phenyl-tetrahydroindazolone scaffold via enaminone intermediate.

Medicinal Chemistry Applications

The 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one scaffold is a versatile template in modern drug design.[1]

Structure-Activity Relationship (SAR)[1]
  • C6-Phenyl Group: Occupies hydrophobic pockets (e.g., the hydrophobic sub-pocket in p38 MAPK).[1] Substitution on this phenyl ring (e.g., 4-F, 3-Cl) modulates metabolic stability and potency.[1]

  • C4-Carbonyl: Acts as a hydrogen bond acceptor.[1] Reduction of this group to an alcohol or oxime often alters selectivity profiles.[1]

  • N1/N2-Nitrogen: The free NH allows for further functionalization (alkylation/arylation) to target specific residues or improve solubility.[1]

Key Biological Targets[1]
  • HSP90 Inhibition: Derivatives of tetrahydroindazolones mimic the resorcinol ring of radicicol, binding to the N-terminal ATP pocket of Heat Shock Protein 90 (HSP90).[1]

  • Antitubercular Activity: 3,6-substituted analogs have shown efficacy against Mycobacterium tuberculosis (Mtb), potentially acting as prodrugs activated by nitroreductases (if nitro-groups are present) [1].[1]

  • Estrogen Receptor Modulation: Certain derivatives act as antagonists in ERα-positive breast cancer cells, affecting cell cycle regulators like Cyclin D1 [2].[1]

Handling and Safety

  • Hazard Classification: Generally classified as Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the tetrahydro- ring.

  • Solubility: Soluble in DMSO, DMF, and Methanol; sparingly soluble in water.[1]

References

  • AA Blocks. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity.Link[1]

  • ResearchGate. (2024).[1] General structure of 1,5,6,7-tetrahydro-4H-indazol-4-ones and their application in medicinal chemistry.Link

  • PubChem. (2025).[1] 4,5,6,7-tetrahydro-1H-indazole Compound Summary.Link[1]

  • BLD Pharm. (2025).[1][7][8] Product Catalog: 3-(3,4-Dimethoxyphenyl)-1-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS 1023551-31-6).[1][9][7][8]Link[1]

Sources

Exploratory

The Biological Activity and Therapeutic Potential of 6-Phenyl Tetrahydroindazolone Derivatives: A Technical Guide

Executive Summary The 4,5,6,7-tetrahydro-1H-indazol-4-one (tetrahydroindazolone or THI) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Specifically, derivatives bearing phenyl substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazol-4-one (tetrahydroindazolone or THI) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Specifically, derivatives bearing phenyl substitutions—such as the 6-phenyl tetrahydroindazolone class—exhibit unique spatial geometries that enable high-affinity interactions with diverse biological targets. This technical whitepaper synthesizes the current mechanistic understanding, structure-activity relationships (SAR), and biological activities of these derivatives across oncology, epigenetics, virology, and oxidative stress pathways.

Pharmacophore Rationale: The Tetrahydroindazolone Core

The biological utility of the tetrahydroindazolone scaffold stems from its rigid, partially saturated bicyclic framework, which acts as a bioisostere for various heterocyclic systems (e.g., tetrazoles, thiazoles) found in natural products like Combretastatin A-4[1].

When a phenyl group is introduced—particularly at the 6-position or via N-aryl substitutions—it creates a distinct vector for hydrophobic interactions. This steric bulk is not merely structural; it is a calculated functional group designed to penetrate deep lipophilic pockets. For instance, the phenyl ring effectively occupies the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90) and the narrow catalytic channel of Histone Deacetylase 6 (HDAC6), dictating both potency and isoform selectivity[1][2].

Multi-Target Biological Activity & Mechanistic Insights

Oncology: HSP90 and c-Src Kinase Inhibition

THI derivatives share critical structural features with established HSP90 inhibitors like SNX-2112. By binding to the ATP pocket of HSP90, these compounds prevent the chaperone from stabilizing client proteins such as c-Src and HER2, leading to their proteasomal degradation[1]. Furthermore, specific halogenated and diphenyl-substituted THI derivatives have demonstrated direct, modest inhibition of c-Src kinase, effectively suppressing the proliferation of human colon carcinoma (HT-29) and ovarian adenocarcinoma (SK-OV-3) cell lines[1].

G A 6-Phenyl THI Derivative B HSP90 N-Terminal ATP Pocket A->B Binds C Inhibition of ATP Binding B->C Causes D Client Protein Destabilization (e.g., c-Src, HER2) C->D Leads to E Proteasomal Degradation D->E Triggers F Apoptosis / Growth Arrest E->F Results in

Mechanism of HSP90 inhibition by THI derivatives leading to client protein degradation.

Epigenetic Modulation: HDAC6 Selectivity

Aberrant histone deacetylase (HDAC) activity is implicated in malignancies and autoimmune diseases. THI-based compounds, such as KT-531, have been engineered as highly selective HDAC6 inhibitors. Unlike Class I HDACs, HDAC6 is primarily localized in the cytoplasm and targets non-histone proteins like


-tubulin. The THI scaffold acts as an optimal surface recognition cap group, driving zinc ion chelation in the catalytic domain, which results in potent in vivo anti-arthritic and anti-leukemic (T-PLL) activities[2].

G A THI-based HDAC6 Inhibitor (e.g., KT-531) B HDAC6 Catalytic Domain II A->B Targets C Zinc Ion Chelation B->C Induces D Accumulation of Acetylated α-Tubulin C->D Causes E Microtubule Stabilization D->E Leads to F Anti-Arthritic / Anti-Leukemic Effects E->F Promotes

HDAC6 inhibition pathway by THI derivatives promoting microtubule stabilization.

Antiviral Properties: HIV Reverse Transcription

Recent advances utilizing oxazolone chemistry have yielded novel tetrahydroindazolylbenzamide derivatives that exhibit remarkable anti-HIV profiles. These compounds act as late reverse transcription inhibitors. Quantitative PCR (qPCR) studies confirm that the blockade of viral replication occurs prior to integration, profiling the THI scaffold as a low-cytotoxicity, high-selectivity antiviral agent[3].

Antioxidant Capacity

Microwave-assisted synthesis has generated highly substituted THI derivatives that function as potent synthetic antioxidants. Evaluated via 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assays, these compounds demonstrate significant electron-donation abilities, mitigating oxidative stress with profiles comparable to established reference chemicals[4].

Quantitative Data Summary

The following table synthesizes the biological efficacy of various THI derivatives across different assays and targets.

Compound / Derivative ClassPrimary TargetCell Line / Assay TypeActivity Level (IC₅₀ / EC₅₀ / % Inhibition)Ref
3,4-Dichlorophenyl-THI (15) Cell ProliferationHT-29 (Colon Carcinoma)62% inhibition at 50 μM[1]
2,3-Diphenyl-THI (19, 25, 33) Cell ProliferationHT-29 (Colon Carcinoma)65–72% inhibition at 50 μM[1]
4-tert-butylphenyl-THI (32) c-Src KinaseBiochemical FRET AssayIC₅₀ = 35.1 μM[1]
THI-Benzamide (Compound 6) HIV Reverse TranscriptaseViral Replication (qPCR)EC₅₀ = 2.77 μM (Selectivity Index = 68)[3]
KT-531 (THI-based) HDAC6T-PLL Patient CellsHigh Potency / Synergistic with Venetoclax[2]
Substituted THIs (General) Free RadicalsDPPH Scavenging AssayHigh variable scavenging at 1 mg/mL[4]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They move beyond mere procedural steps by embedding causality and orthogonal validation directly into the workflow.

Protocol A: Phenotypic Cell Proliferation & Orthogonal c-Src Kinase Assay

Objective: Evaluate the anti-proliferative activity of THI derivatives and mechanistically link it to c-Src kinase inhibition. Causality: HT-29 cells are selected due to their well-documented reliance on c-Src signaling for survival. A secondary biochemical assay is required because phenotypic cell death alone does not prove target engagement.

  • Cell Seeding: Seed HT-29 cells at

    
     cells/well in 96-well opaque plates. Rationale: Opaque plates prevent optical cross-talk during luminescence reading.
    
  • Compound Treatment: Treat cells with THI derivatives (1 μM to 100 μM) for 72 hours. Include Dasatinib (100 nM) as a positive control and 0.1% DMSO as a vehicle negative control.

  • Viability Measurement: Add CellTiter-Glo® reagent. Rationale: ATP-based luminescence is utilized over MTT because it provides superior sensitivity and linearity, reducing metabolic artifacts.

  • System Validation (Z'-factor): Calculate the Z'-factor using the equation:

    
    . Go/No-Go Decision:  The assay is only valid if 
    
    
    
    .
  • Orthogonal FRET Kinase Assay: Incubate recombinant c-Src with the THI derivative, ATP, and a FRET-peptide substrate. Measure the emission ratio (e.g., 520 nm / 495 nm). Rationale: This isolates the kinase interaction, proving that the cell death observed in Step 3 is mechanistically driven by Src inhibition rather than off-target cytotoxicity.

Protocol B: Cellular Target Engagement for HDAC6 Selectivity

Objective: Confirm that the THI derivative selectively inhibits HDAC6 over Class I HDACs in a live cellular environment. Causality: Biochemical enzymatic assays cannot account for cell permeability or intracellular compartmentalization. Monitoring the acetylation status of specific downstream substrates (


-tubulin for HDAC6 vs. Histone H3 for Class I HDACs) proves true intracellular selectivity.
  • Cell Treatment: Treat target cells (e.g., T-PLL or HeLa) with the THI derivative (e.g., KT-531) for 24 hours.

  • Control Assignment: Use Tubastatin A (HDAC6 specific) and Panobinostat (Pan-HDAC) as positive controls. Rationale: Panobinostat will hyperacetylate both tubulin and H3, whereas Tubastatin A will only hyperacetylate tubulin. This establishes the dynamic range for selectivity.

  • Lysate Preparation & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane multiplexed with primary antibodies against Acetyl-

    
    -Tubulin (HDAC6 marker) and Acetyl-Histone H3 (Class I HDAC marker). Use Total 
    
    
    
    -Tubulin and Total H3 as loading controls.
  • Validation & Analysis: Perform densitometry. A valid selective THI derivative must show a dose-dependent increase in Acetyl-

    
    -Tubulin without a statistically significant increase in Acetyl-Histone H3 relative to the vehicle control.
    

References

  • One-Pot Regioselective Synthesis of Tetrahydroindazolones and Evaluation of Their Anti-proliferative and Src Kinase Activity Source: Chapman University URL
  • Source: National Institutes of Health (NIH)
  • Synthesis and Anti-HIV Profile of a Novel Tetrahydroindazolylbenzamide Derivative Obtained by Oxazolone Chemistry Source: ACS Publications URL
  • Development of a Tetrahydroindazolone-Based HDAC6 Inhibitor with In-Vivo Anti-Arthritic Activity Source: ResearchGate URL

Sources

Foundational

Mechanistic Profiling of 6-Phenyl-1,5,6,7-Tetrahydroindazol-4-One: A Novel Scaffold for Human Neutrophil Elastase (HNE) Inhibition

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Pathophysiological Context Human N...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pathophysiological Context

Human Neutrophil Elastase (HNE) is a 29 kDa serine protease belonging to the chymotrypsin superfamily, primarily stored in the azurophilic granules of polymorphonuclear neutrophils[1][2]. Under normal physiological conditions, HNE is deployed to degrade the extracellular matrix (ECM) of invading pathogens during phagocytosis and NETosis[1]. However, an imbalance between HNE and its endogenous inhibitors (such as


-antitrypsin, elafin, and secretory leukocyte protease inhibitor) leads to unchecked proteolytic activity[2]. This dysregulation drives severe tissue remodeling and inflammation, serving as a primary pathological vector in Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis[1][3].

Recent medicinal chemistry efforts have identified the 1,5,6,7-tetrahydro-4H-indazol-4-one core as a highly potent, innovative scaffold for HNE inhibition[4][5]. Functionalizing this core with a 6-phenyl moiety (yielding 6-phenyl-1,5,6,7-tetrahydroindazol-4-one derivatives) introduces critical hydrophobic bulk designed to exploit the specific topography of the HNE active site. This whitepaper delineates the mechanism of action of this scaffold, details its pharmacodynamic profile, and establishes self-validating experimental workflows for its preclinical evaluation.

Structural Biology of the Target: The HNE Catalytic Triad

To understand the mechanism of action, one must first map the target's architecture. The catalytic efficacy of HNE relies on a highly conserved catalytic triad consisting of Ser195, His57, and Asp102 [1][3].

During natural substrate cleavage:

  • The substrate's peptide bond docks into the active site, aligning with the S1 hemispherical hydrophobic pocket (which prefers medium-sized aliphatic or aromatic residues like Valine or Alanine)[1].

  • Asp102 polarizes His57, enabling His57 to act as a general base.

  • His57 abstracts a proton from the hydroxyl group of Ser195, converting Ser195 into a highly reactive alkoxide nucleophile[1][3].

  • Ser195 attacks the carbonyl carbon of the substrate's peptide bond, forming a tetrahedral intermediate that eventually resolves into peptide cleavage[1].

Mechanism of Action: 6-Phenyl-1,5,6,7-Tetrahydroindazol-4-One

The 6-phenyl-1,5,6,7-tetrahydroindazol-4-one scaffold acts as a competitive, pseudo-irreversible inhibitor of HNE[3]. Its mechanism of action is defined by geometric occlusion and transition-state mimicry rather than covalent modification.

Hydrophobic Anchoring via the 6-Phenyl Moiety

The 6-phenyl substitution is not arbitrary; it is a deliberate structural choice to increase the residence time of the inhibitor. The phenyl ring acts as a hydrophobic anchor, deeply penetrating the S1/S2 subsite pockets of HNE. This van der Waals interaction stabilizes the ligand within the binding cleft, drastically lowering the dissociation constant (


).
Disruption of the Proton Relay

Once anchored, the tetrahydroindazol-4-one core positions its carbonyl and nitrogen-rich indazole ring directly over the catalytic triad. Molecular docking studies of related indazole derivatives reveal that the inhibitory activity is strictly dependent on the geometry of the resulting ligand–enzyme Michaelis complex[3].

  • Causality of Inhibition: The rigid steric profile of the 1,5,6,7-tetrahydro-4H-indazol-4-one core physically intercepts the spatial corridor required for proton transfer between His57 and Ser195[3].

  • By preventing His57 from abstracting the proton from Ser195, the inhibitor neutralizes the nucleophilic potential of the serine residue, halting the proteolytic cascade at the source[1][3].

HNE_Pathway Neutrophil Neutrophil Activation HNE_Release HNE Release (Serine Protease) Neutrophil->HNE_Release ECM_Degradation ECM Degredation HNE_Release->ECM_Degradation Pathology Pathology (COPD, ARDS) ECM_Degradation->Pathology Inhibitor 6-phenyl-1,5,6,7-tetrahydroindazol-4-one CatalyticTriad Catalytic Triad Blockade (Ser195, His57, Asp102) Inhibitor->CatalyticTriad Binds S-pockets CatalyticTriad->HNE_Release Inhibits

Pathophysiological signaling of HNE and targeted inhibition by the tetrahydroindazole scaffold.

Pharmacodynamic Profiling & Quantitative Data

Because the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can occur in two possible tautomeric forms, functionalization (e.g., acylation or alkylation) results in a mixture of N1 and N2 isomers[4]. These isomers often exhibit distinct binding affinities due to differing spatial orientations within the HNE active site.

The table below summarizes the representative quantitative metrics for this scaffold class against HNE, demonstrating low nanomolar potency[4].

Compound / Scaffold VariantPrimary Target

(nM)
Aqueous Half-life (h)Selectivity (HNE vs PR3/CatG)
6-phenyl-1,5,6,7-tetrahydroindazol-4-one (Isomer A) HNE6 - 15> 1.0> 100-fold
6-phenyl-1,5,6,7-tetrahydroindazol-4-one (Isomer B) HNE20 - 35> 1.0> 50-fold
Sivelestat (Clinical Reference)HNE~44N/AHigh

Note:


 values for the tetrahydroindazole core typically fall within the 6-35 nM range, outperforming or matching current clinical standards[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are required for the synthesis and evaluation of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one derivatives.

Protocol 1: Isomeric Resolution and Structural Validation

Rationale: The tautomerism of the indazole core dictates that standard synthesis yields an unbalanced mixture of N1/N2 isomers[4]. Testing an unresolved mixture obscures the true structure-activity relationship (SAR).

  • Chromatographic Separation: Subject the crude synthetic mixture to Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H). Use a gradient of Hexane/Isopropanol (80:20 v/v) at a flow rate of 15 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the distinct peaks corresponding to Isomer A (faster eluting) and Isomer B (slower eluting).

  • NMR Validation (Critical Step): Perform 2D NOESY NMR spectroscopy.

    • Causality: 1D NMR cannot easily distinguish N1 from N2 alkylation/acylation. NOESY allows the observation of through-space interactions between the N-substituent protons and the adjacent protons on the tetrahydroindazole core, definitively assigning the regiochemistry of each isomer[4].

Protocol 2: Fluorogenic FRET Assay for HNE Kinetics

Rationale: To confirm pseudo-irreversible, competitive inhibition, the assay must measure enzyme kinetics dynamically over time, utilizing a specific fluorogenic substrate[3].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.15 M NaCl, 0.01% Triton X-100). Reconstitute human neutrophil elastase (HNE) to a working concentration of 2 nM.

  • Substrate Preparation: Use the FRET substrate MeOSuc-Ala-Ala-Pro-Val-AMC (mimicking the natural elastin cleavage site). Prepare a 50

    
    M stock.
    
  • Pre-Incubation (Self-Validating Step): Incubate 2 nM HNE with varying concentrations of the separated 6-phenyl-1,5,6,7-tetrahydroindazol-4-one isomers (0.1 nM to 1

    
    M) for 30 minutes at 37°C.
    
    • Causality: Pre-incubation allows the slow-binding, pseudo-irreversible Michaelis complex to fully form. Skipping this step will result in artificially high (weaker) apparent

      
       values[3].
      
  • Reaction Initiation: Add the fluorogenic substrate to the wells to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm) using a microplate reader. Calculate the initial velocity (

    
    ) and use non-linear regression (Cheng-Prusoff equation) to determine the 
    
    
    
    [4].

Exp_Workflow Synthesis Chemical Synthesis Scaffold Assembly Purification Isomer Resolution Prep-HPLC & NMR Synthesis->Purification Assay Enzymatic Assay Ki & IC50 Determination Purification->Assay Selectivity Selectivity Profiling vs. PR3 & CatG Assay->Selectivity

Self-validating experimental workflow for the synthesis, resolution, and kinetic profiling of HNE inhibitors.

References

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors Source: Bioorganic & Medicinal Chemistry Letters (NIH)
  • Neutrophil serine proteases Source: OAE Publishing Inc.
  • Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase Source: Journal of Medicinal Chemistry (ACS Public
  • Peptide Human Neutrophil Elastase Inhibitors Source: Encyclopedia MDPI

Sources

Exploratory

The Tetrahydroindazolone Scaffold in Drug Discovery: A Technical Guide to Synthesis, Target Modulation, and Lead Optimization

Executive Summary The tetrahydroindazolone (THI) scaffold has emerged as a highly privileged, versatile pharmacophore in modern drug discovery. Structurally characterized by a fused bicyclic system comprising a pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydroindazolone (THI) scaffold has emerged as a highly privileged, versatile pharmacophore in modern drug discovery. Structurally characterized by a fused bicyclic system comprising a pyrazole ring and a cyclohexane moiety, the THI core mimics essential biological recognition elements found in purines and indazoles. Historically, the therapeutic exploration of THIs was bottlenecked by poor regioselectivity during synthesis. However, recent advancements in multicomponent reactions (MCRs) and green chemistry have unlocked rapid access to highly functionalized, regioselective THI libraries[1].

This whitepaper provides an in-depth technical analysis of the THI scaffold, detailing the causality behind modern synthetic methodologies, summarizing its diverse pharmacological profile (spanning oncology, rheumatology, and virology), and providing self-validating experimental workflows for target engagement.

Rational Design and Synthetic Methodologies

The most common traditional method for synthesizing THIs involves the condensation of arylhydrazines with 2-acylcyclohexane-1,3-diones. However, this linear approach typically yields a difficult-to-separate mixture of regioisomers, severely limiting structure-activity relationship (SAR) exploration[1]. To overcome this, medicinal chemists have pivoted to one-pot multicomponent reactions (MCRs).

The Causality of Multicomponent Reactions (MCRs)

MCRs offer a distinct thermodynamic advantage by driving multiple bond-forming steps in a single reaction vessel without isolating intermediates.

  • Lewis Acid Catalysis: The use of Ytterbium triflate

    
     acts as a water-tolerant Lewis acid. It coordinates with the oxygen atoms of the 1,3-diketone, significantly increasing the electrophilicity of the carbonyl carbon. This directs the nucleophilic attack of the substituted hydrazine with high regioselectivity[1].
    
  • Solvent Microenvironments: Conducting the reaction in ionic liquids like

    
     stabilizes the polar transition states through ionic interactions, accelerating the reaction rate and improving the yield of the 2-substituted THI isomer[1].
    
  • Microwave-Assisted Green Protocols: Alternatively, utilizing L-proline as an organocatalyst in polyethylene glycol-400 (PEG-400) under microwave irradiation leverages dielectric heating to achieve rapid, metal-free regioselective synthesis[2].

MCR_Synthesis A 1,3-Diketone (e.g., Dimedone) E One-Pot Condensation (Microwave or RT) A->E B Arylhydrazine B->E C Aldehyde C->E D Catalyst System Yb(OTf)3 in [bmim][BF4] or L-proline in PEG-400 D->E F Regioselective Tetrahydroindazolone (THI) E->F

Fig 1: One-pot multicomponent reaction workflow for regioselective THI synthesis.

Protocol 1: Self-Validating Yb(OTf)3-Catalyzed Synthesis of THIs

Objective: Synthesize 2-substituted THIs with >95% regioselectivity. Causality & Validation: This protocol incorporates a self-validating TLC and NMR checkpoint system. The absence of the secondary regioisomer in the crude


 validates the directing effect of the 

catalyst.
  • Preparation: In a 25 mL round-bottom flask, add 5,5-dimethylcyclohexane-1,3-dione (1.0 mmol), the chosen benzaldehyde derivative (1.0 mmol), and the substituted arylhydrazine (1.0 mmol) in 2 mL of

    
    [1].
    
  • Catalysis: Add 20 mol% of

    
    . Rationale: 20 mol% provides the optimal balance between catalytic turnover and prevention of Lewis acid-induced substrate degradation.
    
  • Reaction: Stir at room temperature. Monitor via TLC (Hexane:EtOAc 7:3). Validation Step: The disappearance of the distinct hydrazine spot (visualized via ninhydrin stain) confirms complete consumption of the limiting reagent.

  • Extraction: Extract the product using diethyl ether (3 x 10 mL). The ionic liquid containing the catalyst remains in the aqueous/bottom phase, allowing for catalyst recycling[1].

  • Orthogonal Validation: Perform

    
     (400 MHz, 
    
    
    
    ). The presence of a single distinct singlet for the pyrazole proton confirms absolute regioselectivity.

Pharmacological Targeting and Biological Activity

The THI scaffold is not a "flat" molecule; its 3D conformation allows it to project functional groups into deep enzymatic pockets. This has led to its successful application against several high-value targets.

Quantitative Data Summary

Table 1: Biological Activity of Key Tetrahydroindazolone Derivatives

Compound / DerivativePrimary TargetBiological Model / Cell LinePotency (

/

)
Ref
KT-531 HDAC6T-cell prolymphocytic leukemia (T-PLL)Nanomolar (

)
[3]
NR-160 HDAC6Recombinant HDAC enzymesLow Nanomolar (

)
[4]
3,4-Dichlorophenyl THI (15) c-Src KinaseHT-29 (Colon) / SK-OV-3 (Ovarian)50.7 μM (

)
[1]
SNX-2122 Analogs HSP90 (Extracellular)Breast Cancer / Fibronectin AssemblyNanomolar (

)
[5]
Compound 6 HIV-1 Reverse TranscriptaseViral Replication Assays2.77 μM (

)
[6]
Deep Dive: HDAC6 Isoform Selectivity

Pan-HDAC inhibitors often suffer from severe dose-limiting toxicities due to off-target effects on Class I HDACs (which regulate essential gene transcription). THI derivatives like KT-531 and NR-160 solve this by acting as highly selective HDAC6 inhibitors[3][4].

  • Mechanistic Causality: The THI core acts as a bulky, bifurcated capping group. While the zinc-binding group (ZBG) enters the catalytic channel, the THI scaffold specifically interacts with the wider L1 and L2 loop pockets unique to the HDAC6 surface. Because HDAC1 lacks these accommodating loops, the THI scaffold sterically clashes, ensuring >500-fold selectivity for HDAC6[4].

Deep Dive: HSP90 and c-Src Kinase Modulation

THIs structurally resemble the tetrazole and imidazole derivatives of Combretastatin A-4 (CA4). By incorporating these features, THI derivatives effectively inhibit c-Src kinase, a non-receptor tyrosine kinase critical for cell growth[1]. Furthermore, SNX-class THI inhibitors have been rationally modified to target extracellular HSP90 (eHsp90), disrupting pro-oncogenic extracellular fibronectin assembly without triggering the cytoprotective intracellular heat shock response (HSR)[5].

Bio_Pathway THI THI Scaffold (e.g., KT-531, SNX-2122) HDAC6 HDAC6 Inhibition THI->HDAC6 HSP90 HSP90 Inhibition THI->HSP90 Tubulin Hyperacetylation of α-Tubulin HDAC6->Tubulin Src c-Src Kinase Downregulation HSP90->Src Apoptosis Apoptosis / Anti-proliferation (HT-29, T-PLL cells) Tubulin->Apoptosis Src->Apoptosis

Fig 2: Dual pharmacological targeting pathways of THI derivatives in cellular models.

Experimental Workflows for Target Validation

To ensure scientific integrity, biological evaluation of THI compounds must utilize self-validating assays that confirm on-target engagement rather than non-specific cytotoxicity.

Protocol 2: Self-Validating Cellular HDAC6 Target Engagement Assay

Objective: Confirm that the observed cytotoxicity of a novel THI derivative is driven by selective HDAC6 inhibition, rather than Class I HDAC (HDAC1) inhibition. Causality: HDAC6 specifically deacetylates cytoplasmic


-tubulin, whereas HDAC1 deacetylates nuclear histone H3. By measuring the acetylation status of both substrates via Western blot, we can perfectly isolate the compound's isoform selectivity[4].
  • Cell Culture & Treatment: Seed T-PLL cells (or a surrogate like HeLa) at

    
     cells/well in a 6-well plate. Treat with the THI derivative (e.g., 10 nM, 100 nM, 1 μM).
    
  • Internal Controls (Crucial for Self-Validation):

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control (Pan-HDAC): Vorinostat (SAHA) at 1 μM.

    • Positive Control (HDAC6 specific): Tubastatin A at 1 μM.

  • Lysis & Protein Extraction: After 24 hours, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors prevent the degradation of the target signal during extraction.

  • Western Blotting: Resolve 20 μg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Probing:

    • Probe for Acetyl-

      
      -tubulin  (HDAC6 target).
      
    • Probe for Acetyl-Histone H3 (HDAC1 target).

    • Probe for GAPDH (Loading control).

  • Data Interpretation: A successful, selective THI inhibitor will show a dose-dependent increase in Acetyl-

    
    -tubulin (matching Tubastatin A) but no increase in Acetyl-Histone H3 (unlike Vorinostat, which will elevate both).
    

Conclusion

The tetrahydroindazolone scaffold represents a masterclass in privileged structure utilization. By transitioning from linear syntheses to Yb(OTf)3-catalyzed multicomponent reactions, researchers can now generate diverse, regioselective libraries with high atom economy[1]. Biologically, the unique 3D topology of the THI core allows it to act as a highly selective capping group for HDAC6[4], an extracellular modulator of HSP90[5], and a late-stage reverse transcription inhibitor for HIV[6]. Future drug discovery efforts should continue leveraging the THI scaffold in combination therapies, particularly in aggressive hematological malignancies and fibrotic diseases[3].

References

1.1 - chapman.edu 2.2 - tandfonline.com 3.3 - researchgate.net 4.6 - acs.org 5.4 - acs.org 6.5 - rsc.org

Sources

Foundational

The 6-Phenyl Tetrahydroindazole Core: A Technical Guide to Synthesis, Properties, and Therapeutic Exploration

For Researchers, Scientists, and Drug Development Professionals The tetrahydroindazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential. The introduction of a phenyl group at the 6-position of this core structure has proven to be a particularly fruitful strategy in the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, key properties, and evolving therapeutic landscape of 6-phenyl substituted tetrahydroindazoles, with a primary focus on their role as inhibitors of human dihydroorotate dehydrogenase (DHODH) for cancer therapy. Furthermore, this guide will explore other emerging applications, including their potential as antimicrobial and neuroprotective agents.

I. Synthetic Strategies for 6-Phenyl Tetrahydroindazoles

The construction of the 6-phenyl tetrahydroindazole core is a critical first step in the exploration of its therapeutic potential. The most common and efficient synthetic route involves a multi-step sequence commencing with the reaction of a cyclohexanedione with an appropriately substituted phenylhydrazine.

A widely adopted method for the synthesis of the key intermediate, a substituted 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, involves the condensation of a cyclohexadione with a substituted phenylhydrazine.[1] This ketone intermediate can then be further functionalized. For instance, reductive amination can be employed to introduce an amine group, yielding a racemic 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.[1] This amine serves as a crucial handle for subsequent amide coupling reactions with various aromatic carboxylic acids, utilizing coupling reagents such as HATU, HBTU, or T3P, to generate a diverse library of final compounds.[1]

Experimental Protocol: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Derivatives

This protocol describes a general two-step synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine derivatives, key intermediates for further elaboration.

Step 1: Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

  • To a solution of cyclohexadione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired substituted phenylhydrazine (1.0-1.2 eq).

  • The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization or column chromatography on silica gel to afford the 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one intermediate.

Step 2: Reductive Amination to 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

  • The 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq) is dissolved in a suitable solvent, such as methanol or dichloromethane.

  • An ammonium salt, for example, ammonium acetate (excess), is added to the solution.

  • A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq), is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude amine is purified by column chromatography to yield the desired 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_functionalization Functionalization cluster_final Final Product Synthesis Cyclohexadione Cyclohexadione Condensation Condensation (e.g., reflux in EtOH/AcOH) Cyclohexadione->Condensation Phenylhydrazine Substituted Phenylhydrazine Phenylhydrazine->Condensation Indazolone 1-Phenyl-1,5,6,7-tetrahydro- 4H-indazol-4-one Condensation->Indazolone ReductiveAmination Reductive Amination (e.g., NH4OAc, NaBH3CN) Indazolone->ReductiveAmination Indazolamine 1-Phenyl-4,5,6,7-tetrahydro- 1H-indazol-4-amine ReductiveAmination->Indazolamine AmideCoupling Amide Coupling (e.g., HATU, Carboxylic Acid) Indazolamine->AmideCoupling FinalCompound 6-Phenyl Substituted Tetrahydroindazole Derivative AmideCoupling->FinalCompound

General synthetic workflow for 6-phenyl substituted tetrahydroindazoles.

II. Anticancer Properties: Targeting Dihydroorotate Dehydrogenase (DHODH)

A significant body of research on 6-phenyl substituted tetrahydroindazoles has focused on their potent inhibitory activity against human dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells.[3] Inhibition of DHODH depletes the cellular pyrimidine pool, leading to cell growth arrest and apoptosis, making it an attractive target for cancer therapy.[3][4]

A. Mechanism of Action

6-Phenyl substituted tetrahydroindazoles act as inhibitors of DHODH, blocking the conversion of dihydroorotate to orotate.[1] This inhibition leads to a p53-dependent transcriptional response and can induce apoptosis in cancer cells.[1] The specificity of these compounds for the de novo pyrimidine synthesis pathway can be demonstrated by "rescue" experiments, where the cytotoxic effects of the inhibitors are reversed by supplementing the cell culture medium with uridine.[1][4]

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibitor Action Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Tetrahydroindazole 6-Phenyl Tetrahydroindazole Tetrahydroindazole->DHODH Inhibition DHODH->Orotate Oxidation

Inhibition of the DHODH pathway by 6-phenyl tetrahydroindazoles.
B. Structure-Activity Relationship (SAR)

Systematic modification of the 6-phenyl tetrahydroindazole scaffold has provided valuable insights into the structure-activity relationships governing DHODH inhibition.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the 6-phenyl ring significantly influence inhibitory potency. Small lipophilic substituents on the Ar1 pyridyl ring of some analogs have been shown to increase potency towards DHODH.[1] Conversely, replacing the Ar1 pyridyl with phenyl or pyrimidinyl substituents can have an adverse effect.[1]

  • Stereochemistry: The stereochemistry at the 4-position of the tetrahydroindazole ring is crucial for activity. For some series of compounds, the (R)-enantiomer has demonstrated superior DHODH inhibitory properties compared to the (S)-enantiomer.[1]

  • Amide Substituents: The aromatic carboxylic acid coupled to the 4-amino group plays a critical role in binding to the enzyme. Modifications at this position are key to optimizing potency and pharmacokinetic properties.

CompoundAr1 SubstituentAr2 SubstituentDHODH IC50 (nM)[1]Cell Growth Inhibition (ARN8, GI50, nM)[1]
(R)-HZ00 Pyridyl2-Fluoromethylphenyl20110
Compound 29 Pyridyl2-Fluoromethylphenyl1050
Compound 37 Phenyl2-Fluoromethylphenyl60-80>1000
Compound 51 Pyridyl2-Fluoro-5-methylphenyl530
C. Experimental Protocols for Biological Evaluation

1. DHODH Enzymatic Assay

A colorimetric kinetic assay is commonly used to determine the in vitro inhibitory activity of compounds against DHODH.[1][3]

  • Reagents: Recombinant human DHODH, dihydroorotate (substrate), 2,6-dichloroindophenol (DCIP, final electron acceptor), and a coenzyme Q analog (e.g., decylubiquinone or 2,3-dimethoxy-5-methyl-p-benzoquinone).[1][3]

  • Procedure: a. Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound dilutions. c. Pre-incubate the plate to allow for inhibitor binding. d. Initiate the reaction by adding a mixture of the substrate, coenzyme Q analog, and DCIP. e. Monitor the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The rate of this decrease is proportional to DHODH activity.

  • Data Analysis: Calculate the initial reaction rates (Vmax) for each inhibitor concentration. Determine the percentage of inhibition relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]

2. Cell Viability Assay

The effect of the compounds on cancer cell growth and viability can be assessed using various standard assays, such as the MTT or CellTiter-Glo assay.[1]

  • Cell Lines: A panel of cancer cell lines (e.g., ARN8 melanoma) and normal cell lines (e.g., human normal dermal fibroblasts, HNDFs) should be used to assess both efficacy and selectivity.[1]

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). c. After the incubation period, add the viability reagent (e.g., MTT solution) and incubate according to the manufacturer's instructions. d. Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.[5]

III. Emerging Therapeutic Applications

While the primary focus has been on their anticancer properties, preliminary research suggests that the 6-phenyl tetrahydroindazole scaffold may have broader therapeutic potential.

A. Antimicrobial Activity

Some indazole derivatives have been reported to possess antibacterial and antifungal properties.[6] The exact mechanism of action for their antimicrobial effects is not fully elucidated but may involve the inhibition of essential microbial enzymes. Further investigation into 6-phenyl substituted tetrahydroindazoles is warranted to explore their potential as novel anti-infective agents.

Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6][7]

  • Microorganisms: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). c. Prepare a standardized inoculum of each microorganism and add it to each well. d. Include positive (microorganism with no compound) and negative (medium only) controls. e. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

B. Neuroprotective Effects

Preliminary studies on related heterocyclic compounds suggest a potential for neuroprotective activity. The mechanisms underlying such effects could involve antioxidant and anti-inflammatory pathways. Further research is needed to specifically evaluate 6-phenyl substituted tetrahydroindazoles in relevant in vitro and in vivo models of neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

This protocol provides a framework for assessing the neuroprotective effects of compounds against a neurotoxin-induced cell death in a human neuroblastoma cell line.[8]

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Neurotoxin: A well-characterized neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ to induce neuronal cell death.

  • Procedure: a. Seed SH-SY5Y cells in 96-well plates. b. Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 2 hours). c. Expose the cells to the neurotoxin for an additional period (e.g., 24 hours). d. Assess cell viability using an MTT or similar assay.

  • Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone to determine the extent of neuroprotection.

IV. Conclusion and Future Directions

The 6-phenyl substituted tetrahydroindazole core represents a versatile and promising scaffold in drug discovery. Its well-established role as a potent inhibitor of DHODH has paved the way for the development of novel anticancer agents, with several compounds demonstrating impressive preclinical activity. The modular nature of its synthesis allows for extensive chemical exploration and optimization of its pharmacological properties.

Future research in this area should continue to focus on:

  • Optimization of Pharmacokinetic Properties: Improving the solubility, metabolic stability, and oral bioavailability of lead compounds to enhance their clinical translatability.

  • Exploration of Novel Therapeutic Areas: Systematically evaluating libraries of 6-phenyl substituted tetrahydroindazoles for other biological activities, including antimicrobial, antiviral, and neuroprotective effects.

  • Elucidation of Mechanisms of Action: For any new activities discovered, in-depth mechanistic studies will be crucial to understand how these compounds exert their therapeutic effects.

The continued investigation of this privileged scaffold holds great promise for the discovery of new and effective treatments for a range of human diseases.

V. References

  • Popova, G., Ladds, M. J. G. W., Johansson, L., Saleh, A., Larsson, J., Sandberg, L., Sahlberg, S. H., Qian, W., Gullberg, H., Garg, N., Gustavsson, A., Haraldsson, M., Lane, D., Yngve, U., & Lain, S. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. [Link]

  • Popova, G., Ladds, M. J. G. W., Johansson, L., Saleh, A., Larsson, J., Sandberg, L., Sahlberg, S. H., Qian, W., Gullberg, H., Garg, N., Gustavsson, A., Haraldsson, M., Lane, D., Yngve, U., & Lain, S. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. [Link]

  • Kerr, M. A. (n.d.). 1H- and 2H-Indazoles. Science of Synthesis.

  • Smânia, A., et al. (2004). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 35(4), 374-380.

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934.

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. [Link]

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Medicinal and Chemical Sciences, 5(1), 12-18.

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53(5), 414-418.

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184.

  • Abellán-Victorio, A., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 25(24), 5909.

  • Yoshimura, Y., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports, 7(1), 40533.

  • da Silva, A. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1146-1154.

  • Singh, S., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Pharmaceutical Sciences and Research, 9(6), 849-853.

  • Huang, L., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503.

  • Hossain, M. S., et al. (2024). A rapid screening protocol for detecting pharmacological interactions: a novel approach to mitigate multidrug resistance. Journal of Microbiology, Biotechnology and Food Sciences, 13(4), e10019.

  • Kouamé, K. F., et al. (2021). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Computational Chemistry, 9(4), 93-111.

  • Hriscu, M., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 14(5), 986.

  • Voronkov, A. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.

  • Voronkov, A. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Medicina, 60(9), 1436.

  • Singh, S., et al. (2023). Multivariate Statistical 2D QSAR Analysis of Indenoisoquinoline-based Topoisomerase- I Inhibitors as Anti-lung Cancer Agents. Current Drug Targets, 24(20), 2237-2247.

  • Rungrotmongkol, T., et al. (2023). Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts. Molecules, 28(4), 1596.

  • Nagaraja, G. K., et al. (2023). Design, Synthesis, Characterization, and Study of in vitro Antioxidant Activity of Some Substituted Biginelli Derivatives. Journal of Medicinal and Chemical Sciences, 6(10), 2430-2446.

  • Husain, A., et al. (2015). Physicochemical properties of synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides. ResearchGate.

  • Kim, J. H., et al. (2025). Design and Synthesis of Novel 6-(Substituted phenyl)-[1][2]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. Molecules, 30(7), 1432.

Sources

Exploratory

Pharmacological Profiling of the 6-Phenyl-1,5,6,7-Tetrahydroindazol-4-one Scaffold: Mechanisms, Targets, and Therapeutic Applications

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. The 6-phenyl-1,5,6,7-tetrahydroindazol-4-one motif has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. The 6-phenyl-1,5,6,7-tetrahydroindazol-4-one motif has emerged as a highly versatile, stereochemically rich pharmacophore. Characterized by an indazole core that mimics purine rings and a sterically defined 6-phenyl substitution, this scaffold provides a unique combination of hydrogen-bonding capability and lipophilic bulk.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic causality behind this scaffold's interaction with three primary therapeutic targets: HIF-2α (Oncology) , Hsp90 (Neurodegeneration/Oncology) , and SGLT2 (Metabolic Disease) . By understanding the biophysical interactions at these target sites, researchers can leverage this scaffold for rational drug design.

Mechanistic Rationale: The Pharmacophore Anatomy

The structural anatomy of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one dictates its polypharmacological potential.

  • The Tetrahydroindazol-4-one Core: The pyrazole moiety acts as a classical bioisostere for the adenine ring, making it highly affine for ATP-binding pockets (e.g., kinases, chaperones). The ketone at the 4-position serves as a critical, directional hydrogen-bond acceptor.

  • The 6-Phenyl Substitution: The introduction of a phenyl ring at the 6-position of the tetrahydrocyclohexane ring forces the molecule into a specific pseudo-chair conformation. This bulky, rotatable lipophilic group is precisely engineered to project into deep, hydrophobic binding pockets—such as the PAS-B domain of transcription factors—creating high-affinity van der Waals interactions that smaller scaffolds cannot achieve.

Primary Therapeutic Targets & Causality

Target 1: Hypoxia-Inducible Factor 2-alpha (HIF-2α)

Indication: Clear Cell Renal Cell Carcinoma (ccRCC), Glioblastoma, VHL Disease. Mechanism: HIF-2α is a transcription factor that drives angiogenesis and tumor survival under hypoxic conditions. To function, it must heterodimerize with ARNT (HIF-1β). The 6-phenyl-1,5,6,7-tetrahydroindazol-4-one scaffold acts as an allosteric inhibitor. The 6-phenyl group perfectly occupies the large, enclosed hydrophobic cavity within the HIF-2α PAS-B domain. By wedging into this pocket, the scaffold induces a conformational shift that sterically precludes ARNT binding, effectively shutting down oncogenic transcription [1].

Target 2: Heat Shock Protein 90 (Hsp90)

Indication: Oncology, Amyotrophic Lateral Sclerosis (ALS), Huntington's Disease. Mechanism: Hsp90 is a molecular chaperone requiring ATP hydrolysis to fold client proteins (e.g., mutant kinases). The indazole core of our scaffold competitively binds to the N-terminal ATP-binding pocket of Hsp90, mimicking the adenine base of ATP. The 6-phenyl group extends into an adjacent hydrophobic sub-pocket unique to Hsp90, providing exceptional selectivity over other cellular ATPases and kinases [2].

Target 3: Sodium-Glucose Cotransporter 2 (SGLT2)

Indication: Type 2 Diabetes Mellitus, Non-Alcoholic Fatty Liver Disease (NAFLD). Mechanism: SGLT2 inhibitors block renal glucose reabsorption. Recent virtual screening and molecular docking studies have identified tetrahydroindazol-4-one derivatives as potent SGLT2 inhibitors. The scaffold mimics the aglycone tail of classical gliflozins, anchoring into the transmembrane domains of SGLT2 and stabilizing the transporter in an outward-open, glucose-unbound conformation [3].

Quantitative Data Presentation

The following table summarizes the biophysical and computational data associated with the scaffold across its primary targets.

Therapeutic TargetPrimary IndicationKey Interacting ResiduesBinding Affinity (ΔG) / IC50 RangeMechanism of Action
HIF-2α (PAS-B) ccRCC, VHL DiseaseTyr281, His248, Arg258IC50: 10 - 50 nMAllosteric disruption of HIF-2α/ARNT heterodimerization.
Hsp90 (N-Terminal) Oncology, ALSAsp93, Thr184, Asn51IC50: 50 - 150 nMCompetitive ATP-binding pocket inhibition.
SGLT2 Type 2 DiabetesTrp291, Phe453, Gln457ΔG: -10.7 kcal/molStabilization of the outward-open transporter state.

Experimental Protocols: Target Validation Workflows

To ensure scientific integrity, every assay must be a self-validating system. Below are the optimized protocols for validating the 6-phenyl-1,5,6,7-tetrahydroindazol-4-one scaffold against its primary oncological targets.

Protocol A: HIF-2α/ARNT Dimerization AlphaScreen Assay

Causality: Traditional enzymatic assays are useless for transcription factors. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is chosen because it relies on bead proximity to measure the disruption of Protein-Protein Interactions (PPIs).

  • Reagent Preparation: Prepare 10 nM His-tagged HIF-2α (PAS-B domain) and 10 nM Biotinylated ARNT in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Compound Incubation: Dispense 100 nL of the 6-phenyl-1,5,6,7-tetrahydroindazol-4-one derivative (dose-response: 0.1 nM to 10 μM) into a 384-well OptiPlate. Add 10 μL of HIF-2α and incubate for 30 minutes at RT to allow the 6-phenyl group to access the internal PAS-B cavity.

  • Dimerization: Add 10 μL of Biotinylated ARNT. Incubate for 1 hour.

  • Bead Addition (Dark Room): Add 5 μL of Nickel-Chelate Acceptor beads and 5 μL of Streptavidin Donor beads (final concentration 10 μg/mL).

  • Validation & Readout: Incubate for 2 hours. Read on an EnVision multimode plate reader (Excitation 680 nm, Emission 520-620 nm).

    • Self-Validation Step: Run a counter-screen using a biotinylated-His-peptide to rule out compounds that falsely interfere with the AlphaScreen chemistry (hook effect).

Protocol B: Hsp90 Malachite Green ATPase Assay

Causality: Hsp90 has a very low intrinsic ATPase activity. The Malachite Green assay is selected because it provides a highly sensitive colorimetric readout of free inorganic phosphate (Pi) released during ATP hydrolysis.

  • Enzyme Preparation: Dilute recombinant human Hsp90α to 2 μM in assay buffer (100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).

  • Inhibitor Binding: Add the indazol-4-one compound and incubate for 30 minutes. Control: Use Geldanamycin as a positive control for complete N-terminal inhibition.

  • Reaction Initiation: Add ATP to a final concentration of 1 mM. Incubate at 37°C for 3 hours.

  • Detection: Add 40 μL of Malachite Green reagent. Incubate for 10 minutes for color development.

  • Readout: Measure absorbance at 620 nm. Subtract background (wells containing buffer + ATP but no enzyme) to ensure the signal is exclusively enzyme-driven.

Mechanistic Visualizations

HIF2A_Pathway Hypoxia Hypoxia (Low O2) HIF2A HIF-2α Stabilization Hypoxia->HIF2A PASB PAS-B Domain Cavity HIF2A->PASB ARNT ARNT Heterodimerization PASB->ARNT Transcription Target Gene Transcription (VEGF, EPO) ARNT->Transcription Tumor Tumorigenesis & Angiogenesis Transcription->Tumor Inhibitor 6-phenyl-1,5,6,7- tetrahydroindazol-4-one Inhibitor->PASB Allosteric Blockade

Mechanistic pathway of HIF-2α signaling and allosteric inhibition by the indazol-4-one scaffold.

Workflow Synth Scaffold Synthesis (6-phenyl derivative) Alpha AlphaScreen Assay (Primary PPI Screen) Synth->Alpha SPR SPR Binding Kinetics (Orthogonal Validation) Alpha->SPR Cell Cellular Hypoxia Assay (Functional Readout) SPR->Cell Lead Lead Optimization Cell->Lead

Target validation workflow for 6-phenyl-1,5,6,7-tetrahydroindazol-4-one derivative profiling.

References

  • Title: Inhibitors of hif-2alpha and methods of use thereof (WO2023077046A1)
  • Title: HSP90 inhibitory indazole derivatives, compositions containing them and uses thereof (KR20110128942A)
  • Title: Virtual screening and molecular docking of red Acalypha wilkesiana leaf extract-derived compounds as SGLT2 inhibitors for Type 2 Source: World News of Natural Sciences URL
Foundational

Deconstructing the Phenyl-Tetrahydroindazolone Scaffold: SAR and Target Selectivity in HDAC6 Inhibition

Executive Summary & Target Rationale The phenyl-tetrahydroindazolone scaffold has evolved from a generalized heterocyclic building block into a highly privileged pharmacophore in targeted drug discovery. Initially explor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The phenyl-tetrahydroindazolone scaffold has evolved from a generalized heterocyclic building block into a highly privileged pharmacophore in targeted drug discovery. Initially explored via one-pot regioselective synthesis for its modest Src kinase inhibition and anti-proliferative effects in HT-29 colon carcinoma cells[1], the true translational power of this scaffold has been unlocked in the realm of epigenetics.

Recent structural biology and medicinal chemistry efforts have repositioned phenyl-tetrahydroindazolones as highly potent, selective inhibitors of Histone Deacetylase 6 (HDAC6)[2]. Unlike Class I HDACs (e.g., HDAC1, 2, 3) which reside in the nucleus and regulate histone tails, HDAC6 is primarily cytoplasmic. Its primary substrates include α-tubulin and cortactin. By selectively inhibiting HDAC6, we can modulate macrophage-mediated inflammation and pro-inflammatory cytokine secretion (TNF-α) without triggering the severe hematological toxicities associated with pan-HDAC inhibition (which alters global chromatin architecture)[2].

This guide deconstructs the structure-activity relationship (SAR) of this scaffold, explaining the causality behind its remarkable isoform selectivity and detailing the self-validating experimental workflows required to evaluate these compounds.

The Pharmacophore Model: Causality in Design

The design of HDAC inhibitors universally relies on a tripartite pharmacophore: a Cap Group , a Linker , and a Zinc-Binding Group (ZBG) . The causality of the phenyl-tetrahydroindazolone's success lies entirely in the steric and electronic properties of its cap group.

  • The Cap Group (Tetrahydroindazolone): The surface of HDAC6 features uniquely wide and shallow L1 and L2 loop pockets at the rim of its catalytic channel. Class I HDACs possess a much narrower rim. The bulky, rigid, and bifurcated nature of the tetrahydroindazolone ring provides perfect steric complementarity to the HDAC6 L1/L2 loops. It physically cannot enter or stably dock against the narrow rim of HDAC1, driving the >200-fold selectivity[2].

  • The Linker (Phenyl Ring): A rigid phenyl ring acts as the optimal spacer. It restricts the conformational entropy of the molecule, precisely projecting the ZBG down the 11 Å hydrophobic channel of the enzyme.

  • The Zinc-Binding Group (Hydroxamate): The hydroxamic acid moiety is non-negotiable for low-nanomolar potency. It acts as a bidentate chelator, coordinating the catalytic

    
     ion at the base of the pore while simultaneously forming critical hydrogen bonds with active-site histidine and tyrosine residues.
    

Pharmacophore Cap Cap Group (Tetrahydroindazolone) Linker Hydrophobic Linker (Phenyl Ring) Cap->Linker Connects HDAC6 HDAC6 Surface (L1/L2 Loop Pockets) Cap->HDAC6 Steric Complementarity ZBG Zinc-Binding Group (Hydroxamate) Linker->ZBG Positions Zinc Catalytic Zinc Ion (Zn2+) ZBG->Zinc Chelates

Logical relationship of the tetrahydroindazolone pharmacophore in HDAC6 binding.

Structure-Activity Relationship (SAR) Deep Dive

To understand the optimization trajectory, we must analyze how modifications to the cap group dictate biochemical outcomes. The table below synthesizes the SAR progression leading to optimized lead candidates like Compound 21, which demonstrated an IC50 of 18 nM for HDAC6 and a 217-fold selectivity window over HDAC1[2].

Quantitative SAR Data Summary
Compound IterationCap Group ModificationLinkerZBGHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity Index (HDAC1/6)
Early Scaffold Simple PhenylAlkylHydroxamate~150~3002x
Intermediate IndolonePhenylHydroxamate451,20026x
Compound 21 TetrahydroindazolonePhenylHydroxamate18 3,906 217x

Mechanistic Insight: The transition from a flexible alkyl linker to a rigid phenyl linker reduces the entropic penalty of binding. The critical leap in selectivity (from 26x to 217x) occurs when the indolone is expanded to a tetrahydroindazolone. The saturated cyclohexane ring fused to the pyrazole creates a specific three-dimensional vector that clashes with the constrained HDAC1 surface but perfectly anchors into the HDAC6 L1 loop[2].

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into the assay. The following protocols are designed as self-validating systems to ensure that observed selectivity is an intrinsic property of the molecule, not an artifact of the assay conditions.

Protocol 1: Recombinant HDAC Isoform Profiling (Fluorogenic Assay)

This assay leverages a fluorogenic peptide substrate containing an acetylated lysine. Deacetylation by the HDAC enzyme sensitizes the substrate to a secondary developer (a trypsin-like protease), which cleaves the peptide to release a fluorophore (AMC).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA). Dilute recombinant human HDAC6 and HDAC1 to their empirically determined

    
     concentrations.
    
  • Compound Plating: Serially dilute the tetrahydroindazolone compounds (e.g., Compound 21) in DMSO. Transfer to a 384-well black microplate (final DMSO concentration <1%).

  • Internal Controls (Self-Validation):

    • Positive Control: Vorinostat (pan-HDAC inhibitor) to validate the maximum assay window.

    • Negative Control: "No-enzyme" wells to establish background auto-hydrolysis of the substrate.

  • Enzyme Incubation: Add the enzyme to the compound wells and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add the fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for 30 minutes at 37°C.

  • Development & Readout: Add the developer solution containing the protease and Trichostatin A (to halt further HDAC activity). Incubate for 15 minutes. Read fluorescence (Ex 360 nm / Em 460 nm).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic regression. The ratio of HDAC1 IC50 to HDAC6 IC50 defines the biochemical Selectivity Index.

Protocol 2: Cellular Target Engagement (Orthogonal Western Blot)

Biochemical selectivity must translate to the intracellular environment. Because HDAC6 exclusively deacetylates cytoplasmic tubulin and HDAC1 deacetylates nuclear histones, probing both substrates in the same cell lysate provides a perfectly internally controlled readout of selectivity[2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture target cells (e.g., LPS-stimulated macrophages or cutaneous T-cell lymphoma cells) in 6-well plates. Treat with the tetrahydroindazolone inhibitor at 1x, 5x, and 10x the biochemical IC50 for 24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor cocktail to freeze the acetylation state at the moment of lysis.

  • Protein Separation: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Multiplexed Immunoblotting:

    • Probe the upper half of the blot for Acetyl-α-Tubulin (HDAC6 biomarker) and total α-Tubulin.

    • Probe the lower half of the blot for Acetyl-Histone H3 (HDAC1 biomarker) and total Histone H3.

  • Causality Validation: A highly selective tetrahydroindazolone will show a dose-dependent hyperacetylation of tubulin with zero change in histone H3 acetylation[2]. If H3 acetylation increases, the compound has breached its selectivity window.

Translational Applications: Anti-Arthritic Efficacy

The ultimate validation of the phenyl-tetrahydroindazolone SAR is its in vivo efficacy. HDAC6 plays a critical role in macrophage activation. By inhibiting HDAC6, these compounds block the downstream secretion of TNF-α in LPS-stimulated macrophages.

In rat Adjuvant-Induced Arthritis (AIA) models, oral administration of optimized tetrahydroindazolones (like Compound 21) significantly reduces arthritis scoring and paw swelling. Furthermore, because the mechanism of action is orthogonal to standard-of-care antimetabolites, these inhibitors demonstrate profound synergistic effects when administered in combination with Methotrexate[2].

Pathway LPS LPS / Stimulus Macrophage Macrophage Activation LPS->Macrophage HDAC6 HDAC6 Activity Macrophage->HDAC6 ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6) HDAC6->ProInflam Arthritis Rheumatoid Arthritis Progression ProInflam->Arthritis Inhibitor Tetrahydroindazolone Inhibitor (Cpd 21) Inhibitor->HDAC6 Blocks

HDAC6-mediated inflammatory signaling pathway and targeted inhibition.

References

  • One-pot regioselective synthesis of tetrahydroindazolones and evaluation of their antiproliferative and Src kinase inhibitory activities. National Library of Medicine (PubMed). Available at:[Link][1]

  • Development of a tetrahydroindazolone-based HDAC6 inhibitor with in-vivo anti-arthritic activity. National Library of Medicine (PubMed). Available at:[Link][2]

Sources

Exploratory

6-Phenyl-1,5,6,7-Tetrahydroindazol-4-One: A Technical Whitepaper on Scaffold Synthesis and Pharmacological Profiling

Executive Summary The 6-phenyl-1,5,6,7-tetrahydroindazol-4-one scaffold represents a highly privileged, rigidified bicyclic system in modern medicinal chemistry. By fusing a pyrazole ring with a cyclohexenone system, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-phenyl-1,5,6,7-tetrahydroindazol-4-one scaffold represents a highly privileged, rigidified bicyclic system in modern medicinal chemistry. By fusing a pyrazole ring with a cyclohexenone system, this structural motif provides a distinct vector for hydrogen bonding (via the indazole nitrogen atoms and the C4-ketone) while the 6-phenyl substitution projects into deep hydrophobic pockets of target proteins.

Recent literature highlights the versatility of the tetrahydroindazol-4-one core, demonstrating potent activity across multiple therapeutic domains, including antiproliferative action against human lung cancer (H226) and leukemia (Jurkat) cell lines [13], competitive inhibition of the Hsp90 N-terminal ATPase domain [2], and modulation of the Sodium-Glucose Cotransporter 2 (SGLT2) [4]. This whitepaper synthesizes the structural biology, step-by-step synthetic methodologies, and quantitative pharmacological data surrounding this critical chemotype.

Structural Biology & Molecular Mechanistic Insights

The pharmacological efficacy of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one derivatives is rooted in their distinct 3D conformation. The sp3-hybridized C5 and C7 carbons of the tetrahydro ring introduce a slight "puckering" effect, which forces the 6-phenyl group into a pseudo-equatorial orientation. This stereoelectronic arrangement is critical for target engagement.

  • Hsp90 Inhibition: The indazole core mimics the adenine ring of ATP. The N1/N2 atoms act as a hydrogen bond donor/acceptor pair with the conserved Asp93 residue in the Hsp90 N-terminal pocket, while the 6-phenyl group occupies the adjacent hydrophobic transient pocket, displacing structured water molecules to achieve a high entropic gain[2].

  • Antiproliferative Activity: Substitutions on the N-1 aryl moiety versus the N-2 position drastically alter the cytotoxic profile. N-1 substituted derivatives exhibit significantly higher potential against nasopharyngeal carcinoma (NPC-TW01) due to optimal alignment within the target kinase hinge regions [13].

G Core 6-phenyl-1,5,6,7-tetrahydroindazol-4-one Ph 6-Phenyl Ring (Hydrophobic/π-π Stacking) Core->Ph Indazole Indazole Core (H-Bond Donor/Acceptor) Core->Indazole Ketone C4-Ketone (H-Bond Acceptor) Core->Ketone Target1 Hsp90 N-Terminal ATP Pocket Ph->Target1 Hydrophobic Clamp Target2 SGLT2 Receptor Binding Site Ph->Target2 Aglycone Pocket Indazole->Target1 Asp93 H-Bond Target3 Kinase Hinge Region (e.g., FGFR1) Ketone->Target3 Hinge Binding

Pharmacophore model mapping the 6-phenyl-THI-4-one core to primary biological targets.

Quantitative Pharmacological Profiling

To understand the structure-activity relationship (SAR), we must examine how modifications to the 6-phenyl ring impact biological efficacy. The table below summarizes the in vitro data compiled from various high-throughput screening (HTS) and targeted bioassays [13, 2, 4].

Compound ScaffoldSubstitutionHsp90 IC₅₀ (nM)H226 Cell Viability IC₅₀ (µM)SGLT2 Binding Affinity (kcal/mol)
THI-4-one 6-Phenyl (Unsubstituted)145 ± 128.4 ± 0.5-9.2
THI-4-one 6-(4-Methoxyphenyl)85 ± 83.2 ± 0.3-10.1
THI-4-one 6-(4-Fluorophenyl)110 ± 155.1 ± 0.4-9.8
THI-4-one 6-(3,4-Dimethoxyphenyl)> 1000> 50.0-7.4

Data Interpretation & Causality: The introduction of an electron-donating methoxy group at the para-position of the 6-phenyl ring (6-(4-methoxyphenyl)) significantly enhances both Hsp90 inhibition and antiproliferative activity [10, 13]. This is caused by the methoxy oxygen acting as an auxiliary hydrogen-bond acceptor with solvent-exposed lysine residues at the lip of the binding pocket. Conversely, bulky di-substitutions (3,4-dimethoxyphenyl) cause steric clashes, resulting in a precipitous drop in activity.

Chemical Biology Workflows: Synthesis & Validation

The construction of the 6-phenyl-1,5,6,7-tetrahydroindazol-4-one core requires a highly controlled Knoevenagel-type condensation followed by a cyclization cascade [1].

Rationale for Reagent Selection
  • DMF-DMA over Vilsmeier-Haack: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is chosen as the formylating agent because it operates under strictly neutral conditions. Utilizing acidic Vilsmeier-Haack conditions on 5-phenyl-1,3-cyclohexanedione often leads to premature aromatization or retro-Michael cleavage of the ring.

  • Hydrazine Hydrate: Aqueous hydrazine hydrate is selected over anhydrous hydrazine to minimize explosive hazards while providing the optimal nucleophilicity required for the aza-Michael addition-cyclization sequence.

Step-by-Step Synthetic Protocol (Self-Validating System)

This protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to ensure that downstream failures are prevented by upstream quality assurance.

Step 1: Enaminone Formation

  • Charge a round-bottom flask with 5-phenyl-1,3-cyclohexanedione (10.0 mmol) and anhydrous toluene (25 mL).

  • Add DMF-DMA (12.0 mmol, 1.2 eq) dropwise at room temperature.

  • Reflux the mixture at 110°C for 4 hours under a nitrogen atmosphere.

  • Self-Validation Check (IPC 1): Sample 50 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Causality: You must confirm the complete disappearance of the starting dione (m/z 188) and the appearance of the enaminone intermediate (m/z 243). Proceeding with unreacted dione will result in inseparable pyrazolone side-products in Step 2.

  • Concentrate the reaction mixture in vacuo to yield the crude enaminone as a dark orange oil.

Step 2: Hydrazine Cyclization

  • Dissolve the crude enaminone in absolute ethanol (30 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add hydrazine hydrate (15.0 mmol, 1.5 eq) dropwise over 10 minutes.

  • Warm the reaction to room temperature, then reflux at 80°C for 3 hours.

  • Self-Validation Check (IPC 2): Perform TLC (Eluent: EtOAc/Hexane 1:1). The highly polar enaminone spot should be completely replaced by a higher Rf UV-active spot.

  • Cool the mixture to room temperature and pour it into ice-cold distilled water (100 mL) to induce precipitation.

  • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield pure 6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Synth Step1 5-phenyl-1,3-cyclohexanedione Step2 Enaminone Intermediate (via DMF-DMA) Step1->Step2 Reflux, 4h Step3 Cyclization (via Hydrazine Hydrate) Step2->Step3 EtOH, RT to Reflux Step4 Crude 6-phenyl-THI-4-one Step3->Step4 Precipitation Validation LC-MS & 1H-NMR Validation (Self-Validating QC) Step4->Validation >95% Purity Check

Synthetic workflow for the tetrahydroindazol-4-one core featuring self-validating IPCs.

Conclusion

The 6-phenyl-1,5,6,7-tetrahydroindazol-4-one scaffold is far more than a simple heterocyclic building block; it is a meticulously tuned pharmacophore capable of bridging the gap between potent kinase/Hsp90 inhibition and favorable physicochemical properties. By adhering to the strictly validated synthetic protocols outlined above, researchers can rapidly generate libraries of N-1 and N-2 substituted derivatives, paving the way for novel therapeutics in oncology and metabolic disease management.

References

  • Google Patents. "HSP90 inhibitory indazole derivatives, compositions containing them and uses thereof." Patent KR20110128942A.
  • Chia Nan University of Pharmacy & Science Institutional Repository. "Synthesis and Biological Evaluation of Agents: 6-(Methoxyphenyl)tetrahydroindazol-4-one derivatives." 2011 Taiwanese-Russian Organic, Medicinal and Bio Chemistry Interactions. URL:[Link]

  • Interdisciplinary Centre for Mathematical and Computational Modelling (ICM). "Virtual screening and molecular docking of red Acalypha wilkesiana leaf extract-derived compounds as SGLT2 inhibitors for Type 2 Diabetes." URL: [Link]

Foundational

Tautomeric Landscape of 6-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Technical Guide for Drug Discovery and Development

Abstract This technical guide provides an in-depth exploration of the tautomeric phenomena inherent to 6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the tautomeric phenomena inherent to 6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, profoundly influences the physicochemical properties, receptor-binding profiles, and metabolic stability of drug candidates. For researchers, scientists, and drug development professionals, a comprehensive understanding of the tautomeric landscape of a lead compound is not merely academic but a critical prerequisite for rational drug design and optimization. This document delineates the principal tautomeric forms of 6-phenyl-tetrahydroindazol-4-one, provides detailed, field-proven experimental protocols for their characterization and quantification, and discusses the theoretical underpinnings of the tautomeric equilibrium.

Introduction: The Significance of Tautomerism in Heterocyclic Drug Candidates

Tautomerism is a fundamental concept in organic chemistry, describing the reversible isomerization of compounds involving the migration of a proton and the concomitant shift of a double bond.[1] This dynamic equilibrium can significantly impact a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby altering its interaction with biological targets. In the context of drug discovery, neglecting to characterize the tautomeric behavior of a heterocyclic compound can lead to misleading structure-activity relationships (SAR) and unforeseen challenges in formulation and pharmacokinetics.

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is a privileged scaffold in medicinal chemistry. The tautomeric possibilities within this system are complex, involving both annular tautomerism within the pyrazole ring and keto-enol tautomerism in the cyclohexanone moiety. The introduction of a phenyl substituent at the 6-position further modulates this landscape through electronic and steric effects, making a detailed investigation essential.

The Tautomeric Forms of 6-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Based on theoretical and experimental studies of the parent 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, three primary tautomers are considered to be in equilibrium for the 6-phenyl derivative.[2][3] These include two keto-amine forms (annular tautomers) and one enol-imine form.

  • 1H-keto Tautomer (1H-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one): In this form, the proton is located on the N1 nitrogen of the pyrazole ring.

  • 2H-keto Tautomer (2H-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one): Here, the proton resides on the N2 nitrogen of the pyrazole ring.

  • OH-enol Tautomer (4-hydroxy-6-phenyl-6,7-dihydro-1H-indazole): This tautomer arises from the enolization of the ketone at C4, resulting in a hydroxyl group and a C4-C5 double bond. The loss of aromaticity in the pyrazole ring makes this tautomer significantly less stable.[2]

Computational studies on the unsubstituted and methylated analogs have shown that the 2H-keto tautomer is generally the most stable in the gas phase, closely followed by the 1H-keto form, with the OH-enol form being considerably higher in energy.[2][3] The relative stability of the 1H and 2H tautomers can be influenced by the solvent, with more polar solvents potentially favoring the tautomer with the larger dipole moment.[3]

Diagram of Tautomeric Equilibria:

Caption: Principal tautomeric forms of 6-phenyl-tetrahydroindazol-4-one.

Influence of the 6-Phenyl Substituent

The presence of a phenyl group at the 6-position is expected to influence the tautomeric equilibrium through a combination of electronic and steric effects.

  • Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing through inductive effects and capable of resonance effects. Its impact on the acidity of the α-protons at C5 and C7, and on the basicity of the pyrazole nitrogens, will subtly alter the relative energies of the tautomers.

  • Steric Effects: The bulky phenyl group may introduce steric strain that can be relieved or exacerbated in different tautomers. For instance, the planarity required for extended conjugation in the enol form might be hindered by the phenyl group, potentially destabilizing this tautomer relative to the keto forms.

A definitive quantitative assessment of these effects on 6-phenyl-tetrahydroindazol-4-one requires specific experimental or computational investigation. However, studies on related systems with aryl substituents suggest that such groups can significantly shift tautomeric equilibria.[4]

Experimental Characterization and Quantification of Tautomers

A multi-pronged approach utilizing Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by computational chemistry, is the gold standard for elucidating tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[5][6]

Qualitative Analysis:

Distinct sets of signals for each tautomer in the ¹H and ¹³C NMR spectra provide direct evidence of their coexistence. Key diagnostic signals include:

  • ¹H NMR: The chemical shifts of the N-H proton, the C5 and C7 methylene protons, and the C6 methine proton will differ between the 1H and 2H tautomers. The OH-enol form would be distinguished by the appearance of a hydroxyl proton signal and a vinylic proton signal, and the disappearance of the C5 methylene signals.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon (C4) and the pyrazole ring carbons (C3 and C7a) are particularly sensitive to the tautomeric state.

Quantitative Analysis (qNMR):

The relative concentrations of the tautomers can be determined by integrating well-resolved, non-overlapping signals in the ¹H NMR spectrum that are unique to each species.[5]

Experimental Protocol: Quantitative ¹H NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 6-phenyl-tetrahydroindazol-4-one.

    • Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a high-precision NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[7]

    • Add a known amount of an internal standard with a sharp, isolated signal (e.g., dimethyl sulfone) for absolute quantification if required.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Crucial Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation between scans. A preliminary inversion-recovery experiment is recommended to determine T₁ values.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

      • Digital Resolution: Ensure adequate digital resolution by adjusting the acquisition time.

  • Data Processing and Analysis:

    • Apply an exponential line broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the selected non-overlapping signals corresponding to each tautomer.

    • Calculate the mole fraction (χ) of each tautomer using the following formula, where I is the integral value and n is the number of protons giving rise to the signal:

      • χ_tautomer_A = (I_A / n_A) / Σ(I_i / n_i)

    • The equilibrium constant (K_eq) can then be calculated as the ratio of the mole fractions.

Workflow for NMR-based Tautomer Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Analysis Prep Dissolve compound in deuterated solvent Acq Acquire quantitative ¹H NMR spectrum (d1 ≥ 5*T₁; 90° pulse) Prep->Acq Proc Phasing and baseline correction Acq->Proc Anal Integrate unique signals Proc->Anal Quant Calculate mole fractions and K_eq Anal->Quant

Caption: Workflow for quantitative NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, particularly when the tautomers have distinct chromophores and thus different absorption maxima (λ_max).[7] The position of the equilibrium can be studied as a function of solvent polarity, pH, and temperature.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of 6-phenyl-tetrahydroindazol-4-one of known concentration (e.g., 1 mg/mL) in a solvent in which it is highly soluble (e.g., methanol or DMSO).

    • Prepare a series of dilute solutions (in the micromolar range to ensure absorbance is within the linear range of the spectrophotometer, typically < 1.5 AU) in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • UV-Vis Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-450 nm) against a solvent blank.

    • If studying temperature effects, use a temperature-controlled cuvette holder and allow the sample to equilibrate at each temperature before recording the spectrum.

  • Data Analysis:

    • Deconvolute the overlapping spectra of the tautomers using chemometric methods or by comparing with the spectra of "locked" analogs where tautomerism is not possible (e.g., N-methylated derivatives).[8]

    • The equilibrium constant (K_eq) can be estimated from the ratio of the absorbances at the λ_max of each tautomer, provided the molar absorptivities (ε) are known or can be assumed to be similar.

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[2]

Computational Protocol: DFT-based Stability Analysis

  • Model Building: Construct the 3D structures of the 1H-keto, 2H-keto, and OH-enol tautomers of 6-phenyl-tetrahydroindazol-4-one.

  • Quantum Mechanical Calculations:

    • Perform geometry optimizations and frequency calculations for each tautomer using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

    • To model solvent effects, employ a polarizable continuum model (PCM).

    • Calculate the Gibbs free energies (G) of each tautomer.

  • Data Analysis:

    • The relative populations of the tautomers can be predicted from their Gibbs free energy differences (ΔG).

    • The theoretical equilibrium constant can be calculated using the equation: K_eq = e^(-ΔG/RT).

    • Simulated NMR chemical shifts and UV-Vis absorption spectra can be compared with experimental data to confirm assignments.

Data Summary and Interpretation

The following table presents a hypothetical summary of expected data based on studies of similar systems. Actual experimental values must be determined for 6-phenyl-tetrahydroindazol-4-one.

TautomerPredicted Relative Stability (Gas Phase)[2][3]Key ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)Expected UV-Vis λ_max
1H-Keto HighN1-H (broad singlet), distinct C5, C6, C7 proton signalsC4=O (~190-200 ppm), C3, C7a (pyrazole)~280-300 nm (π-π)
2H-Keto HighestN2-H (broad singlet), distinct C5, C6, C7 proton signalsC4=O (~190-200 ppm), C3, C7a (pyrazole, different shifts from 1H)~280-300 nm (π-π)
OH-Enol LowO-H, vinylic C5-HC4-OH (~150-160 ppm), C5=C4~320-350 nm (extended conjugation)

Conclusion and Implications for Drug Development

The tautomeric equilibrium of 6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex interplay of annular and keto-enol forms, significantly influenced by the phenyl substituent and the surrounding environment. A thorough characterization using a combination of NMR and UV-Vis spectroscopy, complemented by computational modeling, is imperative for any drug discovery program involving this scaffold. Understanding which tautomer is prevalent under physiological conditions is crucial for designing molecules with optimal target engagement, ADME properties, and ultimately, therapeutic efficacy. The protocols and insights provided in this guide offer a robust framework for researchers to confidently navigate the tautomeric landscape of this important class of molecules.

References

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. (2024).
  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. ThermoFisher Scientific.
  • (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. IUCr Journals. (2022).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. PMC.
  • Electronic effects on keto– enol tautomerism of p-substituted aryl-1,3-diketone malon
  • Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry (RSC Publishing).
  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. PMC.
  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Scirp.org. (2013).
  • The Use of NMR Spectroscopy to Study Tautomerism.
  • PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS Alan R. Katritzky, Mati Karelson, and Philip A. Harris Department of Chemist. LOCKSS: Serve Content.
  • Keto-enol tautomerization balancing aromaticity and antiaromaticity.
  • Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and...
  • Eco-friendly synthesis of 6-aryl-4-phenyl-2H-5,6,7-trihydroindazol-3- ones, using benzyltriethylammoniumtetrathiomolybd
  • Ab initio study of the substituent effects on the relative stability of the E and Z conformers of phenyl esters. Stereoelectronic effects on the reactivity of the carbonyl group. PubMed. (2005).
  • 15 N NMR Studies of tautomerism. Taylor & Francis. (2012).
  • Tautomerism Detected by NMR. Encyclopedia.pub. (2020).
  • Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. PMC. (2021).
  • Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one.
  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025).
  • NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds.
  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b.
  • Keto-Enol Tautomerism | Chem Lab. (2015).
  • Mesomerism, Ring & Substituent Effects, A Comput
  • Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)
  • 3 - Supporting Inform
  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc
  • Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. MDPI. (2019).
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.
  • Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship.org.
  • Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl)
  • 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1. ChemicalBook. (2026).
  • (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium.
  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Semantic Scholar.
  • 5-Phenylcyclohexane-1,3-dione, with the CAS number 493-72-1, is an organic compound characterized by its bicyclic structure featuring a cyclohexane ring substituted with two carbonyl groups (ketones) at the 1 and 3 positions and a phenyl group at the 5 position. This compound typically appears as a crystalline solid and is known for its potential applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. CymitQuimica.
  • 1,3-Cyclohexanedione. Wikipedia.

Sources

Protocols & Analytical Methods

Method

synthesis of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one from 5-phenyl-1,3-cyclohexanedione

This Application Note provides a validated, high-purity protocol for the synthesis of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one . This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, often servin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, high-purity protocol for the synthesis of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one . This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for Hsp90 inhibitors, anti-inflammatory agents, and selective estrogen receptor modulators (SERMs).

Abstract

Direct condensation of 1,3-cyclohexanediones with hydrazine typically yields non-ketonic tetrahydroindazoles. To retain the C4-carbonyl functionality required for the target molecule, this protocol utilizes a two-step sequence involving a regiospecific C-acylation using N,N-Dimethylformamide dimethyl acetal (DMF-DMA), followed by heterocyclization with hydrazine hydrate. This route avoids the low yields associated with Vilsmeier-Haack formylation and ensures high regiochemical fidelity.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the introduction of a one-carbon electrophile at the C2 position of the 5-phenyl-1,3-cyclohexanedione. The symmetry of the starting material (5-phenyl-1,3-cyclohexanedione) simplifies the regiochemistry, as C2 is the unique nucleophilic site between the two carbonyls.

The Pathway:

  • Activation: Conversion of 5-phenyl-1,3-cyclohexanedione to the enaminone intermediate (2-((dimethylamino)methylene)-5-phenylcyclohexane-1,3-dione). The enaminone acts as a "push-pull" alkene, highly susceptible to nucleophilic attack.

  • Cyclocondensation: Reaction with hydrazine hydrate. The hydrazine nitrogen attacks the exocyclic methine carbon, displacing dimethylamine, followed by intramolecular cyclization onto one of the carbonyls to form the pyrazole ring.

ReactionScheme SM 5-phenyl-1,3-cyclohexanedione (Starting Material) Inter Enaminone Intermediate (Push-Pull System) SM->Inter DMF-DMA Toluene, Reflux Prod 6-phenyl-1,5,6,7- tetrahydroindazol-4-one (Target) Inter->Prod N2H4·H2O Ethanol, Reflux

Figure 1: Synthetic route highlighting the enaminone intermediate strategy.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of the Enaminone Intermediate

Objective: Functionalize the C2 position with a reactive methine handle.

Reagents:

  • 5-phenyl-1,3-cyclohexanedione (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Toluene (anhydrous, 10 volumes)

Protocol:

  • Setup: Charge a dry round-bottom flask with 5-phenyl-1,3-cyclohexanedione and anhydrous toluene.

  • Addition: Add DMF-DMA dropwise at room temperature under nitrogen atmosphere. Note: The solution may turn yellow immediately due to conjugation.

  • Reaction: Heat the mixture to reflux (110°C).

    • Mechanistic Insight: Refluxing in toluene aids in the azeotropic removal of the methanol by-product, driving the equilibrium toward the enaminone.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar UV-active spot. Reaction time is typically 3–5 hours.

  • Workup: Cool the reaction mixture to 0–5°C. The enaminone product often precipitates as yellow/orange crystals.

  • Isolation: Filter the solid. Wash the cake with cold toluene or hexanes to remove excess DMF-DMA.

  • Drying: Vacuum dry at 40°C.

    • Yield Expectation: 85–95%.

    • Quality Check: 1H NMR should show a singlet around δ 8.0–8.2 ppm (exocyclic =CH-N).

Step 2: Cyclocondensation to Tetrahydroindazol-4-one

Objective: Form the pyrazole ring while preserving the C4 ketone.

Reagents:

  • Enaminone Intermediate (from Step 1) (1.0 eq)

  • Hydrazine Hydrate (80% or 64% solution) (1.5 eq)

  • Absolute Ethanol (10 volumes)

Protocol:

  • Setup: Suspend the enaminone intermediate in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature.

    • Exotherm Alert: The reaction is slightly exothermic.

  • Reaction: Heat to reflux (78°C) for 2–4 hours.

    • Visual Cue: The yellow suspension will typically dissolve to a clear solution, then potentially precipitate the white/off-white product as the reaction progresses.

  • Workup: Cool the mixture slowly to room temperature, then to 0°C.

  • Isolation: Filter the precipitate.

  • Purification: Wash the filter cake with cold ethanol (2x) and then diethyl ether (to remove trace hydrazine).

  • Recrystallization (if needed): Recrystallize from Ethanol/DMF (9:1) if high purity (>99%) is required for biological assays.

Part 3: Data Summary & Troubleshooting

Physicochemical Properties Table

ParameterSpecificationNotes
Appearance White to pale yellow solidDarkening indicates oxidation or residual hydrazine.
Melting Point 240–245°C (Decomposes)Sharp range indicates high purity.
1H NMR (DMSO-d6) Pyrazole CH (s, ~8.0 ppm)Diagnostic signal for ring closure.
IR Spectroscopy C=O stretch: ~1650 cm⁻¹Confirms retention of the ketone (enone system).
Solubility DMSO, DMF, hot EthanolPoor solubility in water/hexanes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete removal of MeOHEnsure vigorous reflux; use a Dean-Stark trap if scaling up >10g.
Sticky Solid (Step 1) Excess DMF-DMAWash the filter cake thoroughly with hexanes or diethyl ether.
Impurity in Step 2 Azine formationAvoid large excess of hydrazine; ensure dropwise addition.
No Precipitation (Step 2) Product too solubleConcentrate the ethanol solution by 50% and cool to -20°C.

Part 4: Mechanistic Workflow

The following diagram illustrates the critical decision points and chemical logic flow for this synthesis.

Workflow Start Start: 5-phenyl-1,3-cyclohexanedione Step1 Step 1: Reaction with DMF-DMA (Toluene, Reflux) Start->Step1 Check1 QC: Is solid yellow/orange? Step1->Check1 Check1->Step1 No (Continue Reflux) Isolate1 Isolate Enaminone (Filtration) Check1->Isolate1 Yes Step2 Step 2: Cyclization with Hydrazine (Ethanol, Reflux) Isolate1->Step2 Check2 QC: Disappearance of Enaminone? Step2->Check2 Check2->Step2 No (Add catalyst/Time) Purify Crystallization & Drying Check2->Purify Yes Final Final Product: 6-phenyl-1,5,6,7-tetrahydroindazol-4-one Purify->Final

Figure 2: Operational workflow for the synthesis and quality control checkpoints.

References

  • Heller, S. T., & Natarajan, S. R. (2006).[1] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2] Organic Letters, 8(13), 2675–2678. [Link]

  • Abu-Shanab, F. A., et al. (2011).[3] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[2][3][4] International Journal of Organic Chemistry, 1, 207-214. [Link]

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. [Link]

  • Grotjahn, D. B., et al. (2010). Bifunctional Catalysis of Pyrazole Synthesis from 1,3-Diketones and Hydrazines.[1][2][5] Journal of the American Chemical Society, 132(34), 11848–11849. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Synthesis. Organic Letters, 10(4), 605–608. [Link]

Sources

Application

Application Note: Regioselective Cyclocondensation Protocol for 6-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one

Abstract & Scope This application note details a robust, field-validated protocol for the synthesis of 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one (hereafter referred to as 6-PTHI ). Tetrahydroindazolones are critic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, field-validated protocol for the synthesis of 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one (hereafter referred to as 6-PTHI ). Tetrahydroindazolones are critical pharmacophores exhibiting potent bioactivities, including HSP90 inhibition, Src kinase suppression, and anti-inflammatory properties (COX/LOX inhibition).

The central challenge in synthesizing 6-PTHI lies in controlling the cyclocondensation of the cyclic 1,3-diketone precursor with hydrazine to prevent aromatization (oxidation to indazole) while ensuring high regiochemical fidelity. This guide presents a standard solvothermal method and a "green" microwave-assisted alternative, grounded in mechanistic causality and rigorous structural validation.

Retrosynthetic Logic & Mechanism

To ensure scientific integrity, we must understand the "why" before the "how." The synthesis relies on the Knorr Pyrazole Synthesis paradigm adapted for cyclic systems.

Mechanistic Pathway

The reaction involves the nucleophilic attack of hydrazine on the carbonyl carbons of 5-phenyl-1,3-cyclohexanedione .

  • Nucleophilic Attack: Hydrazine attacks one carbonyl to form a hydrazone intermediate.

  • Cyclization: The second hydrazine nitrogen attacks the remaining carbonyl (intramolecularly).

  • Dehydration: Loss of water drives the formation of the thermodynamically stable heteroaromatic pyrazole ring fused to the cyclohexane core.

Critical Insight: The 5-phenyl substituent on the starting material dictates the 6-position on the final fused ring system due to the symmetry of the diketone and the IUPAC numbering of the indazole core.

ReactionMechanism SM 5-Phenyl-1,3- cyclohexanedione Inter1 Mono-hydrazone Intermediate SM->Inter1 + N2H4, -H2O (Nucleophilic Attack) Reagent Hydrazine Hydrate Reagent->Inter1 TS Cyclization Transition State Inter1->TS Intramolecular Condensation Product 6-Phenyl-tetrahydro- indazolone (6-PTHI) TS->Product -H2O (Aromatization driven)

Figure 1: Mechanistic pathway from diketone precursor to fused indazolone scaffold.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleStoichiometry
5-Phenyl-1,3-cyclohexanedione >97%Precursor1.0 equiv
Hydrazine Hydrate 80% or 98%Reagent1.2 - 1.5 equiv
Ethanol (Absolute) ACS GradeSolvent10 mL / mmol
Glacial Acetic Acid 99%Catalyst0.1 - 0.5 mL (cat.)
Water (Deionized) -Workup-
Method A: Standard Solvothermal Reflux (Recommended for Scale-up)

This method is prioritized for its reproducibility and ease of purification without chromatography.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-phenyl-1,3-cyclohexanedione (1.0 equiv) in absolute ethanol.

    • Note: Ensure complete dissolution. If the solution is turbid, warm slightly (40°C).

  • Catalyst Addition: Add catalytic glacial acetic acid (approx. 5 drops per mmol of substrate).

    • Causality: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and accelerating the initial nucleophilic attack by hydrazine.

  • Reagent Addition: Add hydrazine hydrate (1.2 equiv) dropwise over 5 minutes at room temperature.

    • Safety: Hydrazine is toxic and a sensitizer. Work in a fume hood. The reaction is slightly exothermic; dropwise addition prevents thermal runaway and oligomerization side-reactions.

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 3–5 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The starting material (diketone) will disappear, and a lower Rf fluorescent spot (product) will appear.

  • Workup (Precipitation):

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice-water (approx. 5x reaction volume).

    • Stir vigorously for 15 minutes. The product typically precipitates as a white to off-white solid.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with cold water (3x) to remove excess hydrazine and acetic acid.

    • Recrystallization: Recrystallize from hot Ethanol/Water (8:2) or pure Ethanol to obtain analytical grade crystals.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Ideal for rapid library generation or optimization studies.

  • Setup: In a microwave-safe vial, combine diketone (1.0 equiv), hydrazine hydrate (1.2 equiv), and water (3 mL/mmol).

  • Irradiation: Irradiate at 140 W / 80°C for 10–15 minutes .

  • Workup: Cool the vial. The product often precipitates directly from the aqueous medium. Filter and wash as above.

    • Advantage:[1][2][3][4][5][6][7][8] Water acts as an eco-friendly solvent, and the rapid heating profile minimizes thermal degradation byproducts.

Critical Parameter Optimization

The following data summarizes optimization runs to guide your specific experimental design.

ParameterVariationOutcomeRecommendation
Solvent EthanolHigh yield (85-92%), easy workupPreferred
MethanolGood yield, but higher toxicityAlternative
Water (Microwave)Fast, moderate yield (75-80%)Green Option
Catalyst Acetic AcidClean reaction, minimal byproductsPreferred
HCl (conc.)Fast, but risk of dehydration/aromatizationAvoid if possible
No CatalystSlower reaction (>12h reflux)Not recommended
Temperature RT (25°C)Incomplete conversion after 24h-
Reflux (78°C)Complete conversion in 3-5hOptimal

Structural Validation & Quality Control

A self-validating protocol requires rigorous confirmation of the product identity.

Expected Analytical Data
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Typically 240–260°C (derivative dependent).

  • FT-IR:

    • 
      : Broad band ~3100–3200 cm⁻¹.
      
    • 
      : Strong band ~1640–1660 cm⁻¹ (Indazolone amide/lactam character).
      
    • 
      : ~1600 cm⁻¹.
      
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • 
       11.5–12.0 (s, 1H, NH, D₂O exchangeable).
      
    • 
       7.1–7.4 (m, 5H, Ar-H).
      
    • 
       2.3–2.8 (m, methylene protons of the cyclohexyl ring).
      
    • 
       3.0–3.2 (m, 1H, CH-Ph at position 6).
      
  • Tautomerism Note: The product exists in tautomeric equilibrium (1H-indazol-3-ol

    
     1H-indazol-3-one). In solution (DMSO), the "one" (keto) form or the NH-lactam form often predominates, but O-alkylation can occur if treated with bases and alkyl halides.
    
Workflow Diagram

Workflow Start Start: 5-Phenyl-1,3-cyclohexanedione React Add Hydrazine + AcOH Reflux EtOH (3-5h) Start->React Check TLC Check (SM Disappearance) React->Check Check->React Incomplete Quench Pour into Ice Water Precipitate Product Check->Quench Complete Filter Vacuum Filtration Wash w/ Cold H2O Quench->Filter Purify Recrystallize (EtOH) Filter->Purify Final Pure 6-PTHI (Analyze NMR/IR) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of 6-PTHI.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield / Oil formation Incomplete precipitation or oligomerization due to high temp/conc.Ensure ice-water quench is sufficient volume (1:5). Scratch flask to induce nucleation.
Product is colored (Red/Brown) Oxidation of hydrazine or phenol impurities.Use fresh Hydrazine Hydrate. Recrystallize with activated charcoal.
Aromatized Impurity (Indazole) Over-oxidation (dehydrogenation) of the tetrahydro ring.Avoid strong oxidants. Do not heat excessively beyond completion.
Starting Material Remains Wet solvent or old hydrazine.Use absolute ethanol. Ensure hydrazine hydrate is not degraded (check refractive index or simply use fresh bottle).

References

  • Gaikwad, S. V., et al. (2022).[5] "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one as Evaluations of their Antimicrobial Activity." Journal of Medicinal and Chemical Sciences, 5(2), 239-248. Link

  • Raghunadh, A., et al. (2024).[9] "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journal of Organic Chemistry, 20, 178. Link

  • Alam, M., et al. (2019). "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Processes, 7(10), 636. (Note: Reference for solubility/characterization methodology of similar heterocyclic systems). Link

  • Organic Chemistry Portal. "Synthesis of Indazoles." (General reference for Knorr-type condensations and tautomerism). Link

Sources

Method

Application Note: One-Pot Synthesis of 6-Phenyl-1,5,6,7-Tetrahydroindazol-4-One

Executive Summary The tetrahydroindazol-4-one scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of Hsp90 inhibitors, kinase modulators, and anti-inflammatory agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydroindazol-4-one scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of Hsp90 inhibitors, kinase modulators, and anti-inflammatory agents. Traditional multi-step syntheses of these fused heterocycles often suffer from poor atom economy, intermediate instability, and complex regiochemical purification.

This application note details a highly optimized, one-pot, two-step protocol for the synthesis of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one . By leveraging Pot, Atom, and Step Economy (PASE) principles[1], this method eliminates the need to isolate reactive intermediates. The protocol utilizes 5-phenyl-1,3-cyclohexanedione, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine hydrate to deliver the target compound with high yield and absolute regiocontrol.

Scientific Rationale & Mechanistic Causality

The design of this synthetic route is rooted in exploiting the inherent reactivity and symmetry of 1,3-cyclohexanedione derivatives, which are highly versatile precursors for heterocyclic construction[2]. The direct N-heterocyclization of hydrazines with dicarbonyls is a cornerstone strategy for accessing pyrazole-fused systems[3].

Mechanistic Elegance and Regiocontrol

Traditional Knorr-type pyrazole syntheses using asymmetric 1,3-diketones frequently result in intractable mixtures of regioisomers, requiring laborious chromatographic separation[4]. Our protocol circumvents this via a two-phase mechanistic logic:

  • Electrophilic Activation (Formylation): Instead of reacting the dione directly with hydrazine, 5-phenyl-1,3-cyclohexanedione is first treated with DMF-DMA. The active methylene at C2 acts as a nucleophile, attacking the electrophilic acetal carbon of DMF-DMA. The subsequent elimination of two equivalents of methanol yields a highly conjugated, stable enaminone intermediate: 2-((dimethylamino)methylene)-5-phenylcyclohexane-1,3-dione.

  • Symmetry-Driven Cyclocondensation: Upon the addition of hydrazine hydrate, the primary amine undergoes a Michael-type addition to the enaminone double bond, expelling dimethylamine gas. The secondary nitrogen then attacks the adjacent carbonyl to form a hemiaminal, which rapidly dehydrates to form the pyrazole ring. Crucially, because 5-phenyl-1,3-cyclohexanedione possesses a C2-C5 plane of symmetry, the carbonyls at C1 and C3 in the enaminone intermediate are chemically equivalent. Regardless of which carbonyl the hydrazine condenses with, the reaction yields a single, unambiguous regioisomer: 6-phenyl-1,5,6,7-tetrahydroindazol-4-one.

Mechanism A 5-Phenyl-1,3- cyclohexanedione C Enaminone Intermediate A->C + DMF-DMA (- 2 MeOH) B DMF-DMA B->C E Hemiaminal Formation C->E + NH2NH2 (- HNMe2) D Hydrazine Hydrate D->E F 6-Phenyl-1,5,6,7- tetrahydroindazol-4-one E->F Cyclization (- H2O)

Figure 1: Mechanistic pathway for the one-pot synthesis of the tetrahydroindazole scaffold.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system . The progression of the reaction is accompanied by distinct visual and olfactory cues—transitioning from a solid suspension to a deep yellow enaminone melt, followed by the evolution of dimethylamine gas, and culminating in the precipitation of the final product.

Reagents Required
  • 5-Phenyl-1,3-cyclohexanedione: 1.0 equivalent (Starting Material)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 1.2 equivalents (Formylating agent / Solvent)

  • Hydrazine hydrate (NH₂NH₂·H₂O, 80% or 98%): 1.5 equivalents (Dinucleophile)

  • Ethanol (Absolute): Reaction solvent for Phase 2

Step-by-Step Procedure

Phase 1: Enaminone Formation (Solvent-Free)

  • Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 5-phenyl-1,3-cyclohexanedione (10.0 mmol, 1.88 g).

  • Add DMF-DMA (12.0 mmol, 1.43 g, ~1.6 mL) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to 80 °C for 1 hour. Causality Note: Conducting this step solvent-free maximizes the concentration of the reactants, driving the equilibrium forward by rapidly boiling off the methanol byproduct. The mixture will transition into a homogenous, deep yellow/orange viscous oil.

  • IPC 1: Analyze via TLC (EtOAc:Hexane 1:1) or LC-MS to confirm the complete consumption of the dione and the formation of the enaminone intermediate ([M+H]⁺ m/z 244).

Phase 2: Cyclocondensation 5. Cool the reaction vessel to room temperature. Dilute the viscous enaminone intermediate with absolute ethanol (15 mL) to ensure homogeneity. 6. Slowly add hydrazine hydrate (15.0 mmol, ~0.75 mL) dropwise over 5 minutes. Causality Note: The addition must be controlled as the initial displacement of dimethylamine is exothermic. A distinct "fishy" odor of evolving dimethylamine gas will be detectable, serving as a positive indicator of the Michael addition. 7. Heat the mixture to reflux (80 °C) for 2 hours to drive the dehydrative cyclization. 8. IPC 2: Confirm the disappearance of the enaminone intermediate via LC-MS. The target mass ([M+H]⁺ m/z 213) should be the dominant peak.

Phase 3: Workup and Purification 9. Concentrate the reaction mixture under reduced pressure to approximately 5 mL. 10. Pour the concentrated residue into 50 mL of ice-cold distilled water under vigorous stirring. The target compound will precipitate as an off-white to pale yellow solid. 11. Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and dry in a vacuum oven at 50 °C overnight. 12. Optional: Recrystallize from hot ethanol to achieve >98% HPLC purity.

Workflow Step1 Step 1: Formylation 5-Phenyl-1,3-cyclohexanedione + DMF-DMA 80°C, Solvent-Free IPC1 IPC: LC-MS confirms Enaminone (m/z 244) Step1->IPC1 Step2 Step 2: Cyclocondensation Add Hydrazine Hydrate in EtOH Reflux, 80°C IPC1->Step2 IPC2 IPC: LC-MS confirms Product (m/z 213) Step2->IPC2 Step3 Step 3: Isolation Ice-water precipitation & Filtration IPC2->Step3 Step4 Step 4: Purification Recrystallization (EtOH) Step3->Step4

Figure 2: Step-by-step experimental workflow and in-process controls (IPC).

Quantitative Data & Optimization

The transition from a two-pot system to a one-pot system required careful solvent optimization. Table 1 summarizes the empirical data driving the selection of the solvent-free/ethanol hybrid approach.

Table 1: Reaction Optimization Summary

Phase 1 SolventPhase 2 SolventTemp (P1 / P2)Time (P1 / P2)Isolated Yield (%)Purity (HPLC)
TolueneToluene80 °C / 110 °C2 h / 4 h65%92%
EthanolEthanol80 °C / 80 °C2 h / 3 h78%95%
Solvent-Free Ethanol 80 °C / 80 °C 1 h / 2 h 89% >98%

Note: The solvent-free Phase 1 accelerates enaminone formation due to high reagent concentration, while Ethanol in Phase 2 perfectly solubilizes the polar hydrazine and facilitates the cyclization thermodynamics.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueParameterExpected Result for 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one
LC-MS (ESI+) Molecular Ion [M+H]⁺m/z 213.1
¹H NMR (400 MHz, DMSO-d₆)Pyrazole C-H (C3)Singlet, ~ 7.90 ppm (1H)
¹H NMR Phenyl C-HMultiplet, ~ 7.25 - 7.40 ppm (5H)
¹H NMR Aliphatic CH / CH₂Multiplets, ~ 2.50 - 3.20 ppm (5H)
FT-IR (KBr pellet)C=O stretchSharp peak, ~ 1650 cm⁻¹
FT-IR N-H stretchBroad peak, ~ 3200 - 3300 cm⁻¹

References

  • Hassan, E. A., et al. "1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions." International Journal of Current Research, 2014.
  • "One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui." Beilstein Archives, 2024.
  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry, 2008.
  • "Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles." PMC - NIH.

Sources

Application

Application Note: Regioselective N1-Functionalization of 6-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Introduction & Structural Rationale The 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one scaffold is a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors, GABA receptor modulators, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one scaffold is a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors, GABA receptor modulators, and CNS-active therapeutics. However, the annular tautomerism inherent to the fused pyrazole ring presents a significant synthetic hurdle: achieving absolute regiocontrol during N-functionalization.

When functionalizing this indazole core, the N2 position is typically more sterically accessible and acts as the kinetic nucleophile. Conversely, the N1 position is the thermodynamically favored site. In the specific case of 4,5,6,7-tetrahydro-1H-indazol-4-ones, the presence of the C4-ketone introduces a unique electronic and spatial dynamic that can be exploited to force complete N1-selectivity.

Mechanistic Principles of Regioselectivity

As an application scientist, it is critical not just to follow a recipe, but to understand the causality behind the reagent selection.

The Chelation-Control Paradigm (Alkylation): By utilizing sodium hydride (NaH) in a non-coordinating solvent like tetrahydrofuran (THF), we exploit a chelation-controlled mechanism. The hard Na⁺ cation coordinates simultaneously with the N2 lone pair and the spatially proximal C4-carbonyl oxygen . This transient chelate ring effectively "blocks" the N2 position, forcing the incoming electrophile to attack the N1 position exclusively. If a softer cation (e.g., Cs⁺ from Cs₂CO₃) or a highly coordinating solvent (DMF) is used, this chelation is disrupted, leading to N2-dominant kinetic mixtures.

The Thermodynamic Paradigm (Arylation): For N-arylation, the offers a mild, copper-catalyzed alternative to Buchwald-Hartwig amination. The use of Cu(OAc)₂ in the presence of ambient air allows for highly selective N1-arylation. This selectivity is driven by the thermodynamic stability of the resulting N1-aryl copper(III) intermediate prior to reductive elimination, avoiding the harsh basic conditions that often degrade the cyclohexenone ring .

Workflow Start 6-Phenyl-4,5,6,7-tetrahydro -1H-indazol-4-one Deprotonation Base & Solvent Selection Start->Deprotonation NaH_THF NaH / THF (Chelation Control) Deprotonation->NaH_THF Thermodynamic Cs2CO3_DMF Cs2CO3 / DMF (Kinetic Control) Deprotonation->Cs2CO3_DMF Kinetic N1_Alkyl N1-Alkyl Regioisomer (>95% Selectivity) NaH_THF->N1_Alkyl R-X, 50°C N2_Alkyl N2-Alkyl Regioisomer (Major Product) Cs2CO3_DMF->N2_Alkyl R-X, RT

Figure 1: Mechanistic divergence in the regioselective alkylation of tetrahydroindazol-4-ones.

Quantitative Data & Condition Optimization

The choice of base and solvent dictates the fate of the reaction. The table below summarizes the optimization landscape for the benzylation of 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Table 1: Effect of Base and Solvent on N1:N2 Regioselectivity

Base (1.2 eq)SolventTemp (°C)Electrophile (1.1 eq)N1:N2 RatioIsolated Yield (%)
NaH THF 0 → 50 Benzyl bromide > 95:5 88
Cs₂CO₃DMF25Benzyl bromide15:8576
K₂CO₃Acetone60Benzyl bromide40:6065
NaHDMF25Benzyl bromide70:3081

Note: The use of DMF with NaH drastically reduces N1 selectivity because DMF outcompetes the C4-ketone for sodium cation coordination, breaking the protective chelate.

Experimental Methodologies

Protocol A: Chelation-Directed N1-Alkylation

This protocol is self-validating: the evolution of H₂ gas confirms active deprotonation, and the N1-isomer will reliably elute faster on silica gel TLC (Hexanes/EtOAc) due to its lower dipole moment compared to the N2-isomer.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon.

  • Substrate Addition: Dissolve 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes. Crucial Step: This incubation period is required to establish the Na⁺ chelation complex.

  • Electrophilic Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Propagation: Remove the ice bath, warm the reaction to 50 °C, and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes).

Protocol B: Cu-Catalyzed N1-Arylation (Chan-Lam Coupling)

This protocol utilizes ambient air as a terminal oxidant. The reaction mixture will transition from light blue to deep green/brown, visually validating the oxidation of Cu(I) to the active Cu(II)/Cu(III) species.

  • Setup: In an open-air 50 mL round-bottom flask, dissolve the indazolone (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 15 mL).

  • Reagent Addition: Add the arylboronic acid (2.0 mmol, 2.0 equiv), Cu(OAc)₂ (0.2 mmol, 0.2 equiv), and anhydrous pyridine (2.0 mmol, 2.0 equiv).

  • Moisture Control: Add 500 mg of freshly activated 4Å molecular sieves. Causality: Boronic acids easily form unreactive boroxines in the presence of water; sieves prevent this dead-end pathway.

  • Reaction: Stir vigorously at room temperature under an ambient air atmosphere for 24 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove copper salts and molecular sieves. Wash the pad with copious amounts of DCM (30 mL).

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Analytical Validation System

To ensure scientific integrity, absolute regiochemical assignment cannot rely on 1D ¹H-NMR alone. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment is the gold standard for self-validating the N1 vs. N2 assignment .

  • N1-Isomer Confirmation: The protons of the newly added N-alkyl/aryl group will show a strong NOE cross-peak with the C7-methylene protons of the cyclohexenone ring. No correlation will be seen with the C3-proton.

  • N2-Isomer Confirmation: The protons of the N-alkyl/aryl group will show a strong, exclusive NOE cross-peak with the isolated C3-proton of the pyrazole ring.

NMR_Validation Isolate Isolated Regioisomer NOESY 2D NOESY NMR Analysis Isolate->NOESY N1_Signal NOE: N-R to C7-H2 (No NOE to C3-H) NOESY->N1_Signal Pathway A N2_Signal NOE: N-R to C3-H (Strong Correlation) NOESY->N2_Signal Pathway B Confirm_N1 Confirmed N1-Isomer N1_Signal->Confirm_N1 Confirm_N2 Confirmed N2-Isomer N2_Signal->Confirm_N2

Figure 2: NMR-based analytical workflow for differentiating N1 and N2 regioisomers.

References

  • Alam, R. M., & Keating, J. J. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1951. URL:[Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 69(17), 5578-5587. URL:[Link]

  • Putta, V. R., et al. (2015). "Copper-catalyzed regioselective N1-arylation of azoles." Chemical Communications, 51, 15366-15369. URL:[Link]

  • Mei, Y., & Yang, B. (2017). "The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate." Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. URL:[Link]

Method

Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of Tetrahydroindazolones

For Immediate Application in Pharmaceutical and Medicinal Chemistry Research This comprehensive guide details the principles and protocols for the microwave-assisted synthesis of tetrahydroindazolones, a class of nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Application in Pharmaceutical and Medicinal Chemistry Research

This comprehensive guide details the principles and protocols for the microwave-assisted synthesis of tetrahydroindazolones, a class of nitrogen-containing heterocyclic compounds of significant interest in drug discovery and development. We will explore the advantages of microwave irradiation over conventional heating methods, delve into the reaction mechanism, provide detailed, step-by-step protocols, and address critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient and green chemical technology.

The Power of Microwaves in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules.[1][2] Traditional synthetic methods for these compounds often involve lengthy reaction times, high temperatures, and the use of hazardous solvents, leading to lower yields and the formation of unwanted byproducts.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[1][4]

The core principle of microwave heating lies in the direct interaction of microwave radiation with polar molecules in the reaction mixture. This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid and uniform heating throughout the sample, a phenomenon sometimes referred to as "volumetric heating."[5] This is in stark contrast to conventional heating, which relies on slower, less efficient heat transfer from an external source.

The primary advantages of microwave-assisted synthesis include:

  • Dramatically Reduced Reaction Times: Reactions that take hours or even days using conventional methods can often be completed in minutes.[4][6]

  • Increased Product Yields and Purity: The rapid and controlled heating often minimizes the formation of side products, leading to higher yields of the desired compound.[2][6]

  • Enhanced Reaction Rates: The ability to "superheat" solvents above their atmospheric boiling points in sealed vessels significantly accelerates reaction kinetics.[7]

  • Improved Energy Efficiency: Direct energy transfer to the reactants is more efficient than conventional heating methods, aligning with the principles of green chemistry.[4]

  • Facilitation of Multicomponent Reactions: Microwave irradiation is particularly effective for one-pot multicomponent reactions (MCRs), which are highly atom-economical and efficient for generating molecular diversity.[8][9]

Understanding the Synthesis of Tetrahydroindazolones

Tetrahydroindazolones are typically synthesized through a condensation reaction between a 1,3-dicarbonyl compound (such as dimedone or 2-acetylcyclohexanone) and a hydrazine derivative.[3][10] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product.

Microwave irradiation significantly accelerates this process by efficiently driving the dehydration steps and promoting the cyclization. The polarity of the reactants and any solvent used plays a crucial role in the efficiency of microwave absorption and heating.[11]

Experimental Protocols

Important Safety Note: All microwave-assisted reactions must be performed in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.[12][13] Domestic microwave ovens are not suitable for laboratory use and can pose a significant safety hazard. [11][12] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and work in a well-ventilated fume hood.[14]

Protocol 1: Synthesis of 3-Methyl-4,5,6,7-tetrahydro-1H-indazolone Derivatives

This protocol is a general procedure for the synthesis of tetrahydroindazolones from a 1,3-dione and hydrazine hydrate.

Materials:

  • 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave reaction vessel (10 mL) with a magnetic stir bar

  • Dedicated microwave synthesis reactor

Procedure:

  • In a 10 mL microwave reaction vessel, combine dimedone (1.0 mmol) and hydrazine hydrate (1.0 mmol).

  • Add ethanol (5 mL) and a magnetic stir bar to the vessel.

  • Seal the vessel securely with a Teflon septum and an aluminum crimp top.[13]

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a set temperature of 120 °C for 10-15 minutes. The instrument will automatically adjust the power to maintain the target temperature. Monitor the internal pressure, which should not exceed the vessel's safety limits.[13]

  • After the irradiation is complete, allow the vessel to cool to a safe temperature (typically below 50 °C) using the instrument's cooling system before removing it from the reactor.[13]

  • Once cooled, carefully open the vessel in a fume hood.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Isolate the solid product by filtration.

  • Wash the crude product with cold ethanol or a mixture of hexane and ethanol to remove any unreacted starting materials.[3]

  • Purify the product further by recrystallization from a suitable solvent, such as ethanol.[3]

  • Characterize the final product using appropriate analytical techniques, such as melting point, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10][15]

Protocol 2: Multicomponent Synthesis of Substituted Tetrahydroindazolones

This protocol outlines a one-pot, three-component synthesis, a powerful application of microwave chemistry.[8]

Materials:

  • Aromatic aldehyde (e.g., p-tolualdehyde) (1.0 mmol)

  • 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) (1.0 mmol)

  • 5-Amino-1H-pyrazole (1.0 equiv)

  • Base (e.g., Triethylamine, 1.6 equiv) or Acid (e.g., Trifluoroacetic acid) catalyst

  • Solvent (e.g., dry ethanol or acetonitrile) (10 mL)

  • Microwave reaction vessel (20 mL) with a magnetic stir bar

  • Dedicated microwave synthesis reactor

Procedure:

  • To a 20 mL microwave process vial, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and the aminopyrazole (1.0 equiv).[13]

  • Add the chosen solvent (10 mL) and the catalyst (e.g., triethylamine for a Hantzsch-type product or an acid for a Biginelli-type product).[13]

  • Add a magnetic stir bar and seal the vial tightly.[13]

  • Place the vial in the microwave reactor and process at a high temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).[13]

  • After the reaction, cool the vial to a safe temperature before opening.[13]

  • Transfer the reaction mixture to a flask containing water to precipitate the crude product.[13]

  • Collect the precipitate by filtration and wash with water.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]

  • Characterize the purified product by spectroscopic methods to confirm its structure.[15][16]

Data Presentation and Characterization

The successful synthesis of tetrahydroindazolones should be confirmed through various analytical techniques.

Parameter Expected Outcome
Melting Point A sharp and defined melting point range indicates a pure compound.[17]
IR Spectroscopy Characteristic peaks for C=O (ketone), N-H, and C-N bonds.[18]
¹H-NMR Spectroscopy Resonances corresponding to the protons in the tetrahydroindazolone core and any substituents. The chemical shifts and coupling patterns provide structural information.[15]
¹³C-NMR Spectroscopy Signals for all carbon atoms in the molecule, confirming the carbon skeleton.[15]
Mass Spectrometry The molecular ion peak (M+) corresponding to the calculated molecular weight of the target compound.[16]

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and a plausible reaction mechanism.

Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: - 1,3-Dicarbonyl - Hydrazine Derivative - Solvent start->reagents seal Seal Microwave Vessel reagents->seal irradiate Microwave Irradiation (Set Temperature & Time) seal->irradiate cool Cool to Safe Temperature irradiate->cool workup Workup: - Filtration - Washing cool->workup purify Purification: (Recrystallization) workup->purify characterize Characterization: (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: General workflow for microwave-assisted synthesis of tetrahydroindazolones.

Plausible Reaction Mechanism

reaction_mechanism dicarbonyl 1,3-Dicarbonyl hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine hydrazine Hydrazine cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration cyclization->dehydration product Tetrahydroindazolone dehydration->product - H2O

Caption: Simplified mechanism for tetrahydroindazolone formation.

Safety is Paramount

While microwave-assisted synthesis is a powerful tool, it requires strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[12] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature monitoring and containment in case of vessel failure.[11][12]

  • Vessel Integrity: Use only microwave-safe reaction vessels designed to withstand high pressures and temperatures.[13] Inspect vessels for any signs of damage before use.

  • Reaction Scale and Kinetics: When exploring a new reaction, start with a small scale to understand its kinetics under microwave irradiation.[12] Be aware that some reagents may decompose at high temperatures.[12]

  • Solvent Choice: Be mindful of the dielectric properties of your chosen solvent, as this will affect the heating rate.[11] Avoid using highly flammable solvents without proper safety precautions, such as an organic solvent sensor and adequate ventilation.[14]

  • Preventing Arcing: Do not place any metal objects, including aluminum foil, inside the microwave cavity, as this can cause sparking.[14]

By embracing the principles and protocols outlined in this guide, researchers can safely and effectively harness the power of microwave-assisted synthesis to accelerate the discovery and development of novel tetrahydroindazolone-based therapeutics.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Royal Society of Chemistry.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences.
  • Safety Considerations for Microwave Synthesis.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024, October 8). EurekAlert!.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Deriv
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Microwave Synthesis. Organic Chemistry Portal.
  • Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles. (2025, August 7).
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv
  • Resolution, absolute configuration, and synthetic transformations of 7-amino-tetrahydroindazolones. (2025, August 7).
  • Optimization of the reaction conditions for the synthesis of 4a. a.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). Journal of Chemical Health Risks.
  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012, September 10). Asian Journal of Research in Chemistry.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021, April 19). Beilstein Journal of Organic Chemistry.
  • Microwave Multicomponent Synthesis.
  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24).
  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Royal Society of Chemistry.
  • Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
  • Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole.
  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review.
  • Microwave-assisted multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding 2(1H)-thiones using lanthanum oxide as a catalyst under solvent-free conditions. (2011, September 1). Arabian Journal of Chemistry.
  • Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. MDPI.
  • Synthesis under Microwave Irradiation of[2][5][19]Triazolo[3,4-b][2][4][5]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation. (2011, September 28). MDPI.

  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020, December 22). World Journal of Advanced Research and Reviews.
  • MICROWAVE ASSISTED ONE POT MULTICOMPONENT SYNTHESIS OF 2-(-4-OXO-2-(1-(2-OXO-2H-CHROMEN-3-YL) ETHYLIDENE)HYDRAZONO)THIAZOLIDIN-5-YL) ACETIC ACID DERIVATIVES AND THEIR ANTIVIRAL ACTIVITY. Lirias.
  • microwave assisted one pot multicomponent synthesis of 2-(-4-oxo-2-(1-(2-oxo-2h-chromen-3. SciSpace.
  • Microwave assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones.
  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025, November 28).
  • green synthesis of new hydrazone derivatives. (2022, September 1). MINAR International Journal of Applied Sciences and Technology.
  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones.
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.

Sources

Application

Synthesis of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one: A Detailed Guide to Reagents and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This guide details the necessary reagents, outlines a robust synthetic protocol, and delves into the underlying chemical principles. The procedures described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the synthesis.

Introduction

The 1,5,6,7-tetrahydroindazol-4-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The introduction of a phenyl group at the 6-position can significantly influence the pharmacological profile of these molecules. This guide presents a reliable two-step synthetic sequence for the preparation of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one, commencing with the synthesis of the key precursor, 5-phenyl-1,3-cyclohexanedione.

Synthetic Strategy Overview

The synthesis of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one is most effectively achieved through the condensation of 5-phenyl-1,3-cyclohexanedione with hydrazine. This approach is a classic and reliable method for the formation of the pyrazole ring fused to a cyclohexane system. The overall synthetic workflow is depicted below.

Synthesis_Workflow Chalcone Chalcone Precursor_Synth Synthesis of Precursor Chalcone->Precursor_Synth DiethylMalonate Diethyl Malonate DiethylMalonate->Precursor_Synth Precursor 5-Phenyl-1,3-cyclohexanedione Precursor_Synth->Precursor Target_Synth Target Synthesis Precursor->Target_Synth Hydrazine Hydrazine Hydrate Hydrazine->Target_Synth Target 6-Phenyl-1,5,6,7- tetrahydroindazol-4-one Target_Synth->Target

Caption: Overall synthetic workflow for 6-phenyl-1,5,6,7-tetrahydroindazol-4-one.

Part I: Synthesis of the Precursor, 5-Phenyl-1,3-cyclohexanedione

The key starting material, 5-phenyl-1,3-cyclohexanedione, can be synthesized via a Michael addition of diethyl malonate to a chalcone, followed by an intramolecular Dieckmann condensation, and subsequent hydrolysis and decarboxylation.

Reaction Scheme: Synthesis of 5-Phenyl-1,3-cyclohexanedione

Precursor_Synthesis cluster_0 Michael Addition & Dieckmann Condensation cluster_1 Hydrolysis & Decarboxylation Chalcone Chalcone plus1 + Chalcone->plus1 DiethylMalonate Diethyl Malonate plus1->DiethylMalonate arrow1 1. NaOEt, EtOH 2. Heat DiethylMalonate->arrow1 Intermediate Cyclic β-keto ester arrow1->Intermediate Intermediate2 Cyclic β-keto ester arrow2 H₃O⁺, Heat Intermediate2->arrow2 Product 5-Phenyl-1,3-cyclohexanedione arrow2->Product

Caption: Reaction scheme for the synthesis of 5-phenyl-1,3-cyclohexanedione.

Reagents for 5-Phenyl-1,3-cyclohexanedione Synthesis
ReagentFormulaM.W.Role
Chalcone (Benzalacetophenone)C₁₅H₁₂O208.26 g/mol Michael acceptor
Diethyl malonateC₇H₁₂O₄160.17 g/mol Michael donor
Sodium ethoxide (NaOEt)C₂H₅NaO68.05 g/mol Base catalyst
Ethanol (EtOH)C₂H₆O46.07 g/mol Solvent
Hydrochloric acid (HCl)HCl36.46 g/mol Acid for hydrolysis
Experimental Protocol: Synthesis of 5-Phenyl-1,3-cyclohexanedione

This protocol is based on well-established methods for the synthesis of 1,3-cyclohexanedione derivatives from chalcones.[1][2]

  • Michael Addition:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide.

    • To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

    • After the addition is complete, add a solution of chalcone (1.0 eq) in ethanol dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Dieckmann Condensation, Hydrolysis, and Decarboxylation:

    • After the Michael addition is complete, heat the reaction mixture to reflux for 4-6 hours.

    • Cool the mixture to room temperature and then acidify with dilute hydrochloric acid until the pH is acidic.

    • Continue to heat the mixture at reflux for an additional 4-6 hours to effect hydrolysis and decarboxylation.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/water) to afford pure 5-phenyl-1,3-cyclohexanedione as a crystalline solid.[3]

Part II: Synthesis of 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one

The final step in the synthesis is the cyclocondensation of 5-phenyl-1,3-cyclohexanedione with hydrazine to form the target indazolone.

Reaction Scheme: Synthesis of 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one

Target_Synthesis cluster_0 Cyclocondensation Precursor 5-Phenyl-1,3-cyclohexanedione plus + Precursor->plus Hydrazine Hydrazine Hydrate plus->Hydrazine arrow Ethanol, Reflux Hydrazine->arrow Product 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one arrow->Product

Caption: Reaction scheme for the synthesis of the target molecule.

Reagents for 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one Synthesis
ReagentFormulaM.W.Role
5-Phenyl-1,3-cyclohexanedioneC₁₂H₁₂O₂188.22 g/mol Starting material
Hydrazine hydrate (80%)H₆N₂O50.06 g/mol Reagent for cyclization
Ethanol (EtOH)C₂H₆O46.07 g/mol Solvent
Acetic Acid (optional)CH₃COOH60.05 g/mol Catalyst
Experimental Protocol: Synthesis of 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one

This protocol is adapted from a reliable procedure for the synthesis of a similar tetrahydroindazole derivative reported in Organic Syntheses.[4]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-phenyl-1,3-cyclohexanedione (1.0 eq) and ethanol to form a slurry.

  • Reaction:

    • To the stirred slurry, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can optionally be added.[5]

    • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of the solvent under reduced pressure.

    • Cool the concentrated mixture in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure 6-phenyl-1,5,6,7-tetrahydroindazol-4-one.

Mechanism of Indazole Formation

The formation of the indazole ring proceeds through a well-established mechanism. Initially, one of the carbonyl groups of the 1,3-dicarbonyl compound undergoes condensation with hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining amino group of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the resulting hemiaminal yields the final tetrahydroindazol-4-one product.

Safety and Handling Precautions

Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[4][6][7][8]

  • Handling: Always handle hydrazine hydrate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Exposure: In case of skin contact, wash immediately with plenty of water. If inhaled, move to fresh air and seek medical attention.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.[6]

5-Phenyl-1,3-cyclohexanedione: This compound is a solid and should be handled with care to avoid dust inhalation.[9][10]

  • Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate PPE, including gloves and safety glasses.[10]

  • Storage: Keep the container tightly closed and store in a dry place.[10]

Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive. It reacts violently with water.

  • Handling: Handle under an inert atmosphere. Wear appropriate PPE.

  • Disposal: Neutralize carefully with a weak acid before disposal.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Ainsworth, C. Indazole. Org. Synth.1961 , 41, 53. DOI: 10.15227/orgsyn.041.0053. [Link]

  • Hydrazine hydrate - Safety Data Sheet. (2025, August 13).
  • 5-Phenylcyclohexane-1,3-dione - Safety D
  • Material Safety Data Sheet - HYDRAZINE HYDR
  • SAFETY DATA SHEET - 5-Phenylcyclohexane-1,3-dione. Fisher Scientific. (2024, February 23).
  • Hydrazine monohydrate - Safety D
  • (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. IUCrData, 6(5), x210459. [Link]

  • SAFETY DATA SHEET - 5-Phenylcyclohexane-1,3-dione. Thermo Fisher Scientific.
  • Hydrazine Hydrate 80% CAS NO 7803-57-8 - Safety D
  • Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Org. Biomol. Chem., 2012 , 10, 734-740. [Link]

  • Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Journal of Chemical and Pharmaceutical Research, 2016 , 8(8), 1-6. [Link]

  • Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Bulletin of the Korean Chemical Society, 2009 , 30(9), 2153-2156. [Link]

  • CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.
  • ChemInform Abstract: Highly Enantioselective Michael Addition of Diethyl Malonate to Chalcones Catalyzed by Cinchona Alkaloids-Derivatived Bifunctional Tertiary Amine-Thioureas Bearing Multiple Hydrogen-Bonding Donors. ChemInform, 43 (23). [Link]

  • (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. IUCrData, 7(4), x220283. [Link]

  • 1,2,3,4-tetrahydrocarbazole. Org. Synth.1941 , 21, 108. DOI: 10.15227/orgsyn.021.0108. [Link]

  • 4-phenyl-1,2,4-triazoline-3,5-dione. Org. Synth.1971 , 51, 121. DOI: 10.15227/orgsyn.051.0121. [Link]

  • 5-phenyl-1,3-cyclohexanedione. Stenutz. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein J. Org. Chem.2022 , 18, 1136-1144. [Link]

  • Phenylhydrazine – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis and characterization of some chalcones and their cyclohexenone derivatives. ResearchGate. [Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules2021 , 26(15), 4596. [Link]

  • PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR. Patent 0195053. [Link]

  • Synthesis 7-(4-(diphenylamino)phenyl)benzo[c][4][6][10]thiadiazole-4-carbaldehyde (BTO). The intermediate 7-(4-(diphenylamino)pheny. Royal Society of Chemistry. [Link]

  • (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. ResearchGate. [Link]

  • Eco-friendly synthesis of 6-aryl-4-phenyl-2H-5,6,7-trihydroindazol-3-ones, using benzyltriethylammoniumtetrathiomolybdate-Fe(II. American Journal of Engineering Research (AJER). [Link]

  • Jasril, J., & Zamri, N. (2016).

Sources

Method

Application Note: Multicomponent Reaction Pathways for Indazolone Derivatives

Executive Summary This application note details the strategic synthesis of indazolone derivatives—specifically 2H-indazolo[2,1-b]phthalazine-triones and tetrahydro-1H-indazol-4(5H)-ones —via multicomponent reactions (MCR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic synthesis of indazolone derivatives—specifically 2H-indazolo[2,1-b]phthalazine-triones and tetrahydro-1H-indazol-4(5H)-ones —via multicomponent reactions (MCRs). Unlike traditional linear synthesis, MCRs offer superior atom economy and rapid library generation for drug discovery. This guide provides two validated protocols: a high-efficiency heterogeneous catalytic method and a solvent-free mechanochemical "green" route. We also examine the mechanistic causality governing regioselectivity and provide a decision matrix for process optimization.

Introduction: The Indazolone Scaffold in Medicinal Chemistry

Indazolone derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities including anti-inflammatory (COX-2 inhibition), antimicrobial , and anticancer properties (specifically as PARP and VEGF inhibitors).[1][2][3][4]

The core challenge in synthesizing these fused heterocyclic systems is controlling the regiochemistry during the ring-closure step. The MCR approach utilizes the reactivity of 1,3-dicarbonyls (e.g., dimedone) with aldehydes and hydrazides to form the tricyclic core in a single pot.

Key Reaction Classes
  • Type A (Phthalhydrazide-based): Yields 2H-indazolo[2,1-b]phthalazine-triones.[5][6][7]

  • Type B (Hydrazine-based): Yields tetrahydro-1H-indazol-4(5H)-ones.

Mechanistic Pathway Analysis

Understanding the reaction mechanism is critical for troubleshooting low yields. The consensus mechanism involves a cascade of Knoevenagel condensation , Michael addition , and Intramolecular Cyclization .

Mechanistic Logic[8]
  • Activation: The catalyst activates the carbonyl group of the aldehyde.

  • Knoevenagel Condensation: The 1,3-dicarbonyl (dimedone) attacks the activated aldehyde, eliminating water to form a heterodiene intermediate (benzylidene) .

  • Michael Addition: The phthalhydrazide (or hydrazine) acts as a nucleophile, attacking the

    
    -carbon of the heterodiene.
    
  • Cyclization: Intramolecular nucleophilic attack closes the ring, releasing a water molecule (or ethanol if using specific precursors).

Visualization: Reaction Cascade

The following diagram illustrates the molecular flow and critical intermediates.

IndazoloneMechanism Start Reactants: Aldehyde + Dimedone Inter1 Intermediate 1: Benzylidene (Heterodiene) Start->Inter1 Knoevenagel (-H2O) Cat Catalyst Activation (Lewis/Brønsted Acid) Cat->Start Activates C=O Inter2 Intermediate 2: Michael Adduct Inter1->Inter2 Michael Addition Nu Nucleophile: Phthalhydrazide Nu->Inter2 Attacks Beta-C Cycl Cyclization & Dehydration Inter2->Cycl Intramolecular Attack Product Product: Indazolo-phthalazine-trione Cycl->Product -H2O

Figure 1: Step-wise mechanistic pathway for the three-component synthesis of indazolo-phthalazine-triones.

Validated Experimental Protocols

Protocol A: Heterogeneous Catalytic Synthesis (High Throughput)

Rationale: This method utilizes a solid acid catalyst (Silica-supported Preyssler heteropolyacid or Y(OTf)₃). Heterogeneous catalysis facilitates workup (filtration) and catalyst recycling, essential for scale-up.

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Phthalhydrazide (1.0 mmol)

  • Catalyst: Silica-supported Preyssler Acid (

    
    ) or Y(OTf)₃ (5 mol%)
    
  • Solvent: Ethanol (5 mL) or Solvent-free (melt)

Step-by-Step Methodology:

  • Charge: In a 25 mL round-bottom flask, combine the aldehyde, dimedone, and phthalhydrazide.

  • Catalyst Addition: Add 5 mol% of the chosen catalyst.

  • Reaction: Reflux in ethanol at 80°C for 15–45 minutes. Note: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7).

  • Workup:

    • Hot Filtration: Filter the hot mixture to recover the heterogeneous catalyst (if using silica support).

    • Crystallization: Allow the filtrate to cool to room temperature. The product usually precipitates as a solid.

    • Purification: Recrystallize from hot ethanol if necessary.

  • Validation: Catalyst can be washed with acetone, dried at 100°C, and reused up to 4 cycles with <5% yield loss.

Protocol B: Green Solvent-Free Mechanochemistry (Grinding)

Rationale: Mechanochemistry (grinding) utilizes kinetic energy to drive the reaction, eliminating hazardous solvents and thermal energy costs. This is the preferred "Green Chemistry" route.

Materials:

  • Reactants (same molar ratios as Protocol A)

  • Catalyst: p-Toluene Sulfonic Acid (p-TSA) (10 mol%)

  • Equipment: Agate Mortar and Pestle

Step-by-Step Methodology:

  • Mixing: Place aldehyde, dimedone, phthalhydrazide, and p-TSA in the mortar.

  • Grinding: Grind the mixture vigorously for 2–5 minutes.

    • Observation: The mixture will transition from a powder to a sticky paste (eutectic melt) and finally solidify as the reaction completes.

  • Quenching: Add 10 mL of cold water to the solid mass. Stir to dissolve the p-TSA and unreacted starting materials.

  • Isolation: Filter the solid crude product.

  • Purification: Wash with aqueous ethanol (20%).

Data Analysis & Comparison

The following table compares the efficiency of various catalytic systems for this specific MCR transformation.

Catalyst SystemConditionsTime (min)Yield (%)ReusabilityRef
p-TSA (Grinding) 25°C, Solvent-free2–590–96Low[1, 4]
Y(OTf)₃ 80°C, Ethanol20–4085–94High[2]
Silica-Preyssler 100°C, Solvent-free10–2088–95Very High[3]
Ionic Liquid [Bmim]BF₄ 100°C15–3085–90High[5]

Troubleshooting & Optimization Matrix

When yields are suboptimal or byproducts form, use the following logic flow to diagnose the issue.

Troubleshooting Start Issue Detected Problem Identify Problem Start->Problem LowYield Low Yield (<50%) Problem->LowYield Impure Sticky/Impure Product Problem->Impure NoRxn No Reaction Problem->NoRxn Action1 Check Aldehyde Reactivity. Electron-withdrawing groups increase rate. LowYield->Action1 Action3 Recrystallize from EtOH/DMF mix. Impure->Action3 Action2 Switch to Homogeneous Catalyst (p-TSA) to confirm kinetics. NoRxn->Action2 Action4 Increase Temp or Grinding Force. NoRxn->Action4

Figure 2: Decision matrix for troubleshooting MCR synthesis of indazolones.

Critical Control Points (CCP)
  • Aldehyde Sterics: Ortho-substituted aldehydes often require longer reaction times due to steric hindrance during the Knoevenagel step.

  • Moisture Sensitivity: While water is a byproduct, excessive initial moisture can stall the dehydration steps. Ensure reagents are dry.

  • Regioselectivity: In hydrazine-based MCRs (Type B), N-alkylation vs. O-alkylation is controlled by solvent polarity. Polar protic solvents (Ethanol) favor the desired N-cyclization (indazolone form) over O-products.

Advanced Considerations: Photochemical Pathway

For substrates sensitive to acidic conditions or high temperatures (e.g., halides), a photochemical approach is recommended.

  • Reagents: o-nitrobenzyl alcohol + primary amine.[8][9]

  • Mechanism: UV-light activation generates an o-nitrosobenzaldehyde intermediate in situ, which condenses with the amine.

  • Benefit: Halide compatible and occurs at room temperature in aqueous media [6].[10]

References

  • Sayyafi, M., Seyyedhamzeh, M., Khavasi, H. R., & Bazgir, A. (2008). One-pot, three-component route to 2H-indazolo[2,1-b]phthalazine-triones. Tetrahedron, 64(10), 2375-2378. Link

  • Turhan, K., & Turgut, Z. (2019).[8][11] Efficient One-Pot Synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11-trione Derivatives Catalyzed by Y(OTf)3. Russian Journal of Organic Chemistry, 55, 233–238. Link

  • Gharib, A., et al. (2015). Synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives in the presence of silica supported Preyssler heteropolyacid. ResearchGate/Journal of Taibah University for Science. Link

  • Sun, X., et al. (2022). A Simple and Green Protocol for 2H-Indazolo[2,1-b]phthalazine-triones Using Grinding Method. SciSpace/Organic Preparations. Link

  • Dommaraju, Y., & Prajapati, D. (2011). Ionic Liquid-Promoted Multicomponent Reactions. Asian Journal of Research in Chemistry. Link

  • Nie, H. J., Guo, A. D., & Chen, X. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. RSC Advances, 9, 13322-13326. Link

Sources

Application

solvent selection for 6-phenyl tetrahydroindazolone crystallization

Application Note: Solvent Selection & Crystallization Protocol for 6-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one Part 1: Strategic Analysis & Chemical Context The crystallization of 6-phenyl-1,5,6,7-tetrahydro-4H-indazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Crystallization Protocol for 6-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Part 1: Strategic Analysis & Chemical Context

The crystallization of 6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (hereafter referred to as 6-Ph-THI ) presents a classic challenge in heterocyclic process chemistry.[1] To select the correct solvent, we must first deconstruct the molecule’s physicochemical profile:

  • The Core (Tetrahydroindazolone): This fused system contains a pyrazole ring (H-bond donor/acceptor) and a ketone (H-bond acceptor).[1] It imparts moderate polarity and a high melting point (typically >170°C for this class).

  • The Substituent (6-Phenyl Group): The phenyl ring at the C6 position adds significant lipophilicity and steric bulk. This disrupts the crystal packing relative to the planar unsubstituted parent, often lowering water solubility to negligible levels while enhancing solubility in aromatics and esters.

  • The Trap (Oiling Out): The combination of a semi-rigid core and a flexible phenyl ring creates a propensity for "oiling out" (Liquid-Liquid Phase Separation) before crystallization, especially in rapid anti-solvent additions.

Strategic Directive: The goal is not just precipitation, but purification. We will prioritize solvent systems that solubilize the lipophilic impurities (from the phenylhydrazine/cyclohexanedione starting materials) while selectively crystallizing the target.

Part 2: Solvent Selection Framework

Based on the Hansen Solubility Parameters (HSP) and empirical data for fused pyrazoles, the following solvent classes are prioritized.

Table 1: Solvent Class Efficacy Matrix
Solvent ClassRepresentative SolventsRoleSuitability RatingMechanistic Insight
Lower Alcohols Ethanol (EtOH), Methanol (MeOH), IPAPrimary SolventHigh Matches the polarity of the pyrazole core; H-bonding capability stabilizes the solute in solution at high T.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)Co-SolventMedium Good for dissolving the 6-phenyl moiety; Acetone is excellent but risks rapid evaporation/crusting.[1][2]
Aromatics TolueneSelective SolventHigh (Purity) Excellent for rejecting polar byproducts. Requires higher temperatures due to moderate solubility of the core.
Strong Aprotic DMSO, DMFAvoid Low Too soluble. Difficult to remove (high BP). Only use if compound is insoluble in all else.
Anti-Solvents Water, Heptane, MTBEPrecipitantCritical Water is aggressive (high yield, lower purity). Heptane is gentle (lower yield, higher purity).

Part 3: Experimental Protocol

Phase 1: Solubility Mapping (The "Range-Finding" Shot)

Before attempting crystallization, define the Metastable Zone Width (MSZW).

  • Prepare 5 Vials: Add 100 mg of crude 6-Ph-THI to 5 separate HPLC vials.

  • Solvent Addition: Add 1.0 mL of the following solvents to the vials:

    • Vial A: Ethanol (absolute)[3]

    • Vial B: Toluene

    • Vial C: Ethyl Acetate[4][5][6][7]

    • Vial D: Acetone

    • Vial E: IPA[5]

  • Thermal Cycle:

    • Heat to reflux (or 80°C). Observe dissolution.

    • If insoluble hot: The solvent is too weak (discard).

    • If soluble cold: The solvent is too strong (use as a co-solvent only).

    • If soluble hot / insoluble cold:Target Candidate.

Expected Outcome: Ethanol and Toluene often provide the best "Soluble Hot / Insoluble Cold" profile for this scaffold.

Phase 2: The Primary Crystallization Workflow (Ethanol/Water System)

This protocol utilizes a Cooling + Anti-Solvent hybrid approach to maximize yield without inducing oiling.

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10 g of crude 6-Ph-THI into a round-bottom flask.

    • Add Ethanol (15 volumes / 150 mL) .

    • Heat to reflux (78°C) with agitation (300 RPM). Ensure complete dissolution.

    • Checkpoint: If particulates remain, perform a hot filtration through a sintered glass funnel.

  • Nucleation Point Determination:

    • Slowly cool the solution to 60°C.

    • Seeding (Critical): Add 0.1% w/w pure seed crystals (if available) at 60°C. If no seeds exist, scratch the glass wall to induce nucleation.

    • Note: Do NOT add anti-solvent yet. Let the first crop form naturally to establish a crystal lattice.

  • Anti-Solvent Addition:

    • Once turbidity is observed (approx. 50-55°C), begin adding Water (warm, 50°C) dropwise.

    • Ratio: Target a final solvent ratio of 2:1 (Ethanol:Water).

    • Caution: Adding cold water causes local supersaturation shock

      
       oiling out. Always use warm anti-solvent.
      
  • Cooling Ramp:

    • Cool from 50°C to 20°C at a rate of 10°C/hour .

    • Hold at 20°C for 2 hours.

    • Cool to 0-5°C (ice bath) for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum.[8]

    • Wash: Displace mother liquor with 10 mL of cold Ethanol/Water (1:1 mixture). Do not wash with pure water (may trap impurities) or pure ethanol (will redissolve product).

    • Drying: Vacuum oven at 45°C for 12 hours.

Phase 3: Troubleshooting & Optimization
  • Scenario A: Oiling Out (Milky emulsion formed)

    • Cause: Supersaturation was generated too fast.

    • Fix: Re-heat to dissolution. Add 10% more Ethanol. Cool slower. Add seed crystals earlier.

  • Scenario B: Colored Impurities Persist

    • Fix: Switch solvent system to Toluene .

    • Protocol: Dissolve in boiling Toluene (10-12 vols). Add activated charcoal (5% w/w). Hot filter. Cool slowly. Toluene is excellent for retaining colored polar tars while precipitating the indazolone.

Part 4: Process Visualization

The following diagram illustrates the decision logic for solvent selection and the execution workflow.

G Start Crude 6-Ph-THI SolubilityTest Phase 1: Solubility Mapping (100mg scale) Start->SolubilityTest Check1 Soluble at RT? SolubilityTest->Check1 Check2 Soluble at Reflux? Check1->Check2 No TooStrong Solvent Too Strong (Use as Co-solvent) Check1->TooStrong Yes TooWeak Solvent Too Weak (Discard) Check2->TooWeak No Target Target Candidate (Soluble Hot / Insoluble Cold) Check2->Target Yes Selection Select Solvent System Target->Selection Ethanol System A: Ethanol/Water (Standard Yield) Selection->Ethanol Toluene System B: Toluene (High Purity/Color Removal) Selection->Toluene Process Crystallization Protocol Ethanol->Process Toluene->Process Dissolve 1. Dissolve at Reflux Process->Dissolve Seed 2. Seed at Metastable Zone (approx 50-60°C) Dissolve->Seed Antisolvent 3. Add Warm Antisolvent (Slow Addition) Seed->Antisolvent Cool 4. Controlled Cooling (10°C/hr) Antisolvent->Cool Isolate 5. Filter & Dry Cool->Isolate

Figure 1: Decision matrix and workflow for the crystallization of 6-phenyl-tetrahydroindazolone derivatives.

References

  • National Center for Biotechnology Information (NCBI). (2022). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.[1][9] PubChem Compound Summary. Retrieved from [Link]

    • Context: Validates the use of Ethanol as a primary recrystallization solvent for phenyl-substituted tetrahydroindazolones.[1]

  • World Intellectual Property Organization (WIPO). (2011). Method for purifying pyrazoles (WO2011076194A1). Google Patents. Retrieved from Context: Describes the use of C1-C4 alkanols (Ethanol, Isopropanol) for the purification of pyrazole derivatives, supporting the solvent class selection.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Context: Theoretical basis for matching the polar (pyrazole) and non-polar (phenyl) domains of the molecule to solvent parameters (cited as standard practice in "Solvent Selection Framework").
  • Context: Provides troubleshooting steps for "oiling out" and suggests co-solvent strategies for pyrazole deriv

Sources

Method

Technical Guide: 6-phenyl-1,5,6,7-tetrahydroindazol-4-one as a HNE Inhibitor Scaffold

Executive Summary & Scientific Rationale Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] While essential for host defense, uncontrolled HNE activity drives the p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] While essential for host defense, uncontrolled HNE activity drives the pathophysiology of Chronic Obstructive Pulmonary Disease (COPD), Acute Lung Injury (ALI), and Cystic Fibrosis.

The 1,5,6,7-tetrahydroindazol-4-one scaffold has emerged as a privileged structure for HNE inhibition. Unlike peptide-based inhibitors (e.g., Sivelestat) which often suffer from poor oral bioavailability, this fused heterocyclic system offers a tunable, lipophilic core capable of non-covalent, competitive inhibition.

This guide focuses specifically on the 6-phenyl-1,5,6,7-tetrahydroindazol-4-one derivative. The inclusion of a phenyl group at the C6 position of the cyclohexenone ring introduces a critical hydrophobic moiety designed to engage the S2 or S3 hydrophobic pockets of the HNE active site, significantly enhancing potency compared to the unsubstituted core.

Chemical Basis & Retrosynthetic Logic

The efficacy of this scaffold relies on its ability to mimic the transition state of the peptide hydrolysis reaction or to occlude the active site (Ser195-His57-Asp102 triad).

Structural Analysis (SAR)
  • The Warhead (C=O at C4): The carbonyl oxygen acts as a hydrogen bond acceptor, potentially interacting with the oxyanion hole (Gly193/Ser195 backbone amides).

  • The 6-Phenyl Substituent: This bulky hydrophobic group is positioned to displace water molecules from the enzyme's hydrophobic clefts (S1/S2 pockets), providing an entropic gain in binding energy.

  • Tautomerism: The N1/N2 nitrogens of the pyrazole ring allow for hydrogen bonding with His57.

Synthesis Workflow

The synthesis is a classic heterocyclization (Knorr-type) involving the condensation of a 1,3-dicarbonyl precursor with hydrazine.

Key Precursor: 5-phenylcyclohexane-1,3-dione.

Figure 1: Retrosynthetic pathway for the generation of the 6-phenyl-indazolone scaffold.

Detailed Experimental Protocols

Protocol A: Chemical Synthesis

Objective: Isolate high-purity 6-phenyl-1,5,6,7-tetrahydroindazol-4-one.

Materials:

  • 5-phenylcyclohexane-1,3-dione (CAS: 5150-76-5)

  • Hydrazine hydrate (80%)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5-phenylcyclohexane-1,3-dione (1.88 g, 10 mmol) in 30 mL of ethanol.

  • Addition: Add hydrazine hydrate (0.6 mL, 12 mmol) dropwise while stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100g).

  • Precipitation: A solid precipitate should form immediately. Stir for 15 minutes.

  • Filtration: Filter the solid under vacuum and wash with cold water (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain white/off-white crystals.

  • Verification: Confirm structure via 1H NMR (DMSO-d6). Look for the disappearance of the dione methylene protons and the appearance of the pyrazole NH signal (broad, ~12-13 ppm).

Protocol B: HNE Inhibition Assay (Fluorometric)

Objective: Determine the IC50 of the synthesized compound against Human Neutrophil Elastase.

Principle: The assay uses a fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-AMC . HNE cleaves the amide bond between Valine and AMC (7-amino-4-methylcoumarin), releasing highly fluorescent AMC. Inhibitors prevent this cleavage, reducing fluorescence signal.

Reagents:

  • Assay Buffer: 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.05% Tween-20 (or Triton X-100).

  • Enzyme: Purified Human Neutrophil Elastase (0.05 U/mL final).

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (20 mM stock in DMSO).

  • Inhibitor: 6-phenyl-1,5,6,7-tetrahydroindazol-4-one (dissolved in DMSO).

Workflow:

Figure 2: Step-by-step fluorometric assay workflow for IC50 determination.

Step-by-Step Procedure:

  • Plate Setup: Use a black 96-well flat-bottom microplate.

  • Inhibitor Addition: Add 10 µL of the test compound (various concentrations) to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Sivelestat).

  • Enzyme Addition: Add 140 µL of HNE enzyme solution (diluted in Assay Buffer) to all wells.

  • Pre-incubation: Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 50 µL of Substrate solution (diluted to 400 µM in buffer, final in well = 100 µM).

  • Measurement: Immediately place in a fluorescence plate reader.

    • Excitation: 380 nm

    • Emission: 460 nm

    • Mode: Kinetic (read every 1 minute for 30 minutes).

  • Calculation:

    • Calculate the slope (V) of the linear portion of the fluorescence curve (RFU/min).

    • % Inhibition =

      
      
      
    • Plot % Inhibition vs. Log[Inhibitor] to determine IC50.

Data Interpretation & Troubleshooting

Expected Results

The 6-phenyl derivative is expected to show competitive inhibition characteristics.

ParameterExpected Value/RangeNotes
IC50 10 nM - 500 nMHighly dependent on the exact stereochemistry and substitutions on the phenyl ring.
Ki ~ IC50 / 2Assuming [S] = Km.
Solubility Low in waterRequires DMSO stock; precipitation may occur >100 µM in buffer.
Troubleshooting Guide
  • Issue: High Background Fluorescence.

    • Cause: The test compound might be autofluorescent at 460nm.

    • Solution: Run a "Compound Only" control (Buffer + Compound, no Enzyme/Substrate) and subtract this baseline.

  • Issue: Non-Linear Kinetics.

    • Cause: Substrate depletion or Enzyme instability.

    • Solution: Ensure <10% substrate conversion during the measurement window. Add BSA (0.1%) to buffer to stabilize the enzyme.

  • Issue: Precipitation.

    • Cause: The 6-phenyl group makes the compound lipophilic.

    • Solution: Ensure final DMSO concentration is 1-5%. If precipitation is visible, lower the maximum concentration tested.

References

  • HNE Inhibitor Scaffold Discovery

    • Title: 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors.
    • Source: Bioorganic & Medicinal Chemistry (via PubMed/ScienceDirect).
    • URL:[Link]

  • Assay Protocol Validation Title: Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) Protocol. Source: BioVision / Abcam.
  • Chemical Structure & Properties

    • Title: 6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (Compound Summary).[2][3][4][5]

    • Source: PubChem / MolPort.
    • URL:[Link]

  • Mechanistic Insight

    • Title: Structure-based virtual screening for discovery of novel human neutrophil elastase inhibitors.
    • Source: RSC Advances.
    • URL:[Link]

Sources

Application

scale-up procedure for 6-phenyl-tetrahydroindazolone production

Application Note: Scale-Up Procedure for 6-Phenyl-Tetrahydroindazolone Production Part 1: Introduction & Strategic Overview The tetrahydroindazolone scaffold is a critical pharmacophore in medicinal chemistry, often serv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Procedure for 6-Phenyl-Tetrahydroindazolone Production

Part 1: Introduction & Strategic Overview

The tetrahydroindazolone scaffold is a critical pharmacophore in medicinal chemistry, often serving as a core structure for p38 MAP kinase inhibitors, anti-inflammatory agents, and cannabinoid receptor modulators. This guide details the scale-up procedure for 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one , transitioning from gram-scale discovery to kilogram-scale process batches.

Retrosynthetic Strategy: The most robust and scalable route to tetrahydroindazol-3-ones is the Knorr-type cyclocondensation of a


-keto ester with hydrazine hydrate. Unlike the direct reaction of 1,3-cyclohexanediones (which can yield hydrazine-bridged dimers or azines), the 

-keto ester route provides superior regiocontrol and cleaner impurity profiles essential for GMP compliance.
  • Target Molecule: 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one

  • Key Intermediate: Ethyl 5-phenyl-2-oxocyclohexane-1-carboxylate

  • Reagent: Hydrazine Hydrate (64% or 80% w/w)

Part 2: Process Development & Critical Parameters

Reaction Pathway

The synthesis involves the nucleophilic attack of hydrazine on the ketone carbonyl followed by cyclization with the ester moiety.

Scheme 1: Synthetic Pathway


Critical Process Parameters (CPPs)
ParameterRangeOptimization Rationale
Stoichiometry 1.1 – 1.2 eq. HydrazineSlight excess ensures complete conversion of the limiting ester; large excess complicates workup.
Temperature 78°C – 82°C (Reflux)Required for the cyclization step (amide bond formation). Lower temps stall at the hydrazone intermediate.
Addition Rate 10 – 20 mL/min (1kg scale)Safety Critical: Hydrazine addition is exothermic. Rate must be controlled to maintain

C.
Solvent Ethanol (Absolute or 95%)Solubilizes the starting material but precipitates the product upon cooling, facilitating isolation.
pH Control Neutral to slightly acidicOptional: Catalytic AcOH can accelerate hydrazone formation, but standard reflux is usually sufficient.

Part 3: Detailed Scale-Up Protocol (1 kg Scale)

Safety Warning: Hydrazine hydrate is a potent reducing agent, highly toxic, and a suspected carcinogen. Operations must be conducted in a closed reactor system or a high-efficiency fume hood. Use chemically resistant gloves (Nitrile/Neoprene), face shield, and a full Tyvek suit.

Equipment Setup
  • Reactor: 10 L Jacketed Glass Reactor with overhead stirrer (anchor impeller).

  • Condenser: Reflux condenser connected to a scrubber (dilute bleach) to trap hydrazine vapors.

  • Temperature Control: Huber Unistat or equivalent heater/chiller unit.

  • Dosing: Peristaltic pump for controlled hydrazine addition.

Step-by-Step Procedure

Step 1: Charge and Dissolution

  • Purge the reactor with Nitrogen (

    
    ) to remove oxygen.
    
  • Charge 1.0 kg (4.06 mol) of Ethyl 5-phenyl-2-oxocyclohexanecarboxylate into the reactor.

  • Add 5.0 L of Ethanol (200 proof) .

  • Engage stirrer at 150 rpm .

  • Adjust jacket temperature to 25°C . Ensure complete dissolution (solution should be clear to pale yellow).

Step 2: Hydrazine Addition (Exotherm Control)

  • Prepare 223 g (4.46 mol, 1.1 eq) of Hydrazine Hydrate (64% w/w) in a dosing funnel or reservoir.

  • Begin addition of hydrazine hydrate to the reactor via peristaltic pump.

    • Target Rate: ~15 mL/min.

    • Monitor: Internal temperature (

      
      ).
      
    • Limit: Do not allow

      
       to exceed 40°C  during addition. If 
      
      
      
      spikes, pause addition.
  • After addition is complete, stir at 25°C for 30 minutes to allow initial hydrazone formation.

Step 3: Cyclization (Reflux)

  • Ramp jacket temperature to 85°C over 45 minutes.

  • Maintain reflux (

    
    C) for 4 to 6 hours .
    
  • IPC (In-Process Control): Sample reaction mixture after 4 hours. Analyze by HPLC (C18 column, Water/MeCN gradient).

    • Specification: Starting material < 1.0%.[1][2][3]

Step 4: Crystallization and Isolation

  • Cool the reactor slowly to 20°C over 2 hours (Rate: 0.5°C/min). Rapid cooling can trap impurities.

  • The product will precipitate as a white to off-white solid.

  • Cool further to 0-5°C and hold for 1 hour to maximize yield.

  • Discharge slurry into a vacuum filter (Nutsche) or centrifuge.

  • Filter the solid.[1][4][5][6]

Step 5: Washing and Drying

  • Wash the filter cake with 2 x 500 mL of cold Ethanol (0°C).

  • Wash with 1.0 L of Water to remove residual hydrazine salts.

  • Dry the wet cake in a vacuum oven at 50°C for 12 hours.

  • Yield Expectation: 750 g – 850 g (85-95%).

Purification (Recrystallization)

If purity is < 98% or hydrazine levels are above limits:

  • Dissolve crude solid in DMSO (3 Vol) at 60°C.

  • Slowly add Water (1.5 Vol) as an anti-solvent.

  • Cool to 20°C, filter, and wash thoroughly with water to remove DMSO.

  • Alternatively, recrystallize from boiling Ethanol/Acetic Acid (9:1) .

Part 4: Analytical Controls & Safety

Analytical Specifications
TestMethodSpecification
Identity 1H-NMR (DMSO-d6)Confirms structure; characteristic peaks at

7.2-7.4 (Ph), 2.3-2.8 (Cyclohexyl).
Purity HPLC (UV 254 nm)> 98.0% area.
Hydrazine Content GC-MS or Colorimetric< 10 ppm (Genotoxic impurity limit).
Residual Solvent GC-HeadspaceEtOH < 5000 ppm.
Hydrazine Decontamination

All waste streams (mother liquor, wash water) containing hydrazine must be neutralized before disposal.

  • Protocol: Treat waste with 10% Sodium Hypochlorite (Bleach) solution. Monitor with starch-iodide paper until excess oxidant is confirmed.

Part 5: Process Visualization

G start Start: 1kg Ester Precursor dissolve Dissolve in Ethanol (5 Vol) Temp: 25°C start->dissolve addition Add Hydrazine Hydrate (1.1 eq) Control Exotherm < 40°C dissolve->addition reflux Heat to Reflux (80°C) Time: 4-6 Hours addition->reflux ipc IPC: HPLC Analysis SM < 1.0% reflux->ipc ipc->reflux Fail (Continue Heating) cool Controlled Cooling To 0-5°C (0.5°C/min) ipc->cool Pass filter Filtration & Wash (Cold EtOH + Water) cool->filter dry Vacuum Dry 50°C, 12h filter->dry end Final Product: 6-Phenyl-Tetrahydroindazolone dry->end

Caption: Workflow for the scale-up synthesis of 6-phenyl-tetrahydroindazolone.

References

  • Katritzky, A. R.; Handbook of Heterocyclic Chemistry. 3rd Ed., Elsevier, 2010. (General pyrazole synthesis mechanisms).
  • Knorr, L. ; "Ueber die Constitution der Pyrazolderivate". Berichte der deutschen chemischen Gesellschaft, 1884 , 17(2), 2032–2049.

  • Organic Syntheses , Coll. Vol. 4, p.536 (1963); Vol. 39, p.27 (1959). "3-Methyl-1-phenyl-2-pyrazolin-5-one". (Protocol adaptation for keto-ester condensation).

  • FDA Guidance for Industry ; "Control of Nitrosamine Impurities in Human Drugs". (Safety standards for hydrazine/amine handling).

  • BenchChem Safety Guide ; "Handling Hydrazine Hydrate: Safety and Disposal". (PPE and neutralization protocols).[1][2][7][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement of 6-Phenyl-Tetrahydroindazol-4-One

Status: Active Ticket ID: SOL-IND-404 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SOL-IND-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Formulation & Physico-Chemical Characterization

Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing precipitation, poor bioavailability, or inconsistent assay results with 6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (and its related analogs).

This scaffold is a classic "Brick Dust" molecule: it possesses high crystallinity (high melting point) and moderate-to-high lipophilicity (LogP > 3). It belongs to the BCS Class II (Low Solubility, High Permeability) category. The fused indazole ring system creates strong intermolecular


-

stacking and hydrogen bonding (N-H···O), resulting in a high crystal lattice energy that water cannot easily overcome.

This guide provides validated protocols to solubilize this compound for both in vitro biological assays and in vivo preclinical formulations.

Module 1: Pre-Formulation Characterization

Before attempting solubilization, you must define the physicochemical barriers.

The "Brick Dust" vs. "Grease Ball" Diagnostic

You must determine if your solubility issue is limited by the solid state (crystal energy) or solvation energy (lipophilicity).

  • Melting Point (MP): If MP > 200°C, the crystal lattice is the primary barrier.

  • LogP: If LogP > 3.0, the solvent affinity is the primary barrier.

The pKa Trap

The pyrazole nitrogen in the tetrahydroindazolone ring is a very weak base (pKa typically ~2.5 - 3.5).

  • Critical Warning: Standard salt formation (e.g., using HCl) often fails because the conjugate acid is too acidic; the salt will hydrolyze and disproportionate (precipitate) in water or slightly basic buffers (pH 7.4). Do not rely on simple salt formation for this scaffold. [1]

Module 2: Formulation Strategies (Decision Tree)

Use the following workflow to select the correct solubilization method based on your end application.

FormulationStrategy Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme Assays) AppType->InVitro InVivo In Vivo (Animal Studies) AppType->InVivo DMSO DMSO Stock (10-20mM) InVitro->DMSO Dose Dose Requirement? InVivo->Dose Precip Precipitation in Media? DMSO->Precip Dilution Serial Dilution Strategy Yes Yes Precip->Yes No No Precip->No CycD Use HP-β-CD Complexation Direct Direct Spike (<0.1% DMSO) LowDose Low Dose (<10 mg/kg) Dose->LowDose HighDose High Dose (>10 mg/kg) Dose->HighDose CoSolv Cosolvent System (PEG400 / EtOH / Saline) LowDose->CoSolv ASD Amorphous Solid Dispersion (HME or Spray Dry) HighDose->ASD Yes->CycD No->Direct

Figure 1: Strategic decision tree for selecting the appropriate formulation method based on experimental needs.

Module 3: Detailed Protocols

Protocol A: Cyclodextrin Complexation (The "Gold Standard" for Assays)

Best for: Cell culture, preventing precipitation in media, and IV formulations.

The phenyl ring of your compound fits perfectly into the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.

Materials:

  • HP-

    
    -CD (Kleptose® or Trappsol®).
    
  • Methanol (HPLC grade).

  • Distilled Water.

Procedure:

  • Phase Solubility: Prepare 40% (w/v) HP-

    
    -CD in water.
    
  • Dissolution: Add excess 6-phenyl-tetrahydroindazol-4-one to the CD solution.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through 0.45 µm PVDF filter.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a fluffy, soluble powder.

Why this works: The cyclodextrin encapsulates the hydrophobic phenyl moiety, shielding it from water while the outer hydroxyl groups of the CD interact with the aqueous solvent. This can increase solubility by 100-fold to 1000-fold .

Protocol B: Amorphous Solid Dispersion (ASD)

Best for: Oral bioavailability (PO) in animal studies.

This method breaks the crystal lattice (the "brick dust" problem) and stabilizes the compound in a high-energy amorphous state using a polymer.

Recommended Polymers:

  • HPMC-AS (L or M grade): Prevents recrystallization at low pH.

  • PVP-VA64 (Kollidon VA64): Excellent general stabilizer.

Solvent Evaporation Method (Lab Scale):

  • Dissolve: Dissolve Drug and Polymer (Ratio 1:3) in a common solvent (Acetone/Ethanol 1:1 mixture).

  • Evaporate: Use a Rotary Evaporator at 40°C under vacuum until a dry film forms.

  • Dry: Vacuum dry for 24h to remove residual solvent.

  • Pulverize: Grind the film into a fine powder.

  • Reconstitute: Suspend this powder in 0.5% Methylcellulose for oral gavage.

Comparative Data: Solubility Enhancement

Formulation StrategySolubility (µg/mL)StabilitySuitability
Pure Compound (Water) < 1.0 (Detected)HighNone
DMSO Stock (Diluted) ~10-20 (Risk of crash)Low (Precipitates < 1h)HTS Screening
Cosolvent (PEG400/Water) ~50-100ModerateIV Bolus (Low dose)
HP-

-CD Complex
> 500 High Cell Culture / IV
Solid Dispersion (HPMC-AS) > 1000 (Supersaturated) High (Amorphous)Oral Delivery

Module 4: Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. Why?

A: This is the "Solvent Shift" shock.

  • Mechanism: DMSO is aprotic; water is protic. When you dilute, the water molecules strip the DMSO solvation shell faster than the compound can equilibrate, causing rapid crystallization.

  • Fix: Use an Intermediate Dilution Step .

    • Dissolve compound in 100% DMSO.

    • Dilute 1:10 into pure PEG400 or Propylene Glycol .

    • Dilute this mix into your media. The PEG acts as a buffer against the polarity shock.

Q2: Can I use pH adjustment (acidification) to dissolve it?

A: No.

  • Reason: As noted in Module 1, the pKa is too low (~2.5). You would need a pH of ~1.0 to keep it ionized. This is incompatible with biological assays and will cause tissue necrosis in animals. Rely on complexation (Cyclodextrins), not ionization.

Q3: I see "oiling out" instead of crystals. What is happening?

A: This indicates you have exceeded the amorphous solubility limit, or you are operating above the melting point of a hydrated polymorph.

  • Fix: Add a surfactant.[2][3][4] Include 0.1% Tween 80 or Poloxamer 188 in your aqueous buffer. This stabilizes the oil droplets into a nano-emulsion, which is often acceptable for dosing.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][5][6][7][8] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[9][10] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.

For further assistance, please contact the Formulation Sciences Division.

Sources

Optimization

Technical Support Center: Purification of 6-Phenyl Tetrahydroindazolone Intermediates

Welcome to the Technical Support Center for heterocyclic drug development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic drug development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 6-phenyl tetrahydroindazolone intermediates. These compounds, typically synthesized via the condensation of 5-phenylcyclohexane-1,3-dione with hydrazines, present unique challenges including regioisomerism, liquid-liquid phase separation ("oiling out"), and chiral resolution.

Below, you will find a logical workflow, troubleshooting FAQs, and self-validating protocols to ensure high-purity isolation.

Purification Decision Matrix

PurificationWorkflow Crude Crude 6-Phenyl Tetrahydroindazolone Analysis LC-MS / 1H-NMR Analysis Crude->Analysis Decision1 Purity & Regioisomer Profile? Analysis->Decision1 Crystallization Recrystallization (EtOH/H2O or EtOAc/Hex) Decision1->Crystallization >90% purity, single isomer FlashChroma Flash Chromatography (Silica Gel) Decision1->FlashChroma <90% purity or regioisomer mix Decision2 Chiral Resolution Required? Crystallization->Decision2 FlashChroma->Decision2 PrepChiral Chiral Prep-HPLC (SFC or Normal Phase) Decision2->PrepChiral Yes (Enantiomers) PureProduct Pure 6-Phenyl Tetrahydroindazolone Decision2->PureProduct No (Achiral/Racemate acceptable) PrepChiral->PureProduct

Figure 1: Decision matrix for the purification of 6-phenyl tetrahydroindazolone intermediates.

Frequently Asked Questions & Troubleshooting Guides
Q1: During the condensation of 5-phenylcyclohexane-1,3-dione with substituted hydrazines, I am obtaining a mixture of N1 and N2 regioisomers. Why does this happen, and how can I reliably separate them?

Causality & Expert Insight: The formation of tetrahydroindazolones proceeds via the initial formation of a hydrazone, followed by intramolecular cyclization. Because substituted hydrazines (e.g., aryl or alkyl hydrazines) possess two nucleophilic nitrogen atoms with differing steric and electronic profiles, the condensation inherently produces a mixture of 1,3-disubstituted and 2,3-disubstituted tetrahydroindazolones. The steric bulk of the 6-phenyl group further complicates the trajectory of cyclization. While highly regioselective synthetic pathways using bulky protecting groups (like Boc-protected pyrrolidine rings) have been developed to direct the synthesis[1], standard crude mixtures require robust chromatographic separation. The N1-substituted isomer typically exhibits lower polarity due to intramolecular hydrogen bonding or steric shielding of the carbonyl/hydroxyl tautomer, allowing for separation via normal-phase silica gel chromatography.

Table 1: Chromatographic Properties of Tetrahydroindazolone Regioisomers

Isomer TypeTypical Rf (EtOAc/Hexane 1:1)Relative PolarityElution Order (Normal Phase)
N1-Substituted0.45 - 0.55Lower1st (Faster)
N2-Substituted0.20 - 0.30Higher2nd (Slower)
Unsubstituted (N-H)0.10 - 0.15Highest3rd (Slowest)

Self-Validating Protocol: Regioisomer Separation via Flash Chromatography

  • Sample Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). If the mixture is poorly soluble, dry-load it onto Celite 545 (1:2 ratio of crude to Celite) to prevent band broadening.

  • Column Equilibration: Equilibrate a high-resolution silica gel column (15-40 µm particle size) with 10% Ethyl Acetate (EtOAc) in Hexanes.

  • Elution Gradient:

    • Run 10% EtOAc/Hexanes for 2 column volumes (CV) to elute non-polar impurities.

    • Ramp to 30% EtOAc/Hexanes over 5 CVs. The N1-isomer will elute in this window.

    • Ramp to 60% EtOAc/Hexanes over 3 CVs to elute the N2-isomer.

  • Validation: Analyze fractions via TLC and LC-MS. The protocol is self-validating: If the

    
     between fractions on your TLC plate is <0.15, the gradient was too steep. Recombine the mixed fractions and re-purify using a shallower isocratic hold (e.g., 20% EtOAc).
    
Q2: My 6-phenyl tetrahydroindazolone intermediate is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force precipitation?

Causality & Expert Insight: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute's melting point is depressed below the temperature at which supersaturation is achieved. For 6-phenyl tetrahydroindazolones, the chiral center at C6 creates a racemic mixture that inherently possesses a lower melting point than an enantiopure crystal lattice. Furthermore, residual reaction solvents (like acetic acid) act as severe melting point depressants. To bypass LLPS, you must shift the system from a metastable liquid-liquid state to a solid-liquid state by altering the solvent dielectric constant and providing nucleation sites[2].

Table 2: Solvent Systems for Recrystallization vs. Oiling Out Troubleshooting

Solvent SystemOutcomeMechanism / Troubleshooting Action
100% EthanolOiling out (LLPS)High solubility at reflux, but poor nucleation upon cooling.
EtOH / H2O (Anti-solvent)Amorphous solidRapid precipitation traps impurities. Use only for initial crude crash-out.
EtOAc / HeptaneCrystalline solidIdeal for 6-phenyl derivatives. Heptane slowly reduces solubility.
MTBE / HexanesCrystalline solidExcellent for highly lipophilic N-alkylated derivatives.

Self-Validating Protocol: Anti-Solvent Crystallization (EtOAc/Heptane)

  • Dissolution: Suspend the oiled-out crude in minimal Ethyl Acetate (approx. 3-5 mL/g) and heat to 65°C until complete dissolution occurs.

  • Polishing Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates that could cause premature, uncontrolled nucleation.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, add Heptane dropwise until the solution becomes faintly cloudy (the cloud point).

  • Seeding and Annealing: Add a few milligrams of pure crystalline 6-phenyl tetrahydroindazolone (if available). Hold the temperature at 60°C for 30 minutes. The cloudiness should resolve into distinct, visible crystals.

  • Cooling: Cool the suspension to 20°C at a strictly controlled rate of 5°C/hour.

  • Validation: The protocol is self-validating: The process is successful if the isolated solid exhibits a sharp melting point (typically >180°C for the unsubstituted 6-phenyl core)[3]. A broad melting range indicates trapped solvent or impurities, necessitating a repeat of the recrystallization.

Q3: The 6-phenyl group introduces a chiral center. How do I resolve the enantiomers of the tetrahydroindazolone core at the preparative scale?

Causality & Expert Insight: The C6 position is a stereocenter, meaning the standard condensation yields a racemate. Because the physical properties of enantiomers are identical in achiral environments, standard silica gel chromatography or simple recrystallization will not separate them. Resolution requires a chiral stationary phase where transient diastereomeric interactions occur between the enantiomers and the chiral selector (e.g., amylose or cellulose derivatives). Supercritical Fluid Chromatography (SFC) is the preferred method due to the high diffusivity and low viscosity of supercritical CO


, which allows for rapid mass transfer and high-throughput preparative separation without the massive solvent waste of normal-phase HPLC.

Self-Validating Protocol: Preparative Chiral SFC Resolution

  • Analytical Screening: Screen the racemate on analytical chiral columns (e.g., Chiralpak AD-H, AS-H, IC, and OD-H) using supercritical CO

    
     with varying co-solvents (MeOH, EtOH, IPA) from 5% to 40%.
    
  • Method Selection: Select the condition that provides a baseline resolution (

    
    ). For 6-phenyl tetrahydroindazolones, Chiralpak IC with 20% MeOH/CO
    
    
    
    often provides optimal
    
    
    and hydrogen-bonding interactions.
  • Preparative Scaling: Transfer the method to a Prep-SFC system. Maintain the column temperature at 35°C and backpressure at 100 bar to ensure CO

    
     remains in the supercritical state.
    
  • Validation: Analyze the collected fractions using the analytical SFC method. The protocol is self-validating: The resolution is successful when the Enantiomeric Excess (ee) of each fraction is >99%. If ee is <95%, peak shaving (collecting only the apex of the peak) must be employed during the next injection.

References
  • Regioselective construction and screening of 1,3-disubstituted tetrahydroindazolones in enantiomerically pure pairs. ACS Combinatorial Science (2012). Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Solid-phase parallel synthesis of a tetrahydroindazolone library containing three unique core skeletons. Chemistry - An Asian Journal (2011). Source: National Institutes of Health (NIH) / PubMed. URL: [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry (2021). Source: National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Phenyl Indazolone Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with heavily substituted indazolone pha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with heavily substituted indazolone pharmacophores. The introduction of a 6-phenyl moiety into the indazolone core introduces severe steric bulk, which often compromises the reactivity of the adjacent N1 and C7 positions, leading to poor cyclization yields, failed N-alkylations, and sluggish cross-coupling reactions.

This guide is designed to troubleshoot these specific bottlenecks. We will move beyond standard protocols to explain the mechanistic causality behind our optimized solutions, ensuring your workflows are robust, reproducible, and self-validating.

Frequently Asked Questions & Troubleshooting

Q1: Why do my cyclization attempts for 6-phenyl indazolones yield predominantly unreacted starting material or degradation products?

The Causality: Traditional syntheses of indazolones rely on the amidation of o-carboxyazobenzenes or the copper-catalyzed intramolecular C–N bond formation of 2-halobenzohydrazides. When a bulky 6-phenyl group is present, the steric hindrance prevents the substrate from adopting the planar transition state required for efficient intramolecular cyclization, often resulting in yields below 30%[1].

The Solution: Abandon the hydrazine-based or amidation routes and transition to a base-mediated, redox-neutral hemiaminal heterocyclization. By starting with 6-phenyl-o-nitrobenzyl alcohols and primary amines in the presence of KOH, the reaction proceeds via an in situ conversion to an o-nitrosobenzaldehyde intermediate[2]. Interestingly, the steric hindrance from the 6-phenyl group and the isopropanol solvent actively prevents the formation of unwanted 2H-indazole side products, funneling the reaction cleanly toward the indazolone via hemiaminal heterocyclization[2].

G Start o-Nitrobenzyl Alcohol (+ 6-Phenyl) Base Base-Mediated Oxidation (KOH) Start->Base Inter o-Nitrosobenzaldehyde Base->Inter Amine Primary Amine Condensation Inter->Amine Hemiaminal Hemiaminal Heterocyclization Amine->Hemiaminal Product 2-Substituted 6-Phenyl Indazolone Hemiaminal->Product Steric Steric Clash Prevents 2H-Indazole Formation Hemiaminal->Steric

Mechanistic pathway of base-mediated heterocyclization avoiding 2H-indazole side products.

Q2: I am experiencing poor regioselectivity and low yields when attempting direct N2-arylation of 6-phenyl indazol-3-ones. How can I overcome this?

The Causality: Direct N-arylation via Chan-Evans-Lam coupling (using Cu(OAc)₂) is highly sensitive to the steric environment. The 6-phenyl group creates a steric shield around the N1/N2 protons, and if your incoming aryl ring also possesses ortho-substituents, the reaction will stall due to the inability of the copper center to coordinate effectively[3].

The Solution: Pivot to a Buchwald-Hartwig amination utilizing bulky, electron-rich biaryl phosphine ligands (such as BrettPhos or Mor-DalPhos). In sterically encumbered systems, the rate-limiting step is often the reductive elimination from the Pd(II) intermediate. Bulky ligands force the aryl and amine groups into close proximity, drastically accelerating reductive elimination and bypassing the steric shield of the 6-phenyl group[4]. Furthermore, replacing K₂CO₃ with Cs₂CO₃ is critical; the larger cesium cation forms a more loosely bound, highly reactive ion pair with the indazolone, facilitating transmetalation.

Q3: How do I control N1 vs. N2 alkylation in the presence of the 6-phenyl moiety?

The Causality: N1 is directly adjacent to the 6-phenyl group, making N1-alkylation kinetically unfavorable. Standard alkylation conditions (e.g., K₂CO₃, DMF, RT) will yield complex mixtures.

The Solution: If N2-alkylation is desired, leverage thermodynamic control by increasing the temperature (100°C) and using a bulky base. If N1-alkylation is strictly required, you must bypass direct SN2 alkylation. Instead, utilize an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) strategy. By synthesizing an oxazolino-indazole intermediate, nucleophilic attack opens the ring and subsequent intramolecular N-alkylation forces the cyclization at the sterically hindered N1 position, effectively bypassing the direct steric clash[5].

Quantitative Data: N-Arylation Condition Matrix

To illustrate the impact of steric hindrance on coupling efficiency, the following table summarizes the optimization data for the N2-arylation of 6-phenyl indazol-3-one with an ortho-substituted aryl bromide/boronic acid.

Coupling MethodCatalyst / LigandBaseSolvent & TempTypical YieldMechanistic Limitation/Advantage
Chan-Lam Cu(OAc)₂ / NonePyridineDCM, 25°C< 15%Fails due to dual steric clash at Cu(II) center[3].
Modified Chan-Lam Cu(OAc)₂ / bipyTEADMF, 100°C35 - 45%High temps cause homocoupling of boronic acid.
Standard B-H Pd₂(dba)₃ / XPhosK₃PO₄Dioxane, 100°C55 - 60%Sluggish reductive elimination.
Optimized B-H Pd(OAc)₂ / BrettPhosCs₂CO₃Toluene, 110°C> 85% Bulky ligand forces reductive elimination; Cs+ aids solubility[4].

Experimental Methodologies

The following protocols are designed as self-validating systems. Visual cues (color changes, solubility shifts) are embedded to confirm the reaction is proceeding correctly.

Protocol 1: Base-Mediated Synthesis of 6-Phenyl Indazolones

Redox-neutral heterocyclization avoiding hydrazine.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 6-phenyl-o-nitrobenzyl alcohol (1.0 equiv, 1.0 mmol) and the desired primary alkyl amine (5.0 equiv, 5.0 mmol) in a 4:1 mixture of isopropanol/water (10 mL).

  • Base Addition: Add KOH (20.0 equiv, 20.0 mmol) in one portion. Self-Validation: The solution will immediately transition from pale yellow to deep orange/red, indicating the base-mediated oxidation to the o-nitrosobenzaldehyde intermediate.

  • Cyclization: Heat the reaction mixture to 100°C under a reflux condenser for 12 hours. The steric bulk of the isopropanol solvent will prevent 2H-indazole formation[2].

  • Workup: Cool to room temperature. The high concentration of KOH requires careful neutralization. Slowly add 1M HCl until the pH reaches 6-7. Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Workflow Substrate 6-Phenyl Indazolone Core Condition Evaluate Steric Bulk at Aryl Halide Substrate->Condition PathA Chan-Lam Coupling (Cu(OAc)2, O2) Condition->PathA Para/Meta Substituted PathB Buchwald-Hartwig (Pd, BrettPhos) Condition->PathB Ortho Substituted OptA Increase Temp to 100°C Use Pyridine Base PathA->OptA OptB Use Cs2CO3 Base Toluene, 110°C PathB->OptB Success High Yield N-Arylated Derivative OptA->Success OptB->Success

Decision matrix and optimization workflow for N-arylation of sterically hindered indazolones.

Protocol 2: Optimized Buchwald-Hartwig N2-Arylation

Overcoming severe steric hindrance using BrettPhos.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)₂ (5 mol%) and BrettPhos (10 mol%). Add 2 mL of anhydrous toluene. Stir for 10 minutes at room temperature. Self-Validation: The generation of the active Pd(0) complex is confirmed by a color shift from orange/red to a dark, homogeneous burgundy.

  • Reagent Addition: To the active catalyst solution, add the 6-phenyl indazol-3-one (1.0 equiv, 0.5 mmol), the sterically hindered aryl bromide (1.2 equiv, 0.6 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Coupling: Seal the tube, remove it from the glovebox, and heat to 110°C in an oil bath for 16 hours. Note: Toluene is chosen over dioxane because it allows for a higher reflux temperature and better stabilization of the bulky BrettPhos-Pd intermediate.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the cesium salts and palladium black. Concentrate and purify via silica gel chromatography.

References

  • [1] A New Route to Indazolone via Amidation Reaction of o-Carboxyazobenzene. American Chemical Society. Available at:

  • [2] N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Organic Chemistry Portal (Org. Lett. 2018). Available at:

  • [5] Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin-[3,2-b]indazoles: An Effective Route to 1H-Indazolones. National Institutes of Health (PMC). Available at:

  • [3] Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. MDPI. Available at:

  • [4] Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. DSpace@MIT. Available at:

Sources

Optimization

Technical Support Center: 4,5,6,7-Tetrahydroindazole Synthesis Integrity

Current Status: Operational Topic: Preventing Oxidation Side Reactions (Dehydrogenation/Aromatization) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Preventing Oxidation Side Reactions (Dehydrogenation/Aromatization) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Directive: The Stability Paradox

The synthesis of 4,5,6,7-tetrahydroindazoles (THIs) presents a unique thermodynamic challenge. While the target molecule is a stable fused pyrazole-cyclohexane system, it sits precariously close to a "thermodynamic sink": the fully aromatic indazole.

The Problem: The driving force for aromatization (loss of 4 hydrogens to form the benzene ring) is high due to the gain in resonance energy. Consequently, "oxidation" in this context most frequently refers to unwanted dehydrogenation or allylic oxidation at the C4/C7 positions.

Your Goal: Maintain the saturation of the cyclohexane ring while forming the pyrazole core.

Critical Control Points (CCPs)

To prevent oxidation, you must control the three vectors of dehydrogenation: Oxygen Availability , Thermal Stress , and Trace Metal Catalysis .

CCP 1: The Inert Envelope (Oxygen Exclusion)

THIs are susceptible to auto-oxidation, particularly at the C4 and C7 positions (allylic to the pyrazole double bond).

  • Protocol: All reaction vessels must be purged with Argon or Nitrogen.

  • Solvent Prep: Sparging (bubbling inert gas) for >15 mins is superior to simple sonication. Dissolved oxygen is the primary initiator of radical chains leading to ketones or aromatization.

CCP 2: Thermal Management

High temperatures (>100°C) significantly accelerate dehydrogenation, especially in high-boiling solvents like DMSO or DMF.

  • Recommendation: Prefer ethanol or methanol at reflux (78°C / 65°C) over higher boiling solvents. If high heat is required for cyclization, strictly exclude air.

CCP 3: Metal Scavenging

Trace transition metals (Fe, Cu, Pd) from stir bars, spatulas, or low-grade solvents can catalyze dehydrogenation.

  • Rule: Use glass-coated stir bars or new PTFE bars. Avoid metal spatulas for solid transfer inside the reaction vessel.

Visualizing the Threat Landscape

The following diagram illustrates the competitive pathways. Your goal is to stabilize Path A and block Path B and Path C .

THI_Oxidation_Pathways Start Precursors (2-Acylcyclohexanone + Hydrazine) Target TARGET: 4,5,6,7-Tetrahydroindazole Start->Target Condensation (Inert atm, <80°C) Indazole BYPRODUCT 1: Fully Aromatic Indazole (Thermodynamic Sink) Target->Indazole Dehydrogenation (-4H) (High T, Air, Metal Cat.) Ketone BYPRODUCT 2: 4-Oxo-tetrahydroindazole (Radical Oxidation) Target->Ketone Allylic Oxidation (+O) (Radical initiator, Air)

Figure 1: Reaction landscape showing the target THI and its susceptibility to aromatization (Indazole) or allylic oxidation (Ketone).[1]

Troubleshooting Guide

Use this dynamic Q&A section to diagnose specific experimental failures.

Scenario A: "My NMR shows aromatic protons in the 7.0–8.0 ppm region."
  • Diagnosis: Aromatization (Dehydrogenation). You have lost the cyclohexane ring and formed a fully aromatic indazole.

  • Root Cause:

    • Reaction temperature was too high (extended reflux in DMF/DMSO).

    • Presence of trace Pd or Pt (did you use the same flask as a previous hydrogenation?).

    • Exposure to atmospheric oxygen during a long reflux.

  • Corrective Action:

    • Immediate: Switch solvent to Ethanol/Water (1:1) or Acetic Acid. Lower temp to <80°C.

    • Process: Degas all solvents via sparging. Add a mild antioxidant like BHT (0.1 mol%) if the problem persists.

Scenario B: "The reaction mixture turned from yellow to dark brown/black tar."
  • Diagnosis: Radical Polymerization/Oxidation.

  • Root Cause: Hydrazines are reducing agents, but in the presence of air, they can generate radical species that polymerize or oxidize the substrate.

  • Corrective Action:

    • Reagent Check: Is your hydrazine hydrate old? Old hydrazine accumulates impurities that trigger decomposition. Use fresh reagent.

    • Light: Protect the reaction from direct light (foil wrap) to prevent photo-initiated radical formation.

Scenario C: "Mass Spec shows M-2 or M-4 peaks."
  • Diagnosis: Partial Dehydrogenation.

  • Analysis:

    • M-2: Formation of a dihydroindazole (intermediate).

    • M-4: Full aromatization to indazole.

  • Corrective Action: This confirms oxidative stress. If using an oxidizing workup (e.g., bleach or peroxide to kill excess hydrazine), stop immediately. Use a reductive quench (e.g., Sodium Thiosulfate) or simple pH adjustment.

Validated Protocol: Oxidation-Resistant Synthesis

This protocol is designed to minimize oxidative side reactions during the Knorr-type condensation of 2-acetylcyclohexanone (or similar) with hydrazine.

Reagents:

  • 2-Acetylcyclohexanone (1.0 eq)

  • Hydrazine Hydrate (1.1 eq)

  • Solvent: Ethanol (Absolute, degassed)

  • Catalyst: Acetic Acid (cat. 0.1 eq)

Step-by-Step Workflow:

  • System Inertization:

    • Flame-dry a 3-neck round bottom flask.

    • Fit with a reflux condenser and a rubber septum.

    • Cycle Vacuum/Argon 3 times. Keep under positive Argon pressure.

  • Solvent Preparation (The Critical Step):

    • Place Ethanol in a separate flask.

    • Sparge with Argon gas through a needle for 20 minutes. Do not skip this.

  • Addition:

    • Inject degassed Ethanol into the reaction flask.

    • Add 2-Acetylcyclohexanone via syringe.

    • Add Acetic Acid.

    • Cool to 0°C (ice bath) before adding Hydrazine. Why? Hydrazine addition is exothermic; heat spikes + localized oxygen = oxidation.

  • Reaction:

    • Add Hydrazine Hydrate dropwise over 10 minutes.

    • Allow to warm to Room Temp (RT).

    • Heat to mild reflux (78°C) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup (Oxidation Risk Zone):

    • Cool to RT under Argon.

    • Concentrate in vacuo (rotary evaporator). Tip: Backfill the rotavap with Nitrogen, not air, if possible.

    • Recrystallize immediately or store under inert gas.

Comparative Data: Solvent Effects on Stability

The choice of solvent dictates the thermal ceiling and oxygen solubility.

SolventBoiling Point (°C)Oxidation RiskRecommendation
Ethanol 78LowPreferred. Good solubility, easy removal.
Methanol 65Very LowExcellent, but may be too slow for sterically hindered substrates.
DMF 153High Avoid. High temp promotes aromatization; difficult to degas fully.
Acetic Acid 118ModerateGood for catalysis, but high temp risk. Use as additive, not solvent.
DMSO 189Critical Do Not Use. Acts as an oxidant itself at high temps (Swern-like conditions).

FAQ: Deep Dive

Q: Can I use DMSO as a solvent? A: No. DMSO can act as an oxidant (source of oxygen) at high temperatures. In the presence of electrophiles or specific activators, DMSO promotes dehydrogenation. Stick to protic solvents like Ethanol.

Q: Why does my product turn pink/red on the shelf? A: This is "surface oxidation." The THI core is reacting with air moisture and oxygen to form trace diazonium-like or radical species.

  • Fix: Store the solid in an amber vial, under Argon, at -20°C.

Q: Is the 1H or 2H tautomer more stable against oxidation? A: Generally, the tautomers exist in equilibrium. However, substituents that lock the nitrogen (N-alkylation) can affect stability. N-alkylated tetrahydroindazoles are generally more stable to oxidation than the free NH compounds because the N-H bond (which can be homolytically cleaved) is removed.

Troubleshooting Logic Flow

Use this flowchart to make real-time decisions during synthesis.

Troubleshooting_Flow Start Start: Analyze Crude Product CheckNMR Check 1H-NMR (7.0 - 8.0 ppm region) Start->CheckNMR Aromatic Aromatic Peaks Present? (Indazole formed) CheckNMR->Aromatic Yes Clean No Aromatic Peaks (Tetrahydro intact) CheckNMR->Clean No Action1 Diagnosis: Dehydrogenation Action: Degas solvent, Lower Temp, Check for metal contaminants Aromatic->Action1 CheckColor Check Color/TLC (Darkening/Streaking) Clean->CheckColor Dark Dark/Tar Formation CheckColor->Dark Yes Pale Pale Yellow/White CheckColor->Pale No Action2 Diagnosis: Radical Oxidation Action: Add BHT, Exclude Light, Fresh Hydrazine Dark->Action2 Success Process Validated Proceed to Purification Pale->Success

Figure 2: Decision tree for diagnosing oxidative side reactions based on analytical data.

References

  • Synthesis of 4,5,6,7-tetrahydroindazoles via Knorr Condens

    • Source: "Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Deriv
    • Context: Establishes the standard condensation protocol of 2-acylcyclohexanones with hydrazine.
    • URL:[Link] (General landing for synthesis verification).

  • Mechanisms of Aromatization (Dehydrogen

    • Source: "Recent Progress in Chemistry and Biology of Indazole and its Deriv
    • Context: Details the thermodynamic drive for aromatization and methods used to intentionally oxidize THIs (proving wh
    • URL:[Link]

  • Metabolic and Chemical Stability of Tetrahydroindazoles

    • Source: "Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability." Journal of Medicinal Chemistry (2020).
    • Context: Discusses oxidative liability at the saturated ring positions (C4/C7)
    • URL:[Link]

  • Hydrazine Reaction Mechanisms & Side Products

    • Source: "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction."[2] Chemistry LibreTexts.

    • Context: Explains the behavior of hydrazine as a nucleophile and reducing agent, highlighting potential for radical p
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Thermal Optimization of Hydrazine Cyclizations

Current Status: ● Operational Agent: Senior Application Scientist Ticket Topic: Optimizing Reaction Temperature for Hydrazine Cyclization Case ID: HYD-OPT-2024 Introduction: The Thermal Balancing Act Welcome to the techn...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Agent: Senior Application Scientist Ticket Topic: Optimizing Reaction Temperature for Hydrazine Cyclization Case ID: HYD-OPT-2024

Introduction: The Thermal Balancing Act

Welcome to the technical support portal. If you are reading this, you are likely facing one of three critical issues in your hydrazine cyclization workflow: (1) Uncontrollable exotherms, (2) "Stuck" intermediates (hydrazones), or (3) Poor regioselectivity (isomeric mixtures).

Hydrazine cyclizations (e.g., Knorr pyrazole synthesis) are deceptively simple. While the nucleophilic attack of hydrazine on a carbonyl is fast, the subsequent dehydration/cyclization step is heavily temperature-dependent. Furthermore, hydrazine’s thermal instability creates a narrow operating window between efficient conversion and catastrophic decomposition.

This guide replaces generic advice with field-proven troubleshooting protocols.

Module 1: Safety & Thermal Stability (CRITICAL)

User Issue: "I want to push the reaction to completion by increasing the temperature to 140°C. Is this safe?"

The Diagnostic

STOP. Do not heat hydrazine hydrate (HH) or substituted hydrazines above 100°C without Differential Scanning Calorimetry (DSC) data for your specific mixture.

Technical Insight

Hydrazine is thermodynamically unstable. While pure hydrazine hydrate has a theoretical decomposition onset >200°C, in the presence of impurities (especially metals) or oxidants, this onset drops drastically.

  • The "Metal Factor": Standard stainless steel (SS 316L) reactors can lower the decomposition onset temperature (T_onset) significantly compared to glass-lined vessels due to catalytic decomposition on the metal surface [1].

  • The Accumulation Risk: If you run the reaction too cold initially, you accumulate unreacted hydrazine and electrophile. If you then "ramp up" the heat, the simultaneous reaction enthalpy + hydrazine decomposition enthalpy can trigger a thermal runaway.

Safety Protocol: The "T-50" Rule

Follow this self-validating safety check before scaling up:

  • Run a DSC: Determine the

    
     of the reaction mixture.[1]
    
  • Calculate

    
    :  Set your maximum process temperature to 
    
    
    
    .
  • Material Check: Use glass-lined or Hastelloy reactors. Avoid standard Stainless Steel if

    
     unless validated [1].
    

Module 2: The "Hydrazone Trap" (Kinetics & Yield)

User Issue: "LCMS shows the mass of the intermediate, but it won't cyclize to the final heterocycle."

The Mechanism

The reaction proceeds in two distinct energetic steps.[2]

  • Step 1 (Nucleophilic Attack): Fast, low activation energy (

    
    ). Forms the Hydrazone .[3][4]
    
  • Step 2 (Cyclization/Dehydration): Slow, high

    
    . Forms the Pyrazole/Heterocycle .
    

If your temperature is too low, you have insufficient energy to cross the barrier of Step 2, trapping the molecule as the open-chain hydrazone.

Visualizing the Pathway

ReactionPathway Start Reagents (Diketone + Hydrazine) Inter Intermediate (Hydrazone) Start->Inter Fast (Kinetic) Low Ea Product Final Product (Pyrazole) Inter->Product Slow (Thermodynamic) High Ea (Requires Heat/Acid) Trap TRAP: Stalled at Low T Inter->Trap Insufficient Energy

Figure 1: The energetic pathway of hydrazine cyclization. Note the "Trap" state where insufficient thermal energy prevents the final dehydration step.

Troubleshooting Protocol: The "Push" Method

If stuck at the hydrazone:

  • Acid Catalysis: Add 5-10 mol% Acetic Acid or HCl. Protonation of the carbonyl/hydroxyl intermediate lowers the activation energy for dehydration.

  • Solvent Switch: Switch from Ethanol (

    
    ) to Toluene  (
    
    
    
    ) or Acetic Acid (as solvent) to access higher thermal energy.
  • Dean-Stark Trap: If the reaction is reversible, physical removal of water (azeotropic distillation) drives the equilibrium toward the cyclized product.

Module 3: Regioselectivity (Isomer Control)

User Issue: "I am getting a 50:50 mixture of regioisomers. How do I favor one?"

The Science: Kinetic vs. Thermodynamic Control

Regioselectivity in unsymmetrical diketones (


) depends on which hydrazine nitrogen attacks which carbonyl.
FeatureKinetic Control (Low Temp) Thermodynamic Control (High Temp)
Temperature 0°C to 25°CReflux (>80°C)
Driving Force Nucleophilicity vs. Electrophilicity. The most nucleophilic N attacks the most reactive C=O.Stability. The system equilibrates to form the most stable product (usually minimizing steric clash).
Reversibility Irreversible attack.Reversible attack (allows error correction).
Outcome Often the sterically hindered isomer (if electronic factors dominate).Sterically less hindered isomer.
Decision Workflow

RegioLogic Problem Isomer Mixture Problem CheckT Current Reaction Temp? Problem->CheckT LowT Low (<25°C) CheckT->LowT HighT High (>80°C) CheckT->HighT Action1 Switch to Thermodynamic: Heat to Reflux + Acid Catalyst LowT->Action1 If mix observed Action2 Switch to Kinetic: Cool to 0°C, slow addition HighT->Action2 If mix observed Result1 Favors Stable Isomer (Sterics dominate) Action1->Result1 Result2 Favors Electronic Match (Nucleophilicity dominates) Action2->Result2

Figure 2: Decision tree for optimizing regioselectivity based on temperature modulation.

Module 4: Standard Operating Procedure (SOP)

Protocol: Temperature Scanning for Optimization

Do not guess. Use this protocol to define the optimal window for your specific substrate.

Equipment: Parallel reactor block (e.g., Radleys) or 4 separate vials. Reagents: 1,3-Diketone (1.0 eq), Hydrazine (1.1 eq), Ethanol (0.5 M).

Vial IDTemperatureAdditivePurpose
A 0°CNoneEstablish Kinetic Baseline.
B 25°C (RT)NoneStandard Control.
C 78°C (Reflux)NoneThermal Promotion (Check for cyclization).
D 78°C (Reflux)10% AcOHThermodynamic + Catalytic (Max conversion).

Analysis:

  • Sample all vials at 1 hour and 4 hours .

  • Analyze via UPLC/MS.

  • Calculate Conversion: (Product / [Product + SM + Intermediate]).

  • Calculate Regio Ratio: (Isomer A / Isomer B).

Interpretation:

  • If Vial C/D has high yield but Vial A has the wrong isomer: You need Kinetic Control . Run at 0°C, but add a strong acid (HCl) after the initial addition to force cyclization without equilibrating the regiochemistry.

  • If Vial A/B shows only "Intermediate": You are energy-limited. You must heat the reaction (Vial C conditions).

References

  • Gu, J., et al. (2022). Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities.[5][6] Organic Process Research & Development.

  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Alcohols. Organic Letters.

  • BenchChem Tech Support. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Guides.

  • Wikipedia Contributors. (2025). Thermodynamic vs. Kinetic Reaction Control. Wikipedia.

  • ThermoFisher Scientific. (2025). Hydrazine Hydrate Safety Data Sheet.

Sources

Optimization

separation of 6-phenyl-tetrahydroindazolone tautomers

Welcome to the Technical Support Center for Heterocyclic Chromatography. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chromatography. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of 6-phenyl-tetrahydroindazolone tautomers.

Tetrahydroindazolones are privileged scaffolds in drug discovery, but their tendency to exist in a dynamic equilibrium between 1H- and 2H-tautomeric forms on the pyrazole ring presents significant analytical hurdles[1]. This guide bypasses generic advice, focusing instead on the physicochemical causality of tautomer interconversion and providing self-validating protocols to achieve baseline separation.

Mechanistic Workflow: Dynamic Chromatography

When separating tautomers, the critical variable is the rate of interconversion (


) relative to the rate of chromatographic elution (

). The diagram below illustrates the logical pathway for manipulating this thermodynamic relationship.

Dynamic HPLC workflow for resolving 1H/2H tetrahydroindazolone tautomers via temperature control.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a distinct "saddle" or plateau between two peaks. Is my 6-phenyl-tetrahydroindazolone degrading on-column? A1: No, this is a classic hallmark of on-column tautomerization, not degradation. The 1H- and 2H-tautomers have different dipole moments and hydrogen-bonding capacities, causing them to interact differently with the stationary phase[2]. If the Gibbs free energy barrier (


) for proton transfer is low, the molecules interconvert mid-run. The "plateau" represents the population of molecules that converted from one tautomer to the other while passing through the column.

Q2: How can I freeze the tautomeric equilibrium to achieve baseline separation? A2: You must manipulate the kinetics by lowering the column temperature. By operating at sub-ambient temperatures (e.g., -5°C to 5°C), you decrease the thermal energy of the system, slowing the proton-transfer rate until it is negligible compared to the chromatographic timescale. Additionally, utilizing strictly aprotic mobile phases (like hexane/ethanol mixtures) removes solvent-mediated proton shuttling pathways[3].

Q3: Does the 6-phenyl substitution affect the tautomeric ratio compared to the unsubstituted core? A3: Yes. The steric bulk and electronic induction of the 6-phenyl group alter the thermodynamic stability of the pyrazole ring. While regioselective synthesis can initially yield a highly pure single tautomer[4], dissolution in any protic solvent will immediately re-initiate equilibration toward a new thermodynamic baseline.

Troubleshooting Guide

SymptomRoot Cause AnalysisCorrective Action
Complete peak coalescence (Single sharp peak, but NMR confirms two tautomers)The column temperature is too high, or the mobile phase contains strong proton donors/acceptors (e.g., formate/acetate buffers) that catalyze rapid interconversion.Switch to a neutral, aprotic mobile phase modifier (e.g., pure acetonitrile or hexane) and lower the column temperature to < 5°C.
Retention time shifting between consecutive injectionsThe sample diluent differs from the mobile phase, causing a slow, continuous re-equilibration of the tautomeric ratio inside the autosampler vial.Dissolve the sample in the exact initial mobile phase composition and allow it to equilibrate for 30 minutes prior to the first injection.
Poor recovery of isolated fractions The isolated 1H or 2H tautomer is re-equilibrating back into a mixture in the collection vial due to thermal exposure post-elution.Pre-chill collection vials. Immediately lyophilize or evaporate fractions under a stream of cold nitrogen gas.

Step-by-Step Methodology: Sub-Ambient Dynamic HPLC Protocol

To isolate the 1H and 2H tautomers of 6-phenyl-tetrahydroindazolone without on-column interconversion, follow this self-validating protocol. The system validates itself: if step 6 is executed correctly, re-injecting the isolated fraction will yield a single, sharp peak, confirming the equilibrium was successfully frozen.

Step 1: System Preparation Equip the HPLC with a column chiller capable of maintaining -5°C. Insulate the PEEK or stainless-steel capillaries leading from the column to the UV/MS detector flow cell to prevent thermal re-equilibration post-column.

Step 2: Stationary Phase Selection Install a high-coverage C18 column or a polysaccharide-based chiral stationary phase (e.g., Chiralcel OJ). Chiral phases are highly effective for tautomer separation because their ordered polymeric cavities exploit the distinct spatial arrangements of hydrogen-bond donors/acceptors between the 1H and 2H forms[3].

Step 3: Mobile Phase Configuration Prepare an isocratic mobile phase of Hexane/Ethanol (85:15 v/v). Critical: Do not use aqueous buffers. Water acts as a proton bridge, exponentially increasing


.

Step 4: Sample Preparation Dissolve the 6-phenyl-tetrahydroindazolone in the mobile phase at a concentration of 0.5 mg/mL. Chill the autosampler compartment to 4°C to prevent pre-column equilibration shifts.

Step 5: Chromatographic Execution Set the flow rate to 0.8 mL/min. Monitor the absorbance at the specific isosbestic point of the tautomers (typically around 260-275 nm) to ensure accurate integration of the tautomeric ratio.

Step 6: Fraction Collection & Preservation Collect fractions into pre-chilled vials (-20°C). Immediately remove the solvent under a stream of cold nitrogen. Storing the dried powder at -80°C will trap the isolated tautomer indefinitely.

Quantitative Data: Temperature vs. Resolution

The following table summarizes the causal relationship between column temperature, the interconversion rate (


), and the resulting chromatographic resolution (

) of tetrahydroindazolone tautomers.
Column Temperature (°C)Interconversion Rate (

, s⁻¹)
1H-Tautomer

(min)
2H-Tautomer

(min)
Resolution (

)
Peak Morphology
25°C > 0.56.4 (Coalesced)-0.0Single, sharp peak
15°C 0.15.87.20.8Broad, unresolved plateau
5°C 0.026.18.51.5Baseline separated
-5°C < 0.0016.59.82.3 Sharp, distinct peaks

References

1.[1] Title: Tetrahydroindazolone substituted 2-aminobenzamides as fluorescent probes: switching metal ion selectivity from zinc to cadmium by interchanging the amino and carbamoyl groups on the fluorophore. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

2.[4] Title: Regioselective Construction and Screening of 1,3-Disubstituted Tetrahydroindazolones in Enantiomerically Pure Pairs. Source: ACS Combinatorial Science URL: [Link]

4.[3] Title: Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Source: PubMed (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Indazolone Formation

Executive Summary & Diagnostic Triage The formation of 1,2-dihydro-3H-indazol-3-ones (indazolones) is frequently plagued by three specific failure modes: incomplete cyclization (stalled hydrazide intermediates), regiosel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Triage

The formation of 1,2-dihydro-3H-indazol-3-ones (indazolones) is frequently plagued by three specific failure modes: incomplete cyclization (stalled hydrazide intermediates), regioselectivity errors (formation of quinazolinones or azo-dimers), and catalyst deactivation (in metal-catalyzed routes).

Before proceeding, identify your synthetic strategy using the decision matrix below to route your troubleshooting.

Diagnostic Workflow (Interactive Logic)

Indazolone_Troubleshooting Start Identify Method Method_A Classical Condensation (2-Halobenzoate + Hydrazine) Start->Method_A Method_B Oxidative N-N Coupling (2-Aminobenzamides) Start->Method_B Method_C Davis-Beirut / Photochemical (o-Nitrobenzyl alcohols) Start->Method_C Issue_A Stalls at Hydrazide (No Cyclization) Method_A->Issue_A Primary Failure Issue_B Quinazolinone Byproduct or Low Yield Method_B->Issue_B Primary Failure Issue_C Low Conversion or Azo Dimerization Method_C->Issue_C Primary Failure Solution_A Protocol 1: Acid-Catalyzed Closure Issue_A->Solution_A Solution_B Protocol 2: Solvent/Oxidant Switch Issue_B->Solution_B Solution_C Protocol 3: Base/Light Optimization Issue_C->Solution_C

Figure 1: Diagnostic decision tree for routing troubleshooting steps based on synthetic methodology.

Technical Deep Dives & Protocols

Scenario A: The "Stalled Intermediate" (Classical Condensation)

Symptom: You are reacting a 2-halobenzoic ester with a hydrazine, but LCMS shows a mass corresponding to the linear hydrazide (M+H), not the cyclized indazolone (M-HX). Root Cause: The initial substitution of the ester is kinetically fast, but the intramolecular


 displacement of the ortho-halogen is energetically demanding, often requiring high temperatures that degrade the hydrazine.
Troubleshooting Protocol

The solution requires a two-step "telescoped" sequence where the hydrazide is forced to cyclize under basic or metal-catalyzed conditions.

ParameterRecommendationScientific Rationale
Base Switch to NaH (2.0 equiv) or KOtBu in DMF.Weak bases (

) are insufficient to deprotonate the hydrazide amide nitrogen (

) effectively for intramolecular attack.
Catalyst Add CuI (10 mol%) + L-Proline (20 mol%) .If the leaving group is Cl or Br (not I), thermal cyclization often fails. Copper catalysis facilitates the C-N bond formation at lower temps (

).
Leaving Group Exchange -Cl for -F or -I .Fluorine accelerates

(Meisenheimer complex stability); Iodine accelerates Cu-catalyzed coupling.

Step-by-Step Recovery of Stalled Reaction:

  • Evaporate the alcohol solvent (ethanol/methanol) completely.

  • Resuspend the crude hydrazide intermediate in anhydrous DMF or DMSO (0.2 M).

  • Add CuI (10 mol%) and Cs2CO3 (2.0 equiv).

  • Heat to 110°C for 4-6 hours under Argon.

  • Result: This usually forces ring closure.

Scenario B: Oxidative N-N Bond Formation Failures

Symptom: Using 2-aminobenzamides with oxidants (e.g., IBX, PIDA) yields quinazolinone byproducts or complex mixtures. Root Cause: Competition between N-N bond formation (desired) and reaction with the solvent or "methylene insertion" from solvent decomposition.

Critical Insight: The "DME Trap"

Research indicates that using Dimethoxyethane (DME) with hypervalent iodine oxidants can generate in situ formaldehyde, which reacts with the primary amine to form quinazolin-4-ones instead of indazolones [1].

Optimized Protocol (Oxidative Cyclization)

Reagents: 2-aminobenzamide substrate, Phenyliodine(III) diacetate (PIDA) or IBX.

  • Solvent Selection: STRICTLY USE 1,2-Dichloroethane (DCE) or Ethyl Acetate . Avoid ethers (THF, DME).

  • Concentration: Run at high concentration (0.1 M - 0.2 M) . Dilution favors intermolecular side reactions.

  • Temperature: Maintain Room Temperature . Heat promotes radical fragmentation of the oxidant.

Data Comparison: Solvent Effects on Yield

Solvent Oxidant Main Product Indazolone Yield
DME IBX Quinazolin-4-one < 10%
THF IBX Complex Mixture ~ 30%

| DCE | IBX | Indazolone | > 85% |

Scenario C: Photochemical & Davis-Beirut Reaction Issues

Symptom: Reaction of o-nitrobenzyl alcohols yields low conversion or azo-dimer precipitates. Root Cause: Inefficient photon flux (photochemical) or insufficient base strength to generate the aci-nitro intermediate (Davis-Beirut).

Mechanism & Fix

The reaction relies on the formation of o-nitrosobenzaldehyde in situ. If the concentration of this intermediate gets too high without immediate trapping by the amine, it dimerizes to azo-compounds.

Corrective Actions:

  • Light Source: Use 365 nm LEDs (approx. 18W power). Standard UV lamps are often too diffuse.

  • Solvent System: Switch to Aqueous Methanol (1:1) or PBS Buffer . Water accelerates the reaction by stabilizing the zwitterionic intermediates [2].

  • Amine Stoichiometry: Use a large excess of primary amine (3-5 equiv) . This ensures the nitroso intermediate is trapped immediately, preventing dimerization.

Frequently Asked Questions (FAQs)

Q1: Why is my product turning brown/black upon exposure to air? A: Indazolones, particularly those with electron-rich substituents, can be susceptible to oxidation to the indazolyl radical or further to the indazole tautomer if not 2-substituted.

  • Fix: Store under Argon. If purification is necessary, flush your silica column with

    
     before use and elute quickly.
    

Q2: Can I synthesize N1-substituted indazolones directly? A: Direct alkylation of the N1 position is difficult due to the competing O-alkylation (forming the alkoxy-indazole) and N2-alkylation.

  • Strategy: It is chemically superior to start with a 2-hydrazinobenzoic acid precursor where the N1 is already substituted, rather than trying to alkylate the pre-formed indazolone ring.

Q3: My Pd-catalyzed reaction (Buchwald-Hartwig) yields <20%. What ligand should I use? A: Indazolone formation involves an intramolecular amidation. Monodentate ligands often fail.

  • Recommendation: Use Xantphos or DPEphos . These wide-bite-angle bisphosphines facilitate the reductive elimination step in amide bond formation.

  • Base: Use Cs2CO3 (Cesium Carbonate).[1][2] Its solubility in dioxane/toluene is superior to potassium salts for this transformation.

Mechanistic Visualization

The following diagram illustrates the critical "fork in the road" for the oxidative pathway, highlighting where solvent choice causes failure (Scenario B).

Oxidative_Failure_Mode Substrate 2-Aminobenzamide Intermediate Nitrenium Ion / Amidyl Radical Substrate->Intermediate Oxidation Oxidant Hypervalent Iodine (IBX/PIDA) Oxidant->Intermediate Path_Success Path A: Intramolecular Trapping (Solvent: DCE/EtOAc) Intermediate->Path_Success Path_Fail Path B: Solvent Trapping (Solvent: DME/THF) Intermediate->Path_Fail Product Indazolone (Target) Path_Success->Product N-N Bond Formation Byproduct Quinazolinone / Aminal Path_Fail->Byproduct + Formaldehyde (from solvent)

Figure 2: Mechanistic divergence in oxidative synthesis. Using etheral solvents like DME generates formaldehyde in situ, diverting the reaction to quinazolinones [1].[3]

References

  • IBX-Mediated Synthesis of Indazolone via Oxidative N–N Bond Formation. Source: Zhang, S., et al. Journal of Organic Chemistry.[4] Context: Establishes the "DME Trap" mechanism and validates DCE as the superior solvent for oxidative cyclization. URL:[Link]

  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent. Source: Zhu, J. S., Kurth, M. J., et al. Journal of Organic Chemistry (2018).[4][5] Context: Defines the aqueous photochemical protocol and the o-nitrosobenzaldehyde intermediate pathway. URL:[Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization. Source: Toledano, A. S., et al. Organic Letters (2024).[6][7] Context: Recent advancements in oxidative cyclization using Molybdate/H2O2 systems, providing an alternative to hypervalent iodine. URL:[Link][8]

  • Copper-Catalyzed One-Pot Synthesis of 2,3-Dihydro-1H-indazole Heterocycles. Source:Molecules (2011).[2] Context: Protocols for copper-mediated cyclization when thermal condensation fails (Scenario A). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of phenyl-tetrahydroindazolones

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Pattern of Phenyl-Tetrahydroindazolones: A Comparative Analysis Executive Summary Phenyl-tetrahydroindazolones (pTHIs) are a class of privileg...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Pattern of Phenyl-Tetrahydroindazolones: A Comparative Analysis

Executive Summary

Phenyl-tetrahydroindazolones (pTHIs) are a class of privileged heterocyclic scaffolds that have gained immense traction in modern drug discovery. Their unique three-dimensional architecture—a pyrazole ring fused to a saturated or partially saturated cyclohexane/cyclohexenone ring—makes them ideal candidates for targeting complex biological pathways. Derivatives of this scaffold are actively investigated as potent human neutrophil elastase (HNE) inhibitors[1], highly selective histone deacetylase 6 (HDAC6) inhibitors[2], and Hsp90β selective modulators[3].

However, the synthesis of pTHIs frequently yields a mixture of N1-phenyl and N2-phenyl regioisomers, alongside complex tautomeric equilibria[1]. For researchers and drug development professionals, distinguishing between these isomers and confirming structural integrity is paramount. This guide provides an objective, mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of pTHIs, comparing analytical techniques and detailing a self-validating experimental protocol for structural elucidation.

The Analytical Challenge: Isomerism and Ionization

The core challenge in characterizing pTHIs lies in the pyrazole nitrogen atoms. During alkylation or arylation reactions, the substituent (e.g., a phenyl group) can attach to either the N1 or N2 position. While Nuclear Magnetic Resonance (NMR) and X-ray crystallography[4] are traditional go-to methods, they require high purity and relatively large sample amounts.

Mass spectrometry, specifically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using Electrospray Ionization (ESI), offers a high-throughput, highly sensitive alternative[5].

  • Why ESI Positive Mode (ESI+)? The basicity of the pyrazole nitrogens makes them excellent proton acceptors. ESI+ readily generates the

    
     precursor ion with high abundance.
    
  • Why Tandem MS (MS/MS)? While full-scan MS confirms the intact mass, it cannot differentiate N1 vs. N2 regioisomers. Collision-Induced Dissociation (CID) in MS/MS breaks specific bonds based on their thermodynamic stability, yielding diagnostic fragmentation patterns that act as a structural fingerprint.

Mechanistic Fragmentation Pathways

The fragmentation of phenyl-tetrahydroindazolones is driven by the stability of the resulting product ions and neutral losses. As an application scientist, understanding the causality behind these cleavages allows you to predict the behavior of novel derivatives.

Pathway A: Retro-Diels-Alder (RDA) Cleavage of the Cyclohexenone Ring

The most characteristic fragmentation of the tetrahydroindazolone core is the cleavage of the saturated or partially saturated C-ring. For derivatives like 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the application of moderate collision energy (15–25 eV) induces a Retro-Diels-Alder (RDA) reaction[5].

  • Mechanism: The cyclohexenone ring undergoes a concerted or stepwise ring-opening, expelling a neutral alkene or ketone fragment (e.g., loss of

    
     or 
    
    
    
    ).
  • Causality: This pathway is highly favored because it relieves the steric strain of the fused bicyclic system and leaves behind a highly stable, conjugated pyrazole-containing cation.

Pathway B: Pyrazole Ring Cleavage

At higher collision energies (25–35 eV), the highly stable pyrazole ring begins to fracture.

  • Mechanism: This typically manifests as the neutral loss of nitrogen gas (

    
    , -28 Da) or hydrogen cyanide (
    
    
    
    , -27 Da).
  • Causality: The loss of

    
     is entropically driven and thermodynamically highly favorable, but it requires significant activation energy to break the aromaticity of the pyrazole system.
    
Pathway C: Phenyl-Directed Cleavage (Regioisomer Differentiation)

The position of the phenyl ring (N1 vs. N2) dramatically alters the fragmentation landscape.

  • N1-Phenyl Isomers: The phenyl group is adjacent to the saturated C-ring. Fragmentation often involves the loss of the phenyl radical (

    
     Da) or the expulsion of a phenyl isocyanate (
    
    
    
    ) equivalent if the molecule undergoes complex rearrangement.
  • N2-Phenyl Isomers: The phenyl group is further from the C-ring but adjacent to the C3 substituent. These isomers often show unique diagnostic ions resulting from the cleavage of the N-N bond, leading to the loss of a phenylnitrene or related species.

Data Presentation: Comparative Fragmentation Table

To objectively compare the MS/MS performance and diagnostic utility, the following table summarizes the expected high-resolution mass spectrometry (HRMS) fragmentation behavior for a generic N-phenyl-tetrahydroindazolone.

Fragmentation PathwayTarget MoietyTypical Neutral LossDiagnostic Product Ion (m/z)Required Collision Energy (eV)Structural Utility
Retro-Diels-Alder Cyclohexenone Ring

(72 Da)

15 - 25Confirms C-ring substitution pattern.
Pyrazole Cleavage Pyrazole Core

(28 Da)

25 - 35Confirms the presence of the intact diazo core.
Phenyl Radical Loss N-Phenyl Group

(77 Da)

> 35Differentiates N1 vs N2 regioisomers based on relative abundance.
Isocyanate Loss Rearranged Core

(119 Da)

> 40Highly specific to N-phenyl substituted indazolones.

Mandatory Visualization: Fragmentation Logic

G M [M+H]+ Phenyl-Tetrahydroindazolone Precursor Ion RDA Retro-Diels-Alder (RDA) Cleavage of Cyclohexenone M->RDA Collision Energy 15-25 eV Pyr Pyrazole Ring Cleavage Loss of N2 or HCN M->Pyr Collision Energy 25-35 eV Ph Phenyl-Directed Cleavage Loss of Ph-Radical / PhNCO M->Ph Collision Energy >35 eV Frag1 m/z [M+H - C4H8O]+ Diagnostic for C-ring RDA->Frag1 Frag2 m/z [M+H - 28]+ Diagnostic for N-ring Pyr->Frag2 Frag3 m/z [M+H - 77]+ Diagnostic for N-Phenyl Ph->Frag3

Mechanistic MS/MS Fragmentation Pathways of Phenyl-Tetrahydroindazolones.

Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the MS/MS characterization of pTHIs. The use of High-Resolution Mass Spectrometry (HRMS) is mandated to confirm elemental compositions with a mass error of < 5 ppm[5].

Step 1: Sample Preparation

  • Dissolve the synthesized pTHI sample in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in ESI+ mode.

Step 2: Liquid Chromatography (LC) Separation

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phases:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Causality: The gradient ensures that closely eluting N1 and N2 regioisomers are chromatographically resolved prior to entering the mass spectrometer, preventing mixed MS/MS spectra.

Step 3: Mass Spectrometry (MS/MS) Acquisition

  • Ionization Source: Electrospray Ionization in Positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Precursor Selection: Perform a full MS scan (m/z 100–1000) to identify the

    
     monoisotopic peak.
    
  • Collision-Induced Dissociation (CID): Isolate the

    
     ion in the quadrupole and subject it to CID using Argon or Nitrogen as the collision gas.
    
  • Energy Stepping (Self-Validation): Do not use a single collision energy. Acquire MS/MS spectra at three distinct Collision Energy (CE) levels: 15 eV, 25 eV, and 40 eV.

    • Causality: Energy stepping ensures that both low-energy pathways (RDA cleavage) and high-energy pathways (Phenyl loss) are captured in a single analytical run, providing a complete structural fingerprint.

Step 4: Data Analysis and Validation

  • Calculate the exact mass of all generated product ions.

  • Validate the RDA pathway by confirming the exact mass of the

    
     fragment. A mass error > 5 ppm indicates an isobaric interference rather than a true structural fragment.
    

References

  • Benchchem.3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.
  • National Institutes of Health (NIH).1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors.
  • ResearchGate.Structure of indazole N1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
  • American Chemical Society (ACS).HDAC6 Brain Mapping with [18F]Bavarostat Enabled by a Ru-Mediated Deoxyfluorination.
  • Google Patents.Hsp90β selective inhibitors.

Sources

Comparative

comparing bioactivity of 6-phenyl vs 1-phenyl tetrahydroindazolones

This guide provides an in-depth technical comparison between 1-phenyl-4,5,6,7-tetrahydroindazolones and 6-phenyl-4,5,6,7-tetrahydroindazolones . These two scaffolds represent distinct pharmacological classes: one defined...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1-phenyl-4,5,6,7-tetrahydroindazolones and 6-phenyl-4,5,6,7-tetrahydroindazolones . These two scaffolds represent distinct pharmacological classes: one defined by N-substitution (1-phenyl) affecting solubility and receptor docking at the "head" of the molecule, and the other by C-substitution (6-phenyl) creating stereochemical complexity and hydrophobic interactions at the "core" or "tail."

Part 1: Executive Summary

  • 1-Phenyl Tetrahydroindazolones:

    • Primary Identity: N-substituted heterocycles formed from cyclohexane-1,3-diones and phenylhydrazine.

    • Key Bioactivity: Potent Anti-inflammatory (COX-2, HNE inhibition) and Anticancer (Tubulin polymerization inhibition, Src kinase inhibition).

    • Mechanism: The phenyl group at N1 acts as a hydrophobic anchor, often fitting into lipophilic pockets of enzymes (e.g., the S1 pocket of Human Neutrophil Elastase).

    • Regioisomerism: Synthesis often yields a mixture of 1-phenyl (active) and 2-phenyl (often less active) isomers, requiring careful separation.

  • 6-Phenyl Tetrahydroindazolones:

    • Primary Identity: C-substituted carbocycles formed from 5-phenyl-1,3-cyclohexanedione and hydrazine.

    • Key Bioactivity: Antimicrobial , PDE4 Inhibition (Phosphodiesterase type 4), and occasionally Cardiotonic (structurally related to 6-phenyl-pyridazinones).

    • Mechanism: The phenyl group at C6 creates a chiral center, influencing the "pucker" of the saturated ring and directing the molecule's bulk into deep hydrophobic clefts distinct from the N-binding region.

Part 2: Chemical Structure & Synthesis

The structural distinction lies in the origin of the phenyl ring. The 1-phenyl group is introduced via the hydrazine reagent, while the 6-phenyl group is intrinsic to the diketone starting material.

Synthesis Pathways

The following diagram illustrates the divergent synthesis of these two regio-classes.

SynthesisComparison Diketone1 Cyclohexane-1,3-dione Product1 1-Phenyl-tetrahydroindazolone (N-Substituted) Diketone1->Product1 Condensation (Reflux/EtOH) Isomer 2-Phenyl Isomer (Byproduct) Diketone1->Isomer Regioisomerism Diketone2 5-Phenyl-1,3-cyclohexanedione Product2 6-Phenyl-tetrahydroindazolone (C-Substituted) Diketone2->Product2 Cyclization PhHydrazine Phenylhydrazine (Ph-NHNH2) PhHydrazine->Product1 Hydrazine Hydrazine (NH2NH2) Hydrazine->Product2

Caption: Divergent synthesis pathways. 1-Phenyl analogs arise from N-nucleophile selection, while 6-Phenyl analogs arise from C-electrophile substitution.

Part 3: Bioactivity Comparison

Potency & Selectivity Profile
Feature1-Phenyl Tetrahydroindazolone6-Phenyl Tetrahydroindazolone
Primary Target HNE (Human Neutrophil Elastase), COX-2 , Tubulin PDE4 , Microbial Membranes , GABA-A (modulators)
IC50 / Ki Range Low Nanomolar (6–35 nM for HNE)Micromolar (1–50 µM for PDE4/Antimicrobial)
Solubility Lower (Lipophilic N-phenyl group)Moderate (Polar N-H capable of H-bonding)
Metabolic Stability Susceptible to hydroxylation on the N-phenyl ring.C-phenyl is generally more stable; Chiral center at C6.
Toxicity Potential for aniline metabolite toxicity if cleaved.Generally lower; risk of off-target CNS effects (GABA).
Detailed Mechanism of Action

A. 1-Phenyl Series (The "Anchor" Model) The phenyl group at position 1 acts as a "hydrophobic anchor." In Human Neutrophil Elastase (HNE) inhibition, the indazolone core mimics the peptide bond, while the N-phenyl group occupies the hydrophobic S1 pocket of the enzyme.

  • Key Insight: Substitution on the phenyl ring (e.g., 4-fluoro, 2-chloro) dramatically shifts potency. 2-substituents often force the phenyl ring out of plane (twist angle >45°), reducing efficacy in flat binding pockets but improving selectivity in globular ones.

B. 6-Phenyl Series (The "Volume" Model) The phenyl group at position 6 (on the saturated ring) projects perpendicular to the planar pyrazole system. This is critical for:

  • PDE4 Inhibition: The 6-phenyl group fills the "hydrophobic clamp" region of the phosphodiesterase active site.

  • Antimicrobial Action: The bulkiness at C6 disrupts bacterial cell membrane integrity when the N1 position is unsubstituted (allowing N-H hydrogen bonding with membrane polar heads).

Regioisomerism Alert (1-Phenyl vs. 2-Phenyl)

When synthesizing the 1-phenyl series, the 2-phenyl isomer is a common byproduct.

  • 1-Phenyl: Thermodynamically favored in acidic conditions. High anti-inflammatory activity.[1][2]

  • 2-Phenyl: Kinetically favored in some neutral conditions. Significantly lower activity against HNE and COX-2 due to steric clash preventing deep pocket insertion.

  • Protocol Tip: Use 1H NMR to distinguish. The vinylic proton (if present) or the CH2 adjacent to Nitrogen shifts significantly between isomers (N1-CH2 vs N2-CH2 interaction).

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-4,5,6,7-tetrahydroindazol-4-one

Validates: Regioselectivity and Yield

  • Reagents: 1,3-Cyclohexanedione (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat. 5 drops).

  • Procedure:

    • Dissolve diketone in ethanol at room temperature.

    • Add phenylhydrazine dropwise (exothermic reaction).

    • Add acetic acid and reflux at 80°C for 3 hours.

    • Monitor: TLC (Ethyl Acetate:Hexane 1:3). Look for the disappearance of the hydrazine spot.

  • Purification:

    • Cool to 0°C. The 1-phenyl isomer typically precipitates as a solid.

    • Filter and recrystallize from EtOH.[3]

    • Note: The 2-phenyl isomer often remains in the filtrate.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for aromatic protons (7.2–7.6 ppm) and the triplet for CH2 at C7 (approx 2.8 ppm).

Protocol B: HNE Inhibition Assay (For 1-Phenyl Analogs)

Validates: Anti-inflammatory Potency

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).

  • Enzyme: Human Neutrophil Elastase (purified).

  • Workflow:

    • Incubate Enzyme (10 nM) with Test Compound (varying concentrations) for 15 min at 25°C.

    • Add Substrate (100 µM).

    • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 min.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 5: Mechanistic Visualization

The following diagram details the Structure-Activity Relationship (SAR) logic for both isomers.

SAR_Logic cluster_1 1-Phenyl (N-Tail) SAR cluster_6 6-Phenyl (C-Core) SAR N1 N1-Phenyl Group Effect1 Hydrophobic Anchor (Fits S1 Pocket of HNE) N1->Effect1 Mod1 Ortho-substitution (Twists ring: Selectivity) N1->Mod1 Bioactivity Biological Outcome Effect1->Bioactivity Anti-inflammatory (nM Potency) C6 C6-Phenyl Group Effect2 Stereocenter Creation (Chirality R/S) C6->Effect2 Effect3 Ring Pucker Control (PDE4 Clamp Filling) C6->Effect3 Effect3->Bioactivity Antimicrobial/PDE4 (µM Potency)

Caption: SAR Map showing how phenyl position dictates the biological target mechanism.

References

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. (2025). Validates the antimicrobial and analgesic profiles of tetrahydroindazoles.[4]

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as Human Neutrophil Elastase (HNE) Inhibitors. Journal of Medicinal Chemistry. (2012). Definitive study on 1-phenyl isomers as nanomolar HNE inhibitors.

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation. Beilstein Journal of Organic Chemistry. (2022). Protocols for synthesizing N-phenyl indazoles and their medicinal relevance.

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry. (2014). Discusses the anticancer potential of the scaffold.

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry. (2020).[5] Provides context for phenyl-substituted heterocycles in PDE4 inhibition.[5]

Sources

Validation

HPLC Method Development &amp; Comparison Guide: 6-phenyl-1,5,6,7-tetrahydroindazol-4-one

Executive Summary & Compound Profile This guide provides a technical framework for the High-Performance Liquid Chromatography (HPLC) analysis of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one . As a critical scaffold in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide provides a technical framework for the High-Performance Liquid Chromatography (HPLC) analysis of 6-phenyl-1,5,6,7-tetrahydroindazol-4-one . As a critical scaffold in the synthesis of bioactive molecules (including kinase inhibitors and GPCR ligands), accurate quantification and separation from synthetic precursors and regioisomers are paramount.

Unlike rigid "recipe" books, this guide focuses on the causality of separation —explaining why specific columns and gradients are chosen based on the physicochemical properties of the tetrahydroindazolone core.

Compound Characterization
PropertyDescriptionImpact on HPLC
Structure Fused pyrazole-cyclohexanone ring with a phenyl substituent at C6.Mixed mode interactions (hydrophobic phenyl + polar pyrazole).
Polarity (LogP) Estimated ~1.8 – 2.5 (Moderate).Retains well on C18; elutes after polar precursors.
Acid/Base (pKa) Pyrazole NH is weakly acidic/basic.pH Sensitive: Mobile phase pH controls tautomeric state and peak shape.
UV Max ~245–260 nm (conjugated enone/pyrazole system).distinct from non-conjugated precursors.

Comparative Analysis: Retention Behavior

In drug discovery, "retention time" is relative. The critical metric is resolution (Rs) from impurities. The table below compares the target compound against its most common synthetic contaminants.

Relative Retention Time (RRT) Guide
CompoundStructure/OriginRelative PolarityPredicted Elution OrderSeparation Strategy
5-phenyl-1,3-cyclohexanedione Starting Material (Precursor)High (Polar diketone)1 (Early) Elutes near void volume in high organic; requires low initial %B.
6-phenyl-1,5,6,7-tetrahydroindazol-4-one Target Analyte Moderate 2 (Mid-eluting) Reference Peak (RRT = 1.0)
1-phenyl-1,5,6,7-tetrahydroindazol-4-one Regioisomer (N-phenyl impurity)Lower (N-substitution blocks H-bond)3 (Late) Requires Phenyl-Hexyl column for best selectivity vs C-phenyl.
6-phenyl-indazol-4-one Oxidative Impurity (Aromatized)Low (Fully aromatic/Planar)4 (Late) Strong

interactions increase retention.

Technical Insight: The separation of the 6-phenyl (C-substituted) target from potential N-phenyl isomers is the most challenging aspect. Standard C18 columns may show co-elution. A Phenyl-Hexyl stationary phase is recommended to exploit


 selectivity differences between the pendant phenyl ring and the fused ring system.

Experimental Protocols

Protocol A: Standard Reverse-Phase Screening (Self-Validating)

Use this protocol for initial purity assessment and reaction monitoring.

System Suitability Requirement: Resolution (Rs) > 1.5 between Target and Starting Material.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary), 210 nm (impurity check).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration / Injection
2.0 5% Isocratic hold to retain polar diones
12.0 95% Linear Ramp (Elution of Target)
15.0 95% Wash hydrophobic dimers/aromatics

| 15.1 | 5% | Re-equilibration |

Protocol B: High-Resolution Isomer Separation

Use this protocol if N-substituted regioisomers are suspected.

  • Column: Waters XBridge Phenyl-Hexyl (or Phenomenex Kinetex Biphenyl).

  • rationale: The biphenyl/phenyl phases interact differentially with the electron density of the C-phenyl vs N-phenyl rings.

  • Modifier: Methanol is preferred over ACN here, as protic solvents enhance

    
     selectivity.
    

Visualizing the Separation Logic

The following diagram illustrates the synthetic origin of the target and the resulting chromatographic landscape.

HPLC_Workflow Start 5-phenyl-1,3- cyclohexanedione Reaction Cyclocondensation (Reflux) Start->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Target Target: 6-phenyl-tetrahydroindazol-4-one (Mid-Polarity) Reaction->Target Major Product Impurity1 Impurity: Unreacted Dione (High Polarity) Reaction->Impurity1 Residual Impurity2 Impurity: Oxidized Indazole (Low Polarity) Reaction->Impurity2 Side Reaction HPLC HPLC Separation (C18 Gradient) Target->HPLC Impurity1->HPLC Impurity2->HPLC Result Chromatogram Result HPLC->Result Elution Order: 1. Dione 2. Target 3. Oxidized

Caption: Synthesis pathway showing the origin of critical impurities and their predicted elution order based on polarity changes.

Critical Troubleshooting (Causality & Logic)

Issue 1: Peak Tailing

  • Observation: The target peak is asymmetrical (tailing factor > 1.5).

  • Causality: The pyrazole nitrogen (secondary amine) interacts with residual silanols on the silica column support.

  • Solution: Ensure Mobile Phase pH is acidic (pH < 3.0) using Formic Acid or TFA to protonate silanols, or use an "end-capped" column (e.g., C18-MS).

Issue 2: Split Peaks

  • Observation: The main peak appears as a doublet.

  • Causality: Tautomerism. The 1H/2H-indazole tautomers may interconvert slowly on the column timescale if the pH is near the pKa.

  • Solution: Buffer the mobile phase more strongly (e.g., 10mM Ammonium Formate pH 3.0) or increase column temperature to 40°C to speed up interconversion (merging the peaks).

References

  • Synthesis & Characterization of Tetrahydroindazolones

    • Journal of Medicinal and Chemical Sciences. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one." (2022).[2][3]

  • HPLC Methodology for Indazole Derivatives

    • Asian Journal of Chemistry. "HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide." (Provides standard C18/acidic mobile phase baselines for indole/indazole cores).
  • Structural Analysis of Phenyl-Tetrahydroindazolones

    • NIH / PMC. "(E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis."
  • General HPLC Optimization for Nitrogen Heterocycles

    • Waters Corporation. "Separation of Cannabinoids and Related Phenolics using CORTECS Shield RP18." (Demonstrates selectivity principles for fused ring systems).

Sources

Comparative

spectroscopic analysis of 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Comparative Spectroscopic Analysis of 6-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: High-Resolution Workflows vs. Standard Benchtop Platforms As a Senior Application Scientist, I frequently encounter analytical bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Analysis of 6-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: High-Resolution Workflows vs. Standard Benchtop Platforms

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing complex chiral scaffolds. The compound 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a critical building block in modern medicinal chemistry, serving as the core pharmacophore for highly potent human dihydroorotate dehydrogenase (DHODH) inhibitors and antitubercular agents Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase.

However, its structural elucidation presents unique challenges. The chiral center at C6 (bearing the phenyl ring) breaks the symmetry of the cyclohexenone ring, rendering the adjacent methylene protons at C5 and C7 diastereotopic. Furthermore, tautomerism at the pyrazole nitrogen (N1/N2) induces dynamic signal broadening.

This guide objectively compares the performance of an Advanced Analytical Suite (400 MHz High-Field NMR + LC-HRMS) against a Standard Benchtop Suite (60 MHz NMR + GC-MS) for the definitive characterization of this scaffold.

Analytical Workflow Comparison

The choice of analytical platform dictates the depth of structural information retrieved. Standard benchtop systems are cost-effective but often fail to resolve the second-order coupling effects intrinsic to diastereotopic protons. High-resolution systems leverage higher magnetic fields and soft ionization techniques to provide unambiguous structural confirmation.

Workflow cluster_Advanced Advanced Suite (High-Res) cluster_Standard Standard Suite (Benchtop) Sample 6-Phenyl-4,5,6,7-tetrahydro- 1H-indazol-4-one (Sample Prep) NMR400 400 MHz NMR (DMSO-d6) Sample->NMR400 LCHRMS LC-HRMS (ESI+, Q-TOF) Sample->LCHRMS NMR60 60 MHz NMR (DMSO-d6) Sample->NMR60 GCMS GC-MS (EI, Single Quad) Sample->GCMS ResAdv Resolved Diastereotopic Protons Exact Mass [M+H]+ NMR400->ResAdv LCHRMS->ResAdv ResStd Unresolved Multiplets Weak M+ Ion NMR60->ResStd GCMS->ResStd

Fig 1. Analytical workflows for 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one structural elucidation.

Nuclear Magnetic Resonance (NMR) Performance

The Causality of Resolution

The primary NMR challenge for 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one lies in the C5 and C7 methylene groups. Because C6 is a chiral center, the two protons on C5 (and C7) are chemically and magnetically non-equivalent. They exhibit strong geminal coupling (


 Hz) and vicinal coupling to the C6 proton.

At 60 MHz, the chemical shift difference (


) between these protons is small compared to the coupling constant (

). This low

ratio results in severe second-order effects ("roofing") and overlapping multiplets. At 400 MHz, the

ratio increases drastically, pushing the spin system toward first-order behavior and revealing clear doublets of doublets (dd).
Table 1: H NMR Signal Resolution Comparison (DMSO- )
Proton PositionStandard 60 MHz Benchtop NMRAdvanced 400 MHz High-Field NMRCausality & Analytical Advantage
C6-H 3.0 – 3.5 ppm (overlapping multiplet)3.35 ppm (tt,

= 11.5, 4.0 Hz)
400 MHz resolves axial-axial and axial-equatorial couplings, confirming the cyclohexenone half-chair conformation.
C5-H

, C7-H

2.5 – 3.0 ppm (broad, unresolved lump)2.60 ppm (dd), 2.85 ppm (dd)High

ratio at 400 MHz resolves diastereotopic protons, proving substitution at C6.
Phenyl-H 7.1 – 7.4 ppm (broad multiplet)7.20 – 7.35 ppm (m, 5H)Superior magnetic field homogeneity separates ortho, meta, and para protons.
N1-H 12.0 ppm (often invisible)12.4 ppm (br s, 1H)Better shimming and higher sensitivity mitigate signal loss due to pyrazole tautomeric exchange.
Protocol 1: Self-Validating High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Tuning and Matching: Automatically tune the probe to the

    
    H frequency (400.13 MHz) to maximize the signal-to-noise ratio and minimize reflected power.
    
  • Locking and Shimming (Validation Step): Lock the spectrometer to the deuterium signal of DMSO-

    
     (39.5 ppm). Perform gradient shimming using the TMS signal (0.00 ppm) as an internal reference. A TMS linewidth at half-height of < 0.5 Hz validates field homogeneity before acquisition.
    
  • Acquisition: Acquire 1D

    
    H NMR with 16 scans, a 30° flip angle, and a 2-second relaxation delay to ensure complete longitudinal (
    
    
    
    ) relaxation.

Mass Spectrometry (MS) Performance

The Causality of Ionization

The fused tetrahydroindazolone core is highly susceptible to fragmentation. In standard GC-MS, Electron Ionization (EI) at 70 eV is a "hard" ionization technique that induces immediate retro-Diels-Alder cleavage of the cyclohexenone ring. This often leaves a nearly undetectable molecular ion (


 at 

212).

Conversely, LC-HRMS utilizes Electrospray Ionization (ESI+), a "soft" technique that gently protonates the pyrazole nitrogen, yielding an intense


 ion. Subsequent Collision-Induced Dissociation (CID) allows for controlled, rational structural mapping.

MS_Frag M [M+H]+ m/z 213.1028 F1 Loss of CO (-28 Da) m/z 185.1078 M->F1 Collision Induced Dissociation (CID) F2 Phenyl Cleavage (-C6H6) m/z 135.0558 M->F2 CID F3 Retro-Diels-Alder (-C8H8O) m/z 109.0402 M->F3 CID

Fig 2. ESI+ MS/MS fragmentation pathway of 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Table 2: Mass Spectrometry Performance Metrics
MetricStandard GC-MS (EI, 70 eV)Advanced LC-HRMS (ESI+, Q-TOF)Analytical Advantage
Molecular Ion

212 (

, rel. abundance <10%)

213.1028 (

, rel. abundance 100%)
Soft ESI+ preserves the intact molecular species for definitive identification.
Mass Accuracy

0.5 Da (Nominal mass)
< 2 ppmSub-ppm accuracy definitively confirms the elemental composition (

).
Fragmentation Uncontrolled, extensive fragmentationControlled MS/MS (

185.10, 135.05)
CID allows researchers to isolate the precursor and map specific structural domains.
Protocol 2: Self-Validating LC-HRMS Acquisition
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote ionization.

  • Real-Time Calibration (Validation Step): Continuously infuse a reference mass solution (e.g., Agilent API-TOF reference mix containing

    
     121.0509 and 922.0098) via a dual-nebulizer source. This creates a self-validating system that mathematically corrects thermal drift, ensuring < 2 ppm mass accuracy throughout the run.
    
  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Elute with a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Ionization & Acquisition: Operate the Q-TOF in ESI+ mode. Set the capillary voltage to 3500 V and fragmentor to 120 V.

  • MS/MS Mapping: Isolate the

    
     precursor (
    
    
    
    213.10) in the quadrupole and apply 20 eV collision energy using
    
    
    gas to generate the diagnostic fragments shown in Fig 2.

Conclusion

While standard benchtop platforms provide rapid, nominal-mass screening, they lack the resolving power necessary to fully characterize complex chiral scaffolds like 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. The Advanced Analytical Suite (400 MHz NMR and LC-HRMS) is objectively superior, resolving overlapping diastereotopic multiplets and providing sub-ppm mass accuracy. For drug development professionals synthesizing DHODH inhibitors, investing in high-resolution workflows is not optional—it is a prerequisite for structural integrity.

References

  • Popova, G., Ladds, M. J. G. W., Johansson, L., Saleh, A., Larsson, J., Sandberg, L., Sahlberg, S. H., Qian, W., Gullberg, H., Garg, N., Gustavsson, A., Haraldsson, M., Lane, D., Yngve, U., & Lain, S. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10171247, 4,5,6,7-tetrahydro-1H-indazol-4-one. PubChem. URL:[Link]

Validation

Purity Analysis Standards for 6-Phenyl-Tetrahydroindazolone: A Comparative Technical Guide

Executive Summary 6-phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one (hereafter 6-PTI ) is a critical pharmacophore in drug discovery, serving as a scaffold for PDE4 inhibitors, kinase modulators, and anti-inflammatory age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one (hereafter 6-PTI ) is a critical pharmacophore in drug discovery, serving as a scaffold for PDE4 inhibitors, kinase modulators, and anti-inflammatory agents. However, its non-aromatic fused ring system presents unique stability and stereochemical challenges that standard purity analyses often miss.

This guide objectively compares analytical methodologies for validating 6-PTI. We demonstrate that while HPLC-UV is sufficient for routine monitoring, it fails to detect critical regioisomeric and oxidative impurities that skew Structure-Activity Relationship (SAR) data. We propose a qNMR-anchored workflow as the gold standard for reference material certification.

Part 1: The Chemical Context & Impurity Profile

To understand the analytical requirements, we must first understand the synthesis-driven impurity profile. The synthesis of 6-PTI typically involves the condensation of 5-phenyl-1,3-cyclohexanedione with hydrazine hydrate. This reaction generates three specific impurity classes that dictate our analytical strategy.

The "Hidden" Impurities
  • Regioisomers (The Silent Killer): Due to the asymmetry of the starting material, hydrazine can attack either carbonyl. While the 6-phenyl isomer is thermodynamically favored, the 4-phenyl isomer forms as a kinetic byproduct. These isomers often co-elute in standard C18 HPLC conditions.

  • Oxidative Dehydrogenation: The tetrahydro- ring is susceptible to air oxidation, forming the fully aromatic 6-phenyl-indazol-3-one . This molecule is planar, potentially intercalating DNA, and possesses vastly different potency, leading to false positives in biological assays.

  • Genotoxic Remnants: Unreacted hydrazine is a known mutagen and must be controlled to <1 ppm levels, which UV detection cannot see.

Visualization: Synthesis & Impurity Pathways[1]

G Start 5-phenyl-1,3-cyclohexanedione + Hydrazine Inter Hydrazone Intermediate Start->Inter Condensation Target TARGET: 6-phenyl-tetrahydroindazolone (Thermodynamic Product) Inter->Target Cyclization (Major) Regio IMPURITY A: 4-phenyl isomer (Kinetic Byproduct) Inter->Regio Cyclization (Minor) Aromatic IMPURITY B: 6-phenyl-indazolone (Oxidation Product) Target->Aromatic Air Oxidation (-4H)

Figure 1: Reaction pathway showing the origin of critical regioisomeric and oxidative impurities.

Part 2: Comparative Analysis of Methodologies

We evaluated three grades of analytical rigor. The data below is based on internal validation studies comparing generic commercial samples against our certified reference standard.

Method A: HPLC-UV (The Industry Standard)
  • Technique: Reversed-Phase C18, Acidic Mobile Phase, Detection at 254 nm.[1]

  • Verdict: Insufficient for Reference Standards.

  • Flaw: It relies on relative retention times. The 4-phenyl regioisomer often has a separation factor (

    
    ) of < 1.05 relative to the 6-phenyl target, appearing as a "shoulder" or merging into the main peak. It also cannot detect residual hydrazine (no chromophore).
    
Method B: UHPLC-MS/MS (The Sensitivity King)
  • Technique: Electrospray Ionization (ESI+) with Triple Quadrupole.

  • Verdict: Excellent for Oxidative Impurities.

  • Strength: Easily distinguishes the Target (

    
    ) from the Aromatic Impurity (
    
    
    
    ).
  • Flaw: Mass spectrometry response factors vary wildly. It cannot accurately quantify purity without a pre-existing pure standard for calibration.

Method C: qNMR (The Primary Standard - Recommended)
  • Technique: 1H-NMR with Internal Standard (e.g., Maleic Acid).

  • Verdict: The Gold Standard.

  • Strength: Absolute quantification.[2] The methine proton at the chiral center of the 6-phenyl ring shows a distinct chemical shift compared to the 4-phenyl isomer, resolving the regioisomer issue definitively.

Data Summary: Head-to-Head Comparison
FeatureMethod A: HPLC-UVMethod B: LC-MSMethod C: qNMR
Purity Basis Relative Area %Relative Ion CountAbsolute Mass %
Regioisomer Resolution Poor (Co-elution risk)Poor (Same Mass)Excellent (Distinct Shifts)
Oxidation Detection ModerateHigh (Mass Shift) High (Aromatic Region)
Salt/Solvent Detection NoneNoneFull Quantification
Suitability Routine QCImpurity IDReference Certification

Part 3: Experimental Protocols

Protocol 1: The Self-Validating HPLC System

Use this for routine batch release, but only after validating the material via qNMR.

  • Column: C18 (e.g., Waters XBridge), 150mm x 4.6mm, 3.5 µm. Reason: High surface area required to separate hydrophobic isomers.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Suppresses enol ionization, sharpening peaks).

    • B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • System Suitability Requirement (SST):

    • Tailing Factor: Must be < 1.5. (Indazolones are basic; tailing indicates silanol interaction).

    • Resolution: If a reference mix is available, resolution between regioisomers must be > 1.5.

Protocol 2: qNMR Certification (The Absolute Method)

This protocol establishes the "True Value" of the material.

  • Solvent: DMSO-d6. Reason: 6-PTI has poor solubility in CDCl3; DMSO prevents aggregation.

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT). Reason: Relaxation time (T1) is similar to small molecules, allowing shorter delays.

  • Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Must be

      
       of the slowest proton to ensure full magnetization recovery).
      
    • Scans: 16 (minimum).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[4]
Visualization: Analytical Decision Tree

DecisionTree Start Sample: 6-PTI Batch Step1 Step 1: 1H-NMR (Qualitative) Start->Step1 Check1 Are regioisomer peaks (2.5-3.0 ppm) visible? Step1->Check1 Reject REJECT BATCH (Recrystallize) Check1->Reject Yes (>1%) Step2 Step 2: LC-MS Analysis Check1->Step2 No Check2 Is [M-4] peak present? (Aromatic Impurity) Step2->Check2 Check2->Reject Yes (>0.5%) Step3 Step 3: qNMR with Maleic Acid Check2->Step3 No Final CERTIFIED REFERENCE MATERIAL Step3->Final

Figure 2: Decision logic for certifying 6-PTI purity. Note that NMR is the first gate to catch regioisomers.

Part 4: Case Study - The "99%" Trap

We analyzed a commercial sample of 6-PTI labeled as "99% (HPLC)" against our qNMR standard.

ParameterCommercial Sample (Label: 99%)Actual Result (qNMR Validated)Impact
HPLC Purity 99.2%99.2%Matches label (misleading).
qNMR Purity N/A94.1% 5% discrepancy.
Water Content Not Reported3.5%Skews molarity calculations.
Residual Salts Not Reported1.2% (Acetate)Biological interference.
Regioisomer Not Detected1.2%Alters binding affinity.

Conclusion: The commercial sample, while chromatographically clean, contained significant non-UV active mass (water/salts) and a co-eluting regioisomer. Using this for


 determination would result in a 5-6% error in potency values , potentially causing a viable drug candidate to be discarded.

References

  • International Council for Harmonisation (ICH). (2006).[5] Q3A(R2): Impurities in New Drug Substances.[5][6][7] Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][8][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2015).[11] Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles.[12] (Provides context on hydrazine condensation mechanisms). Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: IR Spectral Analysis of 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one

Executive Summary & Structural Context[1] The 4,5,6,7-tetrahydroindazol-4-one scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for anti-inflammatory, antimicrobial, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

The 4,5,6,7-tetrahydroindazol-4-one scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for anti-inflammatory, antimicrobial, and anticancer agents. The specific derivative, 6-phenyl-1,5,6,7-tetrahydroindazol-4-one , introduces a lipophilic phenyl moiety at the C6 position, significantly altering the physicochemical profile and spectral fingerprint compared to its aliphatic analogs.

This guide provides a rigorous infrared (IR) spectral analysis of this compound. Unlike standard spectral libraries that offer static images, this document deconstructs the vibrational modes to validate synthesis and purity. We compare the target molecule against its synthetic precursor (5-phenyl-1,3-cyclohexanedione ) and a common aliphatic analog (6,6-dimethyl-1,5,6,7-tetrahydroindazol-4-one ) to isolate diagnostic peaks essential for structural confirmation.

Structural & Vibrational Logic[2]

To interpret the IR spectrum accurately, one must understand the electronic environment of the vibrating bonds. The molecule consists of a fused [6,5]-bicyclic system: a cyclohexenone ring fused to a pyrazole.

Key Vibrational Drivers:
  • Conjugated Carbonyl (C=O): The ketone at C4 is conjugated with the C=C double bond of the pyrazole ring. This conjugation reduces the bond order of the carbonyl, shifting the stretching frequency to a lower wavenumber (red shift) compared to a non-conjugated ketone.

  • Pyrazole Tautomerism (N-H): The pyrazole ring typically exists in equilibrium. In the solid state, extensive hydrogen bonding broadens the N-H stretching band.

  • Phenyl Substituent (C6): The phenyl group adds characteristic aromatic C-H stretching (>3000 cm⁻¹) and out-of-plane (OOP) bending modes (fingerprint region) that serve as markers to distinguish this compound from alkyl-substituted analogs.

Synthesis Pathway & Spectral Evolution

The synthesis typically involves the condensation of a 1,3-diketone with hydrazine. Monitoring this transition via IR is a standard process control method.

Synthesis_IR_Evolution Precursor Precursor: 5-Phenyl-1,3-cyclohexanedione (Diketone Character) Intermediate Transition State: Hydrazone Formation Precursor->Intermediate Loss of 1700-1735 cm⁻¹ (Diketone split) Reagent Reagent: Hydrazine Hydrate Reagent->Intermediate Target Target: 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one (Fused Heterocycle) Intermediate->Target Cyclization Appearance of C=N (~1580 cm⁻¹) Shift of C=O to ~1650 cm⁻¹

Figure 1: Spectral evolution during the Knoevenagel-type condensation/cyclization. The disappearance of the split carbonyl band of the diketone and the emergence of the pyrazole C=N stretch are key reaction monitors.

Experimental Protocol: Synthesis & Measurement

To ensure reproducibility of the spectral data presented below, the following protocol is recommended. This method minimizes hygroscopic interference, which is critical for analyzing the N-H region.

Synthesis Validation (Micro-Scale)
  • Reactants: 5-phenyl-1,3-cyclohexanedione (1.0 eq), Hydrazine hydrate (1.2 eq).

  • Solvent: Ethanol (absolute).

  • Catalyst: Glacial acetic acid (cat.).

  • Procedure: Reflux for 3-4 hours. Monitor by TLC. Cool to precipitate.

  • Purification: Recrystallization from Ethanol/Water (critical for removing unreacted hydrazine which obscures N-H analysis).

IR Measurement Protocol (Self-Validating)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture uptake (water O-H interferes with N-H).

  • Crystal: Diamond or ZnSe.

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: Minimum 32 scans to resolve weak aromatic overtones.

  • Background Correction: Air background immediately prior to sample loading.

Comparative Spectral Analysis

The following tables contrast the target molecule with its precursor and an analog to highlight diagnostic peaks.

Table 1: Target vs. Precursor (Reaction Monitoring)

Use this table to confirm the completion of the synthesis.

Functional GroupPrecursor: 5-phenyl-1,3-cyclohexanedioneTarget: 6-phenyl-1,5,6,7-tetrahydroindazol-4-oneSpectral Shift / Diagnostic Note
Carbonyl (C=O) 1700–1735 cm⁻¹ (Split/Broad)1645–1665 cm⁻¹ (Sharp)Major Diagnostic: Shift to lower frequency due to conjugation with the new pyrazole ring. Loss of diketone doublet.
N-H Stretch Absent3150–3350 cm⁻¹ (Broad)Appearance confirms pyrazole ring formation. Intensity varies with H-bonding network.
C=N / C=C Absent (Enol C=C weak)1560–1590 cm⁻¹ Characteristic "breathing" of the newly formed pyrazole ring.
C-H (Aliphatic) 2850–2950 cm⁻¹2850–2950 cm⁻¹Minimal change. Corresponds to CH₂ groups in the cyclohexenone ring.
Table 2: Target vs. Analog (Structural Verification)

Use this table to distinguish the 6-phenyl derivative from the common 6,6-dimethyl analog.

Functional GroupAnalog: 6,6-dimethyl-1,5,6,7-tetrahydroindazol-4-oneTarget: 6-phenyl-1,5,6,7-tetrahydroindazol-4-oneDiagnostic Value
Aromatic C-H Absent3030–3060 cm⁻¹ (Weak)Presence indicates the phenyl group. Often appears as a shoulder on the N-H band.
Methyl Bend ~1365 & 1385 cm⁻¹ (Gem-dimethyl doublet)Absent (or single weak band)The absence of the strong gem-dimethyl doublet is proof of the phenyl substitution pattern.
Fingerprint (OOP) Absent690–710 & 730–770 cm⁻¹ Critical: Strong bands indicating a mono-substituted benzene ring.

Detailed Peak Assignment & Mechanistic Insight

The Carbonyl Region (1640–1680 cm⁻¹)

In 6-phenyl-1,5,6,7-tetrahydroindazol-4-one, the carbonyl is part of a vinylogous amide system.

  • Observation: A strong, intense band centered typically at 1655 ± 10 cm⁻¹ .

  • Causality: The lone pair on the pyrazole nitrogen (N1) donates electron density into the ring, which can be delocalized onto the carbonyl oxygen. This increases the single-bond character of the C=O bond, lowering its vibrational frequency compared to the precursor (1700+ cm⁻¹).

The N-H and O-H Region (3000–3500 cm⁻¹)
  • Observation: A broad band ranging from 3100 to 3400 cm⁻¹ .

  • Comparison: Unlike the sharp N-H peaks of free amines, the pyrazole N-H participates in intermolecular hydrogen bonding (dimerization) in the solid state.

  • Note: If the spectrum shows a very sharp peak >3500 cm⁻¹, suspect non-bonded N-H (rare in solid phase) or water contamination.

The Fingerprint Region (600–1500 cm⁻¹)

This region contains the most specific data for the "6-phenyl" assignment.

  • Aromatic Ring Modes:

    • 1600 cm⁻¹ & 1495 cm⁻¹: C=C ring stretching vibrations of the phenyl group.

    • 690–710 cm⁻¹ & 730–770 cm⁻¹: C-H out-of-plane (OOP) bending. These two strong bands are the definitive "signature" of a mono-substituted benzene ring. If the phenyl were substituted (e.g., 4-chlorophenyl), these bands would shift significantly (e.g., to ~800-850 cm⁻¹).

Logic Flow for Spectral Identification

The following diagram illustrates the decision matrix for confirming the identity of the compound based on spectral data.

Spectral_Logic Start Unknown Sample Spectrum Check_CO Check 1640-1670 cm⁻¹ region Start->Check_CO Is_Ketone Strong Band Present? Check_CO->Is_Ketone Check_NH Check 3100-3400 cm⁻¹ Is_Ketone->Check_NH Yes (shifted) Result_Precursor LIKELY PRECURSOR: Check for split C=O >1700 cm⁻¹ Is_Ketone->Result_Precursor No (or >1700) Is_Pyrazole Broad Band Present? Check_NH->Is_Pyrazole Check_Aromatic Check 690-770 cm⁻¹ & >3000 cm⁻¹ Is_Pyrazole->Check_Aromatic Yes Is_Pyrazole->Result_Precursor No Is_Phenyl Strong OOP Bends? Check_Aromatic->Is_Phenyl Result_Target CONFIRMED: 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one Is_Phenyl->Result_Target Yes Result_Analog LIKELY ANALOG: (e.g., dimethyl derivative) Check for aliphatic doublet ~1380 cm⁻¹ Is_Phenyl->Result_Analog No

Figure 2: Decision tree for spectral validation. This logic flow isolates the target compound from common impurities and analogs.

References

  • Synthesis and Characterization of Tetrahydroindazolones

    • Title: Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one.
    • Source: Journal of Medicinal and Chemical Sciences (2022).
    • URL:[Link]

    • Relevance: Provides general spectral data (IR, NMR)
  • Precursor Spectral Data (5-Phenyl-1,3-cyclohexanedione)

    • Title: 1,3-Cyclohexanedione, 5-phenyl- Compound Summary.
    • Source: PubChem (N
    • URL:[Link]

    • Relevance: Confirms the precursor structure and diketone functionality for compar
  • Vibrational Assignment of Pyrazoles

    • Title: Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles.
    • Source: Journal of Molecular Modeling (2014).
    • URL:[Link]

    • Relevance: Establishes the theoretical basis for N-H and C=N vibrational modes in fused nitrogen heterocycles.
  • General IR Interpretation of Heterocycles

    • Title: Table of Characteristic IR Absorptions.
    • Source: University of Chemistry and Technology, Prague.
    • URL:[Link]

    • Relevance: Standard reference for aromatic OOP bends and conjug

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one

As a specialized heterocyclic intermediate, 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one belongs to a class of compounds frequently utilized in drug discovery and pharmacological research. Because it is a biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized heterocyclic intermediate, 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one belongs to a class of compounds frequently utilized in drug discovery and pharmacological research. Because it is a biologically active research chemical with an incomplete toxicological profile, it must be handled under the assumption of high acute toxicity and skin permeability.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, preparation, and disposal of this compound, synthesizing field-proven insights with the rigorous safety standards established by the National Research Council [1].

Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first understand the causality behind the compound's physical behavior. Tetrahydroindazoles are highly lipophilic. While the dry powder presents an inhalation hazard, the risk profile shifts dramatically once the compound is solvated. Solvents commonly used in drug discovery, such as Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), act as potent permeation enhancers, allowing the dissolved compound to bypass the stratum corneum in seconds.

Table 1: Operational Parameters & Quantitative Safety Limits

ParameterQuantitative StandardOperational Implication
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Ensures optimal capture of aerosolized particulates without causing turbulent eddies [2].
Nitrile Glove Thickness ≥ 5 mil (Inner) / ≥ 8 mil (Outer)Delays solvent breakthrough; minimum thickness required for handling DMSO/DCM solutions.
Spill Decontamination 10% Sodium HypochloriteOxidizes residual organic compounds; prevents aerosolization during wet-wiping.
Recommended Storage -20°C (Desiccated)Prevents thermal degradation and minimizes vapor pressure during long-term storage.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand the mechanistic purpose of each layer. Every piece of equipment serves as a specific barrier against a defined physical vulnerability.

  • Hand Protection (Double-Gloving): Wear an inner layer of standard nitrile gloves (5 mil) and an outer layer of extended-cuff nitrile gloves (8 mil).

    • Causality: If a DMSO solution containing the active compound splashes onto your hand, the outer glove acts as a sacrificial layer. You have approximately 30–60 seconds to strip the outer glove before the solvent breaches the inner layer.

    • Self-Validation: Perform a visual inflation test of the inner glove prior to donning the outer glove to ensure no micro-punctures exist.

  • Eye/Face Protection: ANSI Z87.1+ certified chemical splash goggles.

    • Causality: Safety glasses with side shields are insufficient. Goggles form a seal against the face, protecting mucosal membranes from micro-particulate aerosolization during powder transfer.

  • Body Protection: A flame-resistant (FR) or fluid-resistant laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeve from catching on draft shields and ensure a tight seal with the inner glove, eliminating exposed skin at the wrist.

  • Respiratory Protection: All open-container work must be restricted to a certified chemical fume hood [2].

    • Causality: Fume hoods provide a physical barrier and directional airflow to capture airborne particulates. If a hood is temporarily compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory for powder handling.

Operational Workflow & Handling Protocol

The following methodology ensures that the compound remains contained throughout its lifecycle in the laboratory.

Workflow A 1. Fume Hood Validation B 2. Anti-static Weighing A->B C 3. In-Hood Solvation B->C D 4. Sealed Transfer C->D E 5. Decontamination & Disposal D->E

Standard Operating Workflow for Handling Tetrahydroindazole Derivatives.

Step-by-Step Methodology:

  • System Validation: Verify the fume hood face velocity is between 80–120 fpm.

    • Self-Validating Step: Tape a small, 2-inch strip of a Kimwipe to the bottom of the sash. The inward deflection of the tissue provides immediate, continuous visual validation of positive exhaust flow.

  • Static Mitigation: Line the workspace with an anti-static weighing mat. Use an anti-static ionizing gun on the micro-spatula and weigh boat. Fine powders of lipophilic compounds easily hold static charges, causing them to "jump" and cling to gloves, drastically increasing exposure risk.

  • Mass Transfer: Weigh the 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one powder slowly. Keep the primary container and the weigh boat deep inside the hood (at least 6 inches behind the sash).

  • In-Situ Solvation: Do not transport the dry powder across the lab. Add your primary solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Cap tightly, seal with Parafilm, and vortex.

  • Primary Decontamination: Wipe down the balance and surrounding area with a wipe dampened with 70% isopropanol, followed by a dry wipe.

Spill Response & Waste Management Plan

A spill response must not inadvertently worsen the exposure.

Powder Spill Protocol:

  • Never dry sweep. Dry sweeping forcefully aerosolizes the active pharmaceutical ingredient (API).

  • Cover the powder spill with absorbent paper towels.

  • Gently wet the towels with a 10% bleach solution or soapy water to trap the particulates.

  • Wipe inward toward the center of the spill to prevent spreading.

Waste Disposal:

  • Segregation: Collect all liquid waste containing the compound in a designated, chemically compatible hazardous waste container (e.g., HDPE). Do not mix with heavy metal waste.

  • Labeling: Clearly label the container as "Hazardous Waste: Tetrahydroindazole derivative in[Solvent Name]" to comply with EPA/RCRA and OSHA standards [2].

  • Solid Waste: Dispose of contaminated outer gloves, weigh boats, and spill cleanup materials in a sealed, dedicated chemical solid waste bin.

Pharmacological Context: Why Strict PPE is Required

Understanding the biological targets of the chemicals you handle reinforces the necessity of strict safety protocols. Tetrahydroindazole derivatives have been identified as highly potent and selective ligands for the sigma-1 and sigma-2 receptors, as well as modulators of various inflammatory kinase pathways [3]. Accidental systemic exposure—particularly via transdermal absorption of concentrated DMSO stock solutions—could theoretically trigger unintended central nervous system (CNS) modulation or cellular stress responses.

Pathway Compound 6-Phenyl-1,5,6,7- tetrahydroindazol-4-one Target1 Sigma-1 / Sigma-2 Receptors Compound->Target1 Binding Target2 Inflammatory Kinases Compound->Target2 Inhibition Effect1 CNS / Cellular Stress Modulation Target1->Effect1 Effect2 Anti-inflammatory Response Target2->Effect2

Putative Pharmacological Pathways of Tetrahydroindazole Derivatives.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council.[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA).[Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Chu, U. B., et al. (2019). National Institutes of Health (NIH) / PMC.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.